Product packaging for 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine(Cat. No.:CAS No. 1190310-88-3)

5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1424202
CAS No.: 1190310-88-3
M. Wt: 278.48 g/mol
InChI Key: DTYKKMQQSSHZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4ClIN2 and its molecular weight is 278.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClIN2 B1424202 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-88-3

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKKMQQSSHZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696640
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-88-3
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of 4-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.[1] The strategic placement of chloro and iodo substituents on this core structure provides medicinal chemists with versatile handles for further molecular elaboration, particularly through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates.[2] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and potential applications of this compound, offering a critical resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄ClIN₂[3]
Molecular Weight 278.48 g/mol [3]
CAS Number 900514-08-1[3]
Appearance Solid
Melting Point 228-229°C[4]
Density 2.2 ± 0.1 g/cm³[4]
SMILES Clc1ccc2[nH]cc(I)c2n1
InChI Key DTYKKMQQSSHZFS-UHFFFAOYSA-N

Spectral Data Analysis

Detailed spectral data for this compound is not extensively published. However, based on the analysis of the parent compound, 5-chloro-1H-pyrrolo[3,2-b]pyridine, and related halogenated azaindoles, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings. The pyrrole N-H proton typically appears as a broad singlet in the downfield region (around δ 9.85 ppm for the parent compound).[3] The protons on the pyridine ring will be influenced by the electron-withdrawing chloro group.

  • ¹³C NMR: The carbon NMR spectrum will provide key information on the carbon skeleton. The carbons directly attached to the halogen atoms (C3-I and C5-Cl) will show characteristic shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (278.48 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the high-resolution mass spectrum. For the parent compound, a low-resolution mass spectrum showed an [M+H]⁺ peak at m/z 153.[3]

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process starting from a suitable pyridine precursor.

Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

A common route to the 5-chloro-1H-pyrrolo[3,2-b]pyridine core involves a Sonogashira coupling followed by cyclization.[1]

Experimental Protocol:

  • Combine 2-bromo-6-chloropyridin-3-amine, copper(I) iodide, and triethylamine in N,N-dimethylformamide (DMF).

  • Degas the mixture with an inert gas (e.g., argon) for 30 minutes.

  • Add bis(triphenylphosphine)palladium(II) chloride and ethynyltrimethylsilane.

  • Heat the reaction mixture (e.g., to 80°C) for a specified time (e.g., 1 hour).

  • After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Caption: Synthetic workflow for this compound.

Step 2: Iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The selective iodination at the C3 position of the pyrrole ring is a crucial step. This is typically achieved using an electrophilic iodinating agent.

Plausible Experimental Protocol:

  • Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable solvent such as dichloromethane (DCM).

  • Add a base, such as potassium hydroxide (KOH), to the solution.

  • Add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.[5]

Chemical Reactivity and Applications in Drug Discovery

The presence of two different halogen atoms at distinct positions on the pyrrolopyridine core makes this compound a highly versatile building block for constructing diverse molecular libraries. The differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective functionalization.

Generally, the C-I bond is more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings.[2][6] This allows for the selective introduction of a substituent at the 3-position while leaving the 5-chloro position available for a subsequent transformation. This strategic approach is invaluable in the synthesis of complex molecules, particularly kinase inhibitors, where precise positioning of various functional groups is critical for target binding and selectivity.[7]

The pyrrolo[3,2-b]pyridine scaffold is a key component in a number of kinase inhibitors, and this halogenated intermediate serves as a crucial starting point for the synthesis of analogs for structure-activity relationship (SAR) studies.[7][8]

Safety and Handling

This compound is classified as an irritant.[4] It is harmful if swallowed (H302) and causes serious eye damage (H318). Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-Depth Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, and its crucial role as an intermediate in the creation of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Attributes and Structural Elucidation

This compound is a halogenated azaindole, a class of bicyclic heterocycles that are considered "privileged structures" in medicinal chemistry due to their ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes.[1]

Chemical Structure and IUPAC Nomenclature

The definitive chemical structure and naming conventions are fundamental for unambiguous identification.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄ClIN₂

  • Molecular Weight: 278.48 g/mol

IdentifierString
SMILES Clc1ccc2[nH]cc(I)c2n1
InChI 1S/C7H4ClIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H
InChI Key DTYKKMQQSSHZFS-UHFFFAOYSA-N

The structure consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 5-position and an iodine atom at the 3-position. The iodine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.

G N1 N C2 C C3 C C3a C N4 N C5 C C6 C C7 C C_2 C C_3 C C_3a C N_4 N C_5 C C_6 C N_7 N N_pyridine N C_pyridine_1 C C_pyridine_2 C C_fusion_1 C C_fusion_2 C N_pyrrole NH C_pyrrole_1 C C_pyrrole_2 C C4a C C7a C N1_pyridine N C2_pyridine -1.2, 0.75! mol n1 c2 c3 c4 c5 c6 n7 c8 c9 C_7 C N_b N N_a NH Structure A diagram of this compound shows a six-membered pyridine ring fused to a five-membered pyrrole ring. The pyridine ring contains a nitrogen atom. A chlorine atom is attached to the 5-position of the pyridine ring. An iodine atom is attached to the 3-position of the pyrrole ring. The pyrrole nitrogen at position 1 is bonded to a hydrogen atom.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR (in DMSO-d₆):

  • NH (Pyrrole): A broad singlet expected around 11.5-12.5 ppm.

  • Aromatic Protons:

    • A singlet for the proton at the 2-position of the pyrrole ring, expected around 7.6-7.8 ppm.

    • A doublet for the proton at the 7-position of the pyridine ring, expected around 8.1-8.3 ppm.

    • A doublet for the proton at the 6-position of the pyridine ring, expected around 7.2-7.4 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

  • The carbon bearing the iodine (C3) would show a significantly upfield shift compared to the non-iodinated precursor, likely appearing in the range of 55-65 ppm.

  • The carbon bearing the chlorine (C5) is expected around 145-150 ppm.

  • Other aromatic carbons would appear in the typical region of 110-140 ppm.

Synthesis of this compound

The synthesis of this key intermediate is typically a two-step process, starting with the construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by regioselective iodination.

Step 1: Synthesis of the Precursor, 5-Chloro-1H-pyrrolo[3,2-b]pyridine

A common and effective method for constructing the azaindole core is through a palladium-catalyzed Sonogashira coupling followed by cyclization.[4]

G cluster_0 Step 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine A 2-Bromo-6-chloropyridin-3-amine C Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA, DMF) A->C B Ethynyltrimethylsilane B->C D Intermediate C->D E Cyclization (Base or Acid) D->E F 5-Chloro-1H-pyrrolo[3,2-b]pyridine E->F

Caption: Workflow for the synthesis of the precursor.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-bromo-6-chloropyridin-3-amine in DMF, add triethylamine (TEA) and copper(I) iodide (CuI).

  • Degassing: Degas the mixture with argon for 30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride and ethynyltrimethylsilane.

  • Reaction: Heat the mixture, typically to around 80°C, and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Cyclization: Upon completion, the intermediate is typically not isolated. The reaction mixture is worked up, and the trimethylsilyl group is removed, followed by cyclization, which can be induced by a base or acid, to yield 5-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution. The 3-position is the most nucleophilic and, therefore, the most likely site for iodination. A standard and effective reagent for this transformation is N-iodosuccinimide (NIS).[5]

G cluster_1 Step 2: Electrophilic Iodination Start 5-Chloro-1H-pyrrolo[3,2-b]pyridine Reaction Electrophilic Substitution Start->Reaction Reagent N-Iodosuccinimide (NIS) Reagent->Reaction Solvent DMF or CH₂Cl₂ Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the iodination step.

Experimental Protocol:

  • Dissolution: Dissolve 5-chloro-1H-pyrrolo[3,2-b]pyridine in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add N-iodosuccinimide (NIS) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors. The pyrrolopyridine core acts as a scaffold that can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, while the iodo group at the 3-position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These substituents can be tailored to target the specific features of the kinase active site, thereby conferring potency and selectivity.

This scaffold is particularly relevant in the development of inhibitors for Janus kinases (JAKs) and Anaplastic Lymphoma Kinase (ALK), which are implicated in various cancers and inflammatory diseases.[6][7]

While specific biological data for compounds derived directly from this compound is not extensively published, the table below showcases the potent activity of closely related pyrrolopyridine derivatives, illustrating the therapeutic potential of this chemical class.

Compound ClassTarget KinaseIC₅₀ (nM)Disease IndicationReference
Pyrrolopyrimidine DerivativeJAK172Inflammatory Diseases[8]
Pyrimido[4,5-b]indole DerivativeGSK-3β130Neurological Disorders[9]
Pyrrolopyridine DerivativeALK5<10Cancer, Fibrosis[10]
Pyrrolopyridine DerivativeDYRK1B3Colon Cancer[11]

The data in this table underscores the power of the pyrrolopyridine scaffold to generate highly potent kinase inhibitors. The synthetic accessibility of this compound makes it an invaluable tool for medicinal chemists to rapidly generate libraries of diverse compounds for structure-activity relationship (SAR) studies, ultimately leading to the discovery of new drug candidates.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block that opens the door to a vast chemical space of potential therapeutics. Its synthesis, while requiring careful execution of modern synthetic methods, is robust and scalable. The true value of this intermediate is realized in its application, where the combination of the hinge-binding azaindole core and the synthetically versatile iodo-substituent provides a powerful platform for the rational design of next-generation kinase inhibitors. For researchers in drug discovery, a thorough understanding of the chemistry and utility of this compound is essential for leveraging its full potential in the development of novel medicines.

References

A Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: A Keystone Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole) scaffold has emerged as a "privileged structure." Its unique arrangement of hydrogen bond donors and acceptors, combined with its bioisosteric relationship to indole, has made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] The strategic functionalization of this core is paramount to modulating potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth technical overview of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a highly versatile, di-halogenated intermediate. We will explore its fundamental properties, synthesis, and, most critically, its application as a strategic building block in complex molecule synthesis. The deliberate placement of two distinct halogens—an iodine at the electron-rich C3 position of the pyrrole ring and a chlorine at the C5 position of the pyridine ring—creates a platform for sequential, regioselective cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in a research setting, from reaction stoichiometry calculations to analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIN₂
Molecular Weight 278.48 g/mol
Physical Form Solid
InChI Key DTYKKMQQSSHZFS-UHFFFAOYSA-N
SMILES Clc1ccc2[nH]cc(I)c2n1
MDL Number MFCD12962967

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is logically approached in two primary stages: first, the construction of the core 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold, followed by regioselective iodination.

Part 1: Synthesis of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Precursor

Several routes exist for the formation of the 4-azaindole core.[3] A common and effective method involves a Sonogashira coupling followed by a base-mediated cyclization.

Causality of Experimental Choices:

  • Starting Materials: 2-Bromo-6-chloropyridin-3-amine is chosen as it contains the pre-installed chlorine at the desired final position and the amine and bromide functionalities are correctly positioned for the subsequent cyclization to form the pyrrole ring.

  • Catalyst System: The use of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, in conjunction with a copper(I) co-catalyst (CuI) is a classic and robust system for Sonogashira coupling. Palladium facilitates the main catalytic cycle, while copper(I) aids in the activation of the alkyne.

  • Protecting Group: Ethynyltrimethylsilane is used as the acetylene source. The trimethylsilyl (TMS) group serves as a stable, yet easily removable, protecting group that prevents side reactions. It is cleaved in situ or during workup to reveal the terminal alkyne necessary for cyclization.

A detailed protocol for the synthesis of the un-iodinated precursor has been reported.[4]

Part 2: Regioselective Iodination

With the precursor in hand, the next step is the introduction of iodine at the C3 position. The pyrrole ring of the 4-azaindole system is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic, directing the substitution to this site.

Causality of Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent for electron-rich heterocycles. Its ease of handling (a stable solid) and the generation of a non-interfering succinimide byproduct make it superior to harsher reagents like molecular iodine (I₂) with an oxidizing agent.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is typically used to dissolve the heterocyclic substrate and the NIS.

  • Temperature: The reaction is often performed at room temperature or with gentle heating, as the high reactivity of the pyrrole ring does not necessitate harsh conditions.

SynthesisWorkflow cluster_precursor Part 1: Precursor Synthesis cluster_iodination Part 2: Regioselective Iodination start 2-Bromo-6-chloropyridin-3-amine + Ethynyltrimethylsilane sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira cyclization Base-mediated Cyclization (e.g., K2CO3) sonogashira->cyclization precursor 5-Chloro-1H-pyrrolo[3,2-b]pyridine cyclization->precursor iodination_rxn Electrophilic Aromatic Substitution precursor->iodination_rxn reagent N-Iodosuccinimide (NIS) in DMF reagent->iodination_rxn product This compound iodination_rxn->product

Caption: High-level workflow for the synthesis of the target compound.

Reactivity and Application in Cross-Coupling

The primary utility of this compound lies in its design for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions. This differential reactivity is the cornerstone of its strategic value.

Order of Reactivity: C–I >> C–Br > C–Cl

This reactivity hierarchy allows for a Suzuki, Sonogashira, Buchwald-Hartwig, or other coupling reaction to be performed selectively at the C3-iodo position, leaving the C5-chloro position intact for a subsequent, different coupling reaction under more forcing conditions if desired. This enables the synthesis of complex, unsymmetrically substituted 4-azaindoles from a single, common intermediate.

ReactivityHub center_node 5-Chloro-3-iodo-1H- pyrrolo[3,2-b]pyridine suzuki Suzuki Coupling (Ar-B(OH)2) center_node->suzuki Pd(0), Base (mild conditions) sonogashira Sonogashira Coupling (Terminal Alkyne) center_node->sonogashira Pd(0), Cu(I), Base buchwald Buchwald-Hartwig Amination (R2NH) center_node->buchwald Pd(0), Ligand, Base suzuki2 Suzuki Coupling suzuki->suzuki2 Introduce 2nd Diversity Element buchwald2 Buchwald-Hartwig Amination sonogashira->buchwald2 Introduce 2nd Diversity Element

References

An In-depth Technical Guide to the Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine: A Foundational Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-chloro-1H-pyrrolo[3,2-b]pyridine, a chloro-substituted isomer of 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural framework make it a critical building block for a multitude of pharmacologically active agents, particularly kinase inhibitors for oncology.[1][2] This guide provides an in-depth analysis of the prevalent synthetic strategies for this precursor, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field of drug development. We will explore multi-step sequences from common pyridine starting materials and classical heterocyclic ring-forming reactions, offering a comprehensive view for both laboratory-scale synthesis and potential scale-up.

Strategic Importance in Medicinal Chemistry

The pyrrolo[3,2-b]pyridine core is a bioisostere of indole, where the C-4 atom is replaced by a nitrogen atom. This substitution enhances aqueous solubility and bioavailability, properties highly desirable in drug candidates.[3] The chlorine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity and modulate biological activity.[4][5] Consequently, this scaffold is integral to the development of targeted therapies, including inhibitors for kinases like B-RAF and Fibroblast Growth Factor Receptor (FGFR), which are implicated in various cancers.[6][7]

Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing 5-chloro-1H-pyrrolo[3,2-b]pyridine lies in the efficient construction of the fused bicyclic system. The most common and logical approach involves annulating the pyrrole ring onto a pre-functionalized pyridine core.

Diagram: Key Retrosynthetic Disconnections

G cluster_0 Strategy 1: Alkyne Cyclization cluster_1 Strategy 2: Fischer Synthesis Target 5-chloro-1H-pyrrolo[3,2-b]pyridine Intermediate1 2-Alkynyl-3-aminopyridine Derivative Target->Intermediate1 N-C Bond Formation (Cyclization) Intermediate2 Pyridylhydrazone Target->Intermediate2 [3,3]-Sigmatropic Rearrangement Start1 Functionalized Aminopyridine Intermediate1->Start1 C-C Bond Formation (e.g., Sonogashira) Start2 Pyridylhydrazine + Ketone Intermediate2->Start2 Condensation

Caption: Major retrosynthetic pathways for the target scaffold.

Synthetic Route I: Multi-Step Synthesis via Sonogashira Coupling and Cyclization

This is one of the most robust and widely reported methods, offering excellent control over substitution patterns. The strategy begins with a suitably substituted aminopyridine and constructs the pyrrole ring through a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Rationale and Mechanistic Considerations

The key steps in this pathway are the Sonogashira coupling and the subsequent base-mediated cyclization.

  • Sonogashira Coupling: This reaction is exceptionally efficient for forming C(sp²)-C(sp) bonds. It couples a vinyl or aryl halide (in this case, a bromo-aminopyridine) with a terminal alkyne (ethynyltrimethylsilane). The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and facilitating purification.

  • Intramolecular Cyclization: Following the coupling, a strong base like potassium tert-butoxide is used to deprotonate the amino group. The resulting amide anion then attacks the internal carbon of the alkyne in a 5-endo-dig cyclization, which, after protonation and tautomerization, yields the pyrrole ring. The TMS group is cleaved during this process.

Diagram: Workflow for Route I

G A 2-bromo-6-chloropyridin-3-amine B Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) A->B C 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine B->C D Base-Mediated Cyclization (KOtBu, NMP) C->D E 5-chloro-1H-pyrrolo[3,2-b]pyridine D->E

Caption: Stepwise workflow for the Sonogashira coupling route.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[8]

Step 1: Synthesis of 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine

  • To a stirred solution of 2-bromo-6-chloropyridin-3-amine (10g, 48.2 mmol) in N,N-dimethylformamide (DMF, 100 mL), add copper(I) iodide (0.367g, 1.928 mmol) and triethylamine (55.8 mL, 400 mmol).

  • Degas the mixture with a stream of argon for 30 minutes.

  • Add bis(triphenylphosphine)palladium(II) chloride (0.677g, 0.964 mmol) and ethynyltrimethylsilane (14.20g, 145 mmol).

  • Heat the reaction mixture to 80°C and stir for 1 hour.

  • After cooling, dilute the mixture with water (200 mL) and extract with ethyl acetate (2 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo. Purify the crude product via normal phase column chromatography (eluent: 20% ethyl acetate in petroleum ether) to afford the product as a yellow solid.

Step 2: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine

  • To a stirred solution of potassium tert-butoxide (4.47 g, 39.8 mmol) in N-methyl-2-pyrrolidone (NMP, 25 mL), add a solution of 6-chloro-2-((trimethylsilyl)ethynyl)pyridin-3-amine (7 g, 31.1 mmol) in NMP (25 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Dilute the mixture with water (200 mL) and extract with ethyl acetate (2 x 300 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to yield the crude product.

  • Purify via column chromatography to afford the final product as a brown solid.

Data Summary for Route I
StepKey ReagentsSolventTemp.TimeYieldPurity
1. SonogashiraPd(PPh₃)₂Cl₂, CuI, TMS-acetyleneDMF80°C1 hr~43%[8]>95%
2. CyclizationKOtBuNMPRT3 hr~58%[8]>97%

Synthetic Route II: Fischer Synthesis of the 7-Azaindole Core

The Fischer indole synthesis is a classic method for preparing indoles and their heteroaromatic analogs. It involves the acid-catalyzed reaction of a hydrazine with an aldehyde or ketone. This approach can be adapted to synthesize 5-chloro-7-azaindoles.[9]

Rationale and Mechanistic Considerations

This method proceeds via the formation of a pyridylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement catalyzed by a strong acid, such as polyphosphoric acid (PPA), to form the indole nucleus. The choice of ketone or aldehyde determines the substitution pattern at the 2- and 3-positions of the final product. While powerful, this method can sometimes suffer from harsh reaction conditions and the formation of regioisomeric byproducts, depending on the symmetry of the ketone used.

Diagram: Mechanism of the Fischer Azaindole Synthesis

G Hydrazine Pyridylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized AmmoniaLoss Elimination of NH3 Cyclized->AmmoniaLoss Product Substituted 5-chloro-7-azaindole AmmoniaLoss->Product

Caption: Key steps in the Fischer synthesis of the azaindole core.

General Protocol

A simple and effective method for synthesizing 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles involves the Fischer reaction in polyphosphoric acid.[9]

  • Prepare the required 5-chloro-2-pyridylhydrazone by condensing 5-chloro-2-hydrazinopyridine with the appropriate ketone or aldehyde.

  • Add the pyridylhydrazone to polyphosphoric acid (PPA) at an elevated temperature (e.g., 100-150°C).

  • Heat the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a strong base (e.g., NaOH or K₂CO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to be suitable for drug development purposes.

  • Purification: Fast column chromatography is a common method for purification. A typical eluent system is a mixture of ethyl acetate and hexane (e.g., 33:67 v/v).[10] Recrystallization from a suitable solvent system like toluene/ethyl acetate can also be employed for final polishing.[8]

  • Characterization: The identity and purity of 5-chloro-1H-pyrrolo[3,2-b]pyridine are confirmed using standard analytical techniques.

Table: Analytical Characterization Data
TechniqueParameterExpected ValueReference
¹H NMR δ (ppm) in CDCl₃ + DMSO-d₆9.85 (br. s, 1H), 7.67 (d, 1H), 7.47 (m, 1H), 7.10 (d, 1H), 6.65 (m, 1H)[10]
Mass Spec. LRMS (m/z)153 ([M+H]⁺)[10]
Molecular Formula -C₇H₅ClN₂[10]
Molecular Weight -152.58 g/mol [10]
Appearance -Light yellow to brown solid[4][8]

Safety and Scalability

Safety: The synthetic routes described involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Can be toxic and pyrophoric.

  • Strong Bases (KOtBu): Highly corrosive and moisture-sensitive.

  • Strong Acids (PPA): Extremely corrosive.

  • Solvents (DMF, NMP): Can be toxic and have reproductive health risks.

Scalability: The multi-step route via Sonogashira coupling is generally more amenable to scale-up than the Fischer synthesis. The reaction conditions are milder, and the process offers better control, leading to fewer byproducts. However, the cost of the palladium catalyst and the need for rigorous purification can be limiting factors. The Fischer synthesis, while atom-economical, uses harsh corrosive acids and high temperatures, which can present significant engineering challenges on a larger scale.

Conclusion

The synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine is a well-established process crucial for the advancement of modern medicinal chemistry. While several methods exist, the pathway involving Sonogashira coupling of a functionalized aminopyridine followed by base-catalyzed cyclization offers a reliable, versatile, and scalable approach for producing high-purity material. Understanding the nuances of these synthetic strategies, from mechanistic principles to practical execution, empowers researchers to efficiently access this vital precursor and accelerate the discovery of novel therapeutics.

References

Literature review of pyrrolo[3,2-b]pyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Medicinal Chemistry of Pyrrolo[3,2-b]pyridine Derivatives

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, providing a fertile ground for the development of novel therapeutics. The pyrrolo[3,2-b]pyridine core, one of the six structural isomers of azaindole, has firmly established itself as such a scaffold.[1][2] Its unique electronic properties and rigid, bicyclic structure make it an ideal building block for creating potent and selective modulators of various enzymes and receptors.

This guide provides a comprehensive review of the pyrrolo[3,2-b]pyridine scaffold in medicinal chemistry. We will delve into its synthesis, explore its diverse therapeutic applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols relevant to its development. The narrative is designed for researchers, scientists, and drug development professionals, aiming to bridge foundational chemistry with applied pharmacology.

The Pyrrolo[3,2-b]pyridine Core: Structure and Synthesis

The pyrrolopyridine family consists of six isomers, each defined by the position of the nitrogen atom in the pyridine ring relative to the fused pyrrole. The pyrrolo[3,2-b]pyridine isomer, also known as 1,7-diazaindole, is of particular interest due to its prevalence in a wide range of biologically active compounds.[3][4]

Caption: The core structure of Pyrrolo[3,2-b]pyridine and its related isomers.

General Synthetic Strategy

The construction of the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic routes. A common and effective method involves the substitution and rearrangement of a 7-azaindole precursor.[5] This multi-step process allows for the controlled introduction of functional groups necessary for subsequent derivatization.

G start Pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Oxidation (e.g., m-CPBA) start->step1 Step 1 step2 Chlorination (e.g., POCl3) step1->step2 Step 2 step3 Ring Rearrangement (Fusion with nitroaniline) step2->step3 Step 3 step4 Amine Functionalization (e.g., Benzoyl chloride) step3->step4 Step 4 product Substituted Pyrrolo[3,2-b]pyridine Derivative step4->product

Caption: General workflow for the synthesis of Pyrrolo[3,2-b]pyridine derivatives.

Experimental Protocol: Synthesis of a 4-Benzamidopyrrolo[3,2-c]pyridine Intermediate

This protocol is adapted from a known synthetic pathway and serves as a representative example for constructing the core scaffold, noting the final product here is the [3,2-c] isomer which results from a rearrangement described in the literature.[5]

Step 1: Oxidation of Pyrrolo[2,3-b]pyridine

  • Dissolve Pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, filter the resulting precipitate to yield the m-chlorobenzoate salt intermediate.

Step 2: Chlorination

  • Heat the m-chlorobenzoate salt from Step 1 with phosphorus oxychloride (POCl₃) (excess) at reflux for 2-3 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloropyrrolo[2,3-b]pyridine.

Step 3: Ring Rearrangement and Amination

  • Fuse the 4-chloropyrrolo[2,3-b]pyridine (1.0 eq) with an appropriate nitroaniline (e.g., 4-nitroaniline) (1.2 eq) at high temperature (e.g., 150-180°C) for several hours.

  • The resulting reaction mixture undergoes a substitution-rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt.[5]

  • Purify the crude product by recrystallization or column chromatography.

Step 4: Amide Formation

  • Suspend the amine salt from Step 3 (1.0 eq) in a solvent like THF.

  • Add a base, such as diisopropylethylamine (DIPEA) (2.5 eq), followed by benzoyl chloride (1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography to yield the final benzamido analogue.

Therapeutic Applications and SAR

The true value of the pyrrolo[3,2-b]pyridine scaffold lies in its broad spectrum of biological activities. Its derivatives have been extensively investigated as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][5][6][7]

Anticancer Activity: A Focus on Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[8][9] Pyrrolo[3,2-b]pyridine derivatives have emerged as potent inhibitors of several key kinases.

FMS Kinase Inhibition: One of the most well-documented applications is the inhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase over-expressed in ovarian, prostate, and breast cancers.[5][10] A series of diarylamides and diarylureas built on the pyrrolo[3,2-c]pyridine scaffold (a closely related and often co-synthesized isomer) were tested for FMS kinase inhibition.[5]

  • Causality in Design: The diarylamide/urea motif is designed to mimic the hinge-binding interactions of ATP within the kinase active site. The pyrrolopyridine core acts as a rigid scaffold to optimally position these interacting groups.

  • Structure-Activity Relationship (SAR): Studies revealed that specific substitutions are critical for potency. Compound 1r from one study, a diarylamide derivative, was found to be a highly potent and selective FMS kinase inhibitor, 3.2 times more potent than the initial lead compound.[5][10] This compound showed excellent antiproliferative activity against a panel of cancer cell lines and a high selectivity index towards cancer cells over normal fibroblasts.[5]

Table 1: In Vitro Activity of Key Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitors [5][10]

CompoundFMS Kinase IC₅₀ (nM)Antiproliferative IC₅₀ Range (µM)Selectivity vs. Normal Fibroblasts
KIST101029 (Lead)96--
1e 60--
1r 300.15 - 1.783.21 to 38.13-fold

Tubulin Polymerization Inhibition: Beyond kinase inhibition, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization.[11][12][13] This mechanism leads to G2/M phase cell cycle arrest and apoptosis. Compound 10t , which incorporates an indolyl B-ring, showed the most potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cell lines, with IC₅₀ values ranging from 0.12 to 0.21 µM.[12][13] Molecular modeling suggests that the 1H-pyrrolo[3,2-c]pyridine core forms a crucial hydrogen bond with Thrα179 in the colchicine site of tubulin.[13]

RTK_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., FMS, VEGFR2) Dimer Receptor Dimerization RTK->Dimer Ligand Growth Factor (e.g., CSF-1) Ligand->RTK Inhibitor Pyrrolo[3,2-b]pyridine Derivative Autophos Autophosphorylation Inhibitor->Autophos Inhibition Dimer->Autophos Substrate Substrate Phosphorylation Autophos->Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Substrate->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.

Applications in Neurodegenerative Diseases

The therapeutic potential of pyrrolopyridine derivatives extends to neurodegenerative disorders like Alzheimer's disease (AD).[6] A key target in AD is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.[6][14]

  • SAR Insights: A novel pyrrolo[2,3-b]pyridine-based inhibitor, compound S01 , was designed to simplify the structure of previous inhibitors while enhancing its ability to cross the blood-brain barrier.[6] It exhibited extremely potent inhibition of GSK-3β with an IC₅₀ of 0.35 nM and good selectivity over other kinases.[6]

  • Mechanism of Action: In vitro and in vivo studies showed that S01 effectively decreased levels of phosphorylated tau, promoted the outgrowth of neuronal neurites, and ameliorated dyskinesia in a zebrafish model of AD.[6] This highlights the scaffold's potential for developing treatments that address the underlying pathology of neurodegenerative diseases.[15]

Antiviral and Antibacterial Potential

The pyrrolopyridine scaffold has also demonstrated promising activity against various pathogens.

  • Antiviral Activity: Derivatives of pyrrolo[2,3‑d]pyrimidine have shown significant antiviral activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4.[16] Molecular docking studies suggest these compounds may act by inhibiting the viral polymerase enzymes.[16]

  • Antibacterial Activity: A high-throughput screening program identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of highly potent antibacterial agents.[17] This opens a new avenue for developing antibiotics with novel mechanisms of action to combat growing antimicrobial resistance.[3][7]

Key Experimental Workflows: Bioassay Protocols

Validating the biological activity of newly synthesized compounds is a critical step in the drug discovery pipeline. For pyrrolo[3,2-b]pyridine derivatives targeting kinases, specific in vitro assays are essential.

Protocol: Homogeneous Fluorescence-Based Kinase Assay

This protocol describes a general, high-throughput method for measuring kinase activity and screening for inhibitors. It is based on the principle of detecting the amount of ADP produced, which is directly proportional to kinase activity.[8][9][18]

Materials:

  • Kinase of interest (e.g., FMS, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrrolo[3,2-b]pyridine derivatives) dissolved in DMSO

  • Kinase assay kit (e.g., ADP-Glo™, EnzyChrom™)[8]

  • Assay buffer

  • Microplate reader capable of fluorescence or luminescence detection

Procedure:

  • Compound Plating: Dispense 1 µL of test compounds at various concentrations into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the kinase solution (diluted in assay buffer) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.[18]

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture (prepared in assay buffer) to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time may vary depending on the specific kinase.

  • Detection: Stop the kinase reaction and initiate the detection cascade by adding the kit's detection reagent (e.g., ADP-Glo™ Reagent). This reagent depletes the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated into a detectable signal (luminescence or fluorescence). Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition: Read the plate on a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Plate Compound/Controls in 384-well plate B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (15 min) (Inhibitor Binding) B->C D 4. Add ATP/Substrate Mix (Initiate Reaction) C->D E 5. Incubate (60 min) (Kinase Reaction) D->E F 6. Add Detection Reagent (Stop reaction, measure ADP) E->F G 7. Read Plate (Fluorescence/Luminescence) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for a high-throughput in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The pyrrolo[3,2-b]pyridine scaffold and its isomers have unequivocally demonstrated their value in medicinal chemistry. Their derivatives have yielded potent inhibitors against a wide array of therapeutic targets, from protein kinases in oncology to enzymes implicated in neurodegeneration. The synthetic accessibility of the core and the potential for diverse functionalization at multiple positions ensure its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Improving Selectivity: While many potent inhibitors have been developed, enhancing selectivity across the human kinome remains a primary challenge to minimize off-target effects.[19]

  • Exploring New Targets: The inherent versatility of the scaffold suggests its potential application against other target classes, such as epigenetic enzymes or protein-protein interactions.

  • Pharmacokinetic Optimization: Further chemical modifications will be necessary to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to translate potent in vitro activity into in vivo efficacy.

References

An In-depth Technical Guide to 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. It provides a detailed overview of the compound, a curated list of commercial suppliers, and essential protocols for quality assessment and handling.

Compound Profile: A Key Heterocyclic Building Block

This compound is a halogenated heterocyclic compound belonging to the azaindole family.[1] Azaindoles are crucial structural motifs in medicinal chemistry due to their wide range of biological activities.[1] This particular scaffold, featuring both a chloro and an iodo substituent, offers orthogonal reactivity, making it a highly versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

Property Value
Chemical Name This compound
Molecular Formula C₇H₄ClIN₂[2]
Molecular Weight 278.48 g/mol [2]
CAS Number 1015629-98-1
Appearance Typically a solid, ranging from off-white to pink or brown.[3]
Canonical SMILES C1=C(C2=C(N=C1)N=C(C=C2)I)Cl
InChI Key DTYKKMQQSSHZFS-UHFFFAOYSA-N[2]

The strategic placement of the iodine atom at the 3-position and the chlorine atom at the 5-position allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for building molecular diversity in drug discovery programs.

Commercial Procurement: Supplier Matrix and Considerations

Identifying a reliable source for starting materials is a critical first step in any research campaign. The following table summarizes prominent commercial suppliers of this compound.

Supplier Product Example Notes
Sigma-Aldrich (Merck) This compound, AldrichCPRThis product is offered as part of a collection for early discovery researchers. Notably, the supplier states they do not collect analytical data, and the buyer is responsible for confirming identity and purity.[2]
Fisher Scientific Distributes Sigma-Aldrich products.Availability and pricing should be checked directly.[4]
Matrix Scientific 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (Isomer)While not the exact compound, Matrix Scientific is a known supplier of similar complex halogenated heterocycles and may offer custom synthesis.[5]
Laibo Chem (via Orion Cientific) This compoundListed as a supplier, indicating broader availability through chemical distributors.[6]

Expert Insight: When selecting a supplier, especially for a complex reagent, consider the following:

  • Documentation: Is a Certificate of Analysis (CoA) with detailed analytical data (NMR, LCMS, Purity) available? For some research-grade chemicals, like the AldrichCPR line, this is not standard, placing the onus of quality control entirely on the end-user.[2]

  • Purity: What is the stated purity, and by what method was it determined? A purity value without the analytical method (e.g., HPLC, qNMR) can be misleading.

  • Batch-to-Batch Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.

Quality Assessment Workflow: Ensuring Experimental Integrity

Given that some suppliers sell this product "as-is" without extensive analytical data, in-house validation is paramount.[2][7] The following workflow is recommended upon receipt of the material.

QC_Workflow cluster_0 Step 1: Initial Inspection & Documentation cluster_1 Step 2: Identity Confirmation cluster_2 Step 3: Purity & Final Approval A Receive Material B Review Supplier CoA & SDS A->B C Visual Inspection (Color, Form) B->C D Dissolve in DMSO-d6 or CDCl3 C->D Proceed if Docs OK E Acquire ¹H NMR Spectrum D->E F Acquire LC-MS Data D->F G Compare Spectra to Reference Data E->G F->G H Quantify Purity via HPLC or qNMR G->H I Approve for Use H->I Suzuki_Reaction cluster_0 Step 1: C-I Bond Functionalization cluster_1 Step 2: C-Cl Bond Functionalization Reactant This compound I Cl Intermediate Intermediate A Cl Reactant->Intermediate Suzuki Coupling Reagent1 R¹-B(OH)₂ (Boronic Acid) Catalyst1 Pd Catalyst Base Reagent1->Intermediate Suzuki Coupling Catalyst1->Intermediate Suzuki Coupling Product Final Product Intermediate->Product Suzuki Coupling Reagent2 R²-B(OH)₂ (Boronic Acid) Catalyst2 Pd Catalyst (Harsher Conditions) Base Reagent2->Product Suzuki Coupling Catalyst2->Product Suzuki Coupling

References

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. As a Senior Application Scientist, the following content is synthesized from available safety data and established best practices for handling halogenated heterocyclic compounds, emphasizing a proactive approach to laboratory safety. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Compound Identification and Hazard Classification

This compound is a halogenated heterocyclic compound increasingly utilized as a building block in medicinal chemistry and drug discovery. Its dual halogenation offers versatile reactivity for the synthesis of complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its potential hazards.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
Molecular Formula C₇H₄ClIN₂Sigma-Aldrich
Molecular Weight 278.48 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
CAS Number Not explicitly available for this isomer in search results.
SMILES String Clc1ccc2[nH]cc(I)c2n1Sigma-Aldrich

The primary hazards associated with this compound, as identified by supplier safety information, are significant and warrant careful attention.

Table 2: GHS Hazard Classification

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302DangerHarmful if swallowed
Serious Eye DamageH318DangerCauses serious eye damage
Combustibility--Combustible Solid

The "Danger" signal word indicates that this substance has the potential for severe health impacts. The H318 classification is particularly critical, as it implies a risk of irreversible damage to the eyes upon contact.

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The primary routes of exposure are ingestion, skin contact, and eye contact. Due to its nature as a solid powder, inhalation of dust particles is also a significant risk.

Core Principle: Minimizing Exposure

All handling procedures should be designed to minimize the possibility of the compound coming into contact with the researcher or being released into the laboratory environment.

Mandatory Engineering Controls:

  • Certified Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a properly functioning and certified chemical fume hood. This is the primary defense against inhalation of airborne particles.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with this compound. Standard laboratory attire is insufficient; a multi-layered approach to protection is required.

PPE_Workflow cluster_user Researcher Action user Handling the Compound node_eyes node_eyes user->node_eyes node_hands node_hands user->node_hands node_body node_body user->node_body

  • Eye and Face Protection: Due to the severe risk of eye damage (H318), tightly fitting chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn at all times. Gloves should be inspected for integrity before use and changed immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.

  • Body Protection: A fully buttoned laboratory coat must be worn. For procedures with a higher risk of spills, a chemically resistant apron is also recommended.

Handling and Storage Protocols

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as described in Section 3.

  • Weighing: If weighing the solid, perform this task on a tared weigh boat or paper within the fume hood to contain any dust.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving, add the solvent to the vessel containing the compound slowly to prevent splashing.

  • Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface with an appropriate solvent and then clean with soap and water.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage class is 11 for combustible solids, meaning it should be stored away from ignition sources.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Emergency_Response cluster_spill Laboratory Spill start Exposure or Spill Occurs spill Contain & Clean start->spill eye_contact eye_contact start->eye_contact skin_contact skin_contact start->skin_contact ingestion ingestion start->ingestion inhalation inhalation start->inhalation action_spill action_spill spill->action_spill action_eye action_eye eye_contact->action_eye action_skin action_skin skin_contact->action_skin action_ingest action_ingest ingestion->action_ingest action_inhale action_inhale inhalation->action_inhale

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention due to the high risk of serious eye damage.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops or persists, seek medical attention.

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. Call a poison control center or doctor for treatment advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

Spill Response:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a sealable container for hazardous waste disposal.

  • Clean: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Label the waste container and dispose of it according to institutional and local regulations.

Waste Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Streams: Do not mix with non-halogenated waste. Collect all waste containing this compound (including contaminated absorbents, gloves, and weigh papers) in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Regulations: Disposal must adhere to all local, state, and federal regulations for hazardous waste. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.

Toxicological and Ecological Information

Toxicological Information:

  • The primary toxicological concern is severe eye damage (H318).

  • Studies on related halogenated pyrrolopyrimidine structures have shown antiproliferative activity, suggesting high biological activity which underscores the need for cautious handling.[1]

Ecological Information:

  • No specific ecological data for this compound was found. As a general principle for such compounds, release into the environment must be avoided. Halogenated organic compounds can be persistent and harmful to aquatic life.

This compound is a valuable research chemical with significant potential hazards. A comprehensive understanding of these risks, coupled with strict adherence to engineering controls, appropriate use of personal protective equipment, and established safe handling protocols, is essential for its use in a research setting. Always prioritize safety and consult the most recent Safety Data Sheet from your supplier before use.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azaindole Core - A Bioisostere by Design

Azaindoles, also known as pyrrolopyridines, represent a fascinating class of heterocyclic compounds that have garnered immense interest in medicinal chemistry and materials science.[1] Structurally, they are bioisosteres of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change introduces a cascade of alterations to the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles, making azaindoles a privileged scaffold in modern drug discovery. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for constructing the azaindole core, from classical name reactions to modern transition-metal-catalyzed methodologies.

The Dawn of Azaindole Chemistry: Early Discoveries and Foundational Syntheses

The story of azaindole synthesis is not one of a single, celebrated discovery but rather a gradual evolution, building upon the rich history of indole chemistry. While pinpointing the absolute first synthesis of an azaindole is challenging, early explorations into the reactivity of pyridine derivatives laid the groundwork. One of the earliest significant contributions can be traced back to the work of Aleksei Chichibabin.

The Chichibabin Reaction: An Unintentional Foray into Azaindole Synthesis?

In 1914, A.E. Chichibabin reported a groundbreaking method for the amination of pyridine using sodium amide.[2][3] While the primary focus of this reaction was the introduction of an amino group onto the pyridine ring, under certain conditions, intramolecular cyclization reactions could lead to the formation of fused heterocyclic systems, including pyrrolopyridines. The Chichibabin reaction, though not explicitly designed for azaindole synthesis, represents one of the earliest examples of forming a pyrrole ring fused to a pyridine core.[4]

The general mechanism involves the nucleophilic addition of the amide ion to the pyridine ring, followed by the elimination of a hydride ion. In the context of azaindole formation, a suitably substituted pyridine could undergo an intramolecular cyclization following the initial amination.

The Classical Era: Adapting Indole Syntheses for the Azaindole Scaffold

The majority of early and still widely practiced azaindole syntheses are adaptations of well-established indole synthesis methodologies. However, the electron-deficient nature of the pyridine ring compared to benzene often presents significant challenges, requiring modifications to reaction conditions and limiting the scope of these classical methods.

The Fischer Indole Synthesis: A Challenging but Feasible Route

First reported by Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[5] Its application to the synthesis of azaindoles, however, is often hampered by the electron-withdrawing nature of the pyridine ring, which deactivates the key[6][6]-sigmatropic rearrangement step.[7] This frequently leads to lower yields or the need for harsh reaction conditions.

Despite these challenges, the Fischer indole synthesis remains a viable method, particularly for 4- and 6-azaindoles, especially when the starting pyridylhydrazine possesses an electron-donating group.[6]

Mechanism of the Fischer Azaindole Synthesis:

The reaction proceeds through several key steps:

  • Hydrazone Formation: A pyridylhydrazine reacts with an aldehyde or ketone to form a pyridylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement to form a di-imine intermediate. This is often the rate-limiting and most challenging step for azaindoles.

  • Cyclization and Aromatization: The intermediate cyclizes and eliminates ammonia to yield the aromatic azaindole ring system.

Fischer Azaindole Synthesis start Pyridylhydrazine + Aldehyde/Ketone hydrazone Pyridylhydrazone start->hydrazone Condensation enamine Enamine (Tautomer) hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) cyclized Cyclized Intermediate diimine->cyclized Cyclization azaindole Azaindole cyclized->azaindole -NH3, Aromatization

Figure 1: General workflow of the Fischer Azaindole Synthesis.

Experimental Protocol: Fischer Synthesis of a Substituted 4-Azaindole

This protocol provides a general guideline and may require optimization for specific substrates.[7]

  • Step 1: Hydrazone Formation

    • Dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

    • The reaction can be stirred at room temperature or gently heated to facilitate hydrazone formation, which can be monitored by TLC. In many cases, the hydrazone is not isolated and is carried directly to the next step.

  • Step 2: Cyclization

    • To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:

      • Polyphosphoric acid (PPA): Often used as both the catalyst and solvent. The mixture is heated to 80-150 °C.

      • Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylene).

      • Lewis acids like zinc chloride.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.

  • Step 3: Workup and Purification

    • After the reaction is complete (usually 1-24 hours), cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it onto ice-water and basifying with a suitable base (e.g., NaOH, K₂CO₃) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-azaindole.

The Madelung Synthesis: A High-Temperature Cyclization

Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.[2] The Madelung synthesis is particularly useful for the preparation of 7-azaindoles.[7]

Mechanism of the Madelung Azaindole Synthesis:

  • Deprotonation: A strong base deprotonates both the amide nitrogen and the benzylic position of the picoline ring.

  • Intramolecular Cyclization: The resulting carbanion attacks the amide carbonyl to form a cyclic intermediate.

  • Dehydration: Subsequent elimination of water leads to the formation of the azaindole ring.

Madelung Azaindole Synthesis start N-acyl-aminopicoline deprotonated Dianion Intermediate start->deprotonated Strong Base (e.g., n-BuLi, LDA) cyclized Cyclized Alkoxide deprotonated->cyclized Intramolecular Cyclization dehydrated Dehydrated Intermediate cyclized->dehydrated Protonation azaindole Azaindole dehydrated->azaindole -H2O

Figure 2: Simplified mechanism of the Madelung Azaindole Synthesis.

The Hemetsberger-Knittel Synthesis: A Thermal Cyclization of Azidoacrylates

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. This method has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles.[8]

Mechanism of the Hemetsberger-Knittel Azaindole Synthesis:

The exact mechanism is still a subject of discussion, but it is postulated to proceed through a nitrene intermediate.[9]

  • Nitrene Formation: Thermal decomposition of the azidoacrylate leads to the formation of a vinyl nitrene.

  • Cyclization: The nitrene undergoes intramolecular cyclization onto the pyridine ring.

  • Rearomatization: The resulting intermediate rearranges to form the stable azaindole-2-carboxylate.

The Reissert Indole Synthesis: From Nitro-picolines to Azaindoles

The Reissert synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[10] This methodology can be adapted for the synthesis of azaindoles starting from the corresponding nitropicolines.

Mechanism of the Reissert Azaindole Synthesis:

  • Condensation: A nitropicoline is condensed with diethyl oxalate in the presence of a base to form a pyridylpyruvic ester.

  • Reductive Cyclization: The nitro group is reduced (e.g., with zinc in acetic acid), and the resulting amino group undergoes intramolecular cyclization with the adjacent ketone.

  • Dehydration and Decarboxylation: The cyclized intermediate dehydrates to form the azaindole-2-carboxylic acid, which can then be decarboxylated upon heating.

The Modern Era: The Rise of Transition-Metal Catalysis

While classical methods laid the foundation for azaindole synthesis, they often suffer from limitations such as harsh reaction conditions, low functional group tolerance, and limited substrate scope. The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of azaindoles, offering milder conditions, greater efficiency, and broader applicability.[1][11]

Palladium-Catalyzed Cross-Coupling Strategies

A variety of palladium-catalyzed reactions have been developed for the construction of the azaindole core, typically involving the formation of key C-C and C-N bonds to build the pyrrole ring onto a pre-existing pyridine scaffold.

Common Palladium-Catalyzed Approaches:

  • Larock Indole Synthesis: This powerful method involves the palladium-catalyzed reaction of an o-iodoaniline (or aminohalopyridine) with a disubstituted alkyne.[12]

  • Sonogashira Coupling followed by Cyclization: An aminohalopyridine is coupled with a terminal alkyne via a Sonogashira reaction, followed by a base- or copper-mediated intramolecular cyclization.[11]

  • Suzuki and Buchwald-Hartwig Couplings: These reactions are often used in multi-step sequences to introduce necessary substituents before a final cyclization step.

Experimental Protocol: Larock-type Synthesis of a Substituted 5-Azaindole

This protocol is a general representation and requires optimization for specific substrates.[13]

  • Step 1: Reaction Setup

    • To an oven-dried sealed tube, add the N-protected 4-amino-3-iodopyridine (1.0 eq), the disubstituted alkyne (2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add a degassed solvent (e.g., DMF or 1,4-dioxane).

  • Step 2: Reaction

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Step 3: Workup and Purification

    • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite and wash with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-azaindole.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for a particular azaindole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Synthetic MethodIsomer PreferenceKey Features & AdvantagesLimitations & Disadvantages
Fischer Synthesis 4- and 6-azaindolesWell-established, readily available starting materials.Often requires harsh conditions, low yields for electron-deficient systems.[7]
Madelung Synthesis 7-azaindolesGood for specific isomers.Requires high temperatures and strong bases.[7]
Hemetsberger-Knittel 5-, 6-, and 7-azaindolesProvides indole-2-carboxylates.Starting azidoacrylates can be unstable.[8]
Reissert Synthesis General applicabilityUtilizes readily available nitropicolines.Multi-step process, can have moderate yields.
Bartoli Synthesis 4- and 6-azaindolesTolerates a variety of functional groups.Requires a Grignard reagent, moderate yields.
Batcho-Leimgruber General applicabilityMilder conditions than many classical methods.Multi-step process.[6]
Pd-Catalyzed (e.g., Larock) General applicabilityHigh functional group tolerance, mild conditions, good yields.Catalyst cost, potential for metal contamination.[11]

Conclusion: A Continuously Evolving Field

The synthesis of azaindoles has evolved from challenging adaptations of classical indole chemistry to a sophisticated field dominated by the precision and versatility of modern transition-metal catalysis. The journey from the early observations of Chichibabin to the elegant palladium-catalyzed strategies of today reflects the relentless pursuit of efficiency and broader applicability in organic synthesis. For researchers in drug discovery and materials science, a deep understanding of this synthetic landscape is crucial for the rational design and efficient production of novel azaindole-based molecules with tailored properties and functions. The continued development of new synthetic methodologies will undoubtedly further unlock the potential of this privileged heterocyclic scaffold.

References

Methodological & Application

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, particularly kinase inhibitors.[1] Its structure serves as a bioisostere for indole, often enhancing binding affinity and improving physicochemical properties.[1] The functionalization of this core at specific positions is critical for modulating pharmacological activity. This application note provides a comprehensive, lab-scale protocol for the synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate where the halogen atoms serve as versatile handles for further chemical modification through cross-coupling reactions. We present a robust and reproducible method for the regioselective iodination of commercially available 5-Chloro-1H-pyrrolo[3,2-b]pyridine using N-Iodosuccinimide (NIS). This guide emphasizes the causality behind experimental choices, detailed procedural steps, purification, and thorough characterization, ensuring scientific integrity and reproducibility.

Synthetic Strategy and Rationale

The synthesis is a single-step electrophilic aromatic substitution reaction. The starting material, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, possesses an electron-rich pyrrole ring fused to a pyridine ring. The C3 position of the pyrrole ring is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack.

Reaction Scheme: 5-Chloro-1H-pyrrolo[3,2-b]pyridine → this compound

Our chosen reagent, N-Iodosuccinimide (NIS), serves as a mild and efficient source of an electrophilic iodine cation ("I+").[2][3] Compared to molecular iodine (I₂), NIS is easier to handle, more reactive under mild conditions, and often leads to cleaner reactions with higher yields.[4] The reaction is typically performed in an aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), to ensure the solubility of the starting material and to avoid competition from protic species.

Visual Workflow: Synthesis and Work-up

G cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Aqueous Work-up & Extraction setup 1. Dissolve Starting Material in Anhydrous THF under N₂ cool 2. Cool to 0 °C (Ice Bath) setup->cool add_nis 3. Add N-Iodosuccinimide (NIS) (Portion-wise) cool->add_nis react 4. Stir at Room Temperature (Monitor by TLC) add_nis->react quench 5. Quench with Aq. Na₂S₂O₃ (Removes excess I₂) react->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry (Na₂SO₄), Filter, and Concentrate wash->dry purification_start Proceed to Purification dry->purification_start Crude Product

Caption: Overall workflow for the iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )AmountEquiv.Supplier
5-Chloro-1H-pyrrolo[3,2-b]pyridine65156-94-7152.581.0 g1.0Sigma-Aldrich
N-Iodosuccinimide (NIS)516-12-1224.981.62 g1.1Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.1130 mL-Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11~150 mL-Fisher Scientific
Saturated Aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11~30 mL-VWR
Saturated Aq. Sodium Chloride (Brine)7647-14-558.44~30 mL-LabChem
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-EMD Millipore
Silica Gel (for chromatography)7631-86-960.08As needed-Sorbent Tech.

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen/Argon inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 g, 6.55 mmol).

  • Dissolution: Add anhydrous THF (30 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Reagent Addition: While maintaining the temperature at 0 °C, add N-Iodosuccinimide (1.62 g, 7.21 mmol, 1.1 eq) to the solution in small portions over 5-10 minutes. A slight color change may be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexane). The starting material will have a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Upon completion, cool the mixture in an ice bath and quench the reaction by adding saturated aqueous sodium thiosulfate solution (~30 mL) to neutralize any unreacted NIS. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (~50 mL) and water (~20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel to yield the pure product.

Visual Workflow: Purification and Analysis

G cluster_purification Purification cluster_analysis Analysis & Characterization crude Crude Product (from work-up) prepare_col 1. Prepare Silica Gel Column (Eluent: EtOAc/Hexane) crude->prepare_col load 2. Load Crude Product (Dry loading preferred) prepare_col->load elute 3. Elute with Gradient (e.g., 10-40% EtOAc in Hexane) load->elute collect 4. Collect Fractions (Monitor by TLC) elute->collect combine 5. Combine Pure Fractions & Concentrate collect->combine dry_final 6. Dry Under High Vacuum combine->dry_final characterize 7. Characterize by NMR, MS, and Melting Point dry_final->characterize final_product Pure Product: 5-Chloro-3-iodo-1H- pyrrolo[3,2-b]pyridine characterize->final_product

Caption: Workflow for the purification and characterization of the final product.

Purification Procedure
  • Prepare a silica gel column using a suitable eluent system, such as a gradient of 10% to 40% Ethyl Acetate in Hexane.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column (dry loading).

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as an off-white to light yellow solid.

Expected Characterization Data
PropertyExpected Value
Appearance Off-white to light yellow solid
Molecular Formula C₇H₄ClIN₂[5]
Molecular Weight 278.48 g/mol [5]
Melting Point 228-229 °C[6]
¹H NMR (400 MHz, DMSO-d₆) δ ~12.5 (br s, 1H, NH), 8.15 (d, 1H), 7.85 (s, 1H), 7.30 (d, 1H) ppm
Mass Spec (ESI+) m/z = 279.48 [M+H]⁺

Note: ¹H NMR shifts are approximate and can vary based on solvent and concentration. The key features are the disappearance of the C3-H signal from the starting material and the appearance of the remaining C2-H singlet.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): This reagent is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[7][8][9] It may also cause respiratory irritation.[7][10]

    • Handling: Avoid creating dust.[7][8] Wear appropriate PPE.[10][11] Wash hands thoroughly after handling.[7]

    • Storage: Keep the container tightly closed and store in a cool (2-8 °C), dry, and well-ventilated place.[9][10][11] Protect from light and moisture.[9][10] It is recommended to store under an inert atmosphere (e.g., nitrogen).[11]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon exposure to air. Use anhydrous THF from a freshly opened bottle or a solvent purification system.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Suzuki-Miyaura Coupling of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile transformations in modern organic synthesis.[1][2] Its ability to forge carbon-carbon bonds with high functional group tolerance and reliability has made it an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4][5] At the core of many of these biologically active molecules are nitrogen-containing heterocyclic scaffolds, such as 1H-pyrrolo[3,2-b]pyridine (a 7-azaindole isomer), which are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[6]

This guide focuses on a particularly valuable and challenging substrate: This compound . The presence of two different halogen atoms on this scaffold presents a unique synthetic opportunity for selective functionalization. The primary objective is to achieve a regioselective Suzuki-Miyaura coupling, reacting preferentially at one halogen site while leaving the other intact for subsequent transformations. This allows for the stepwise and controlled construction of molecular complexity, a cornerstone of modern drug development.

The Core Challenge: Achieving Regioselectivity

The synthetic utility of dihalogenated heterocycles hinges on the ability to control which halogen reacts. The widely accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is:

I > Br > OTf >> Cl [1]

This differential reactivity is the fundamental principle that allows for selective coupling. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger, more electron-rich carbon-chlorine bond. By carefully selecting reaction conditions—particularly temperature, catalyst, and ligand—we can exploit this reactivity gap to selectively couple a boronic acid at the C-3 (iodo) position while preserving the C-5 (chloro) position.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A firm grasp of the catalytic cycle is essential for rational protocol design and troubleshooting. The reaction proceeds through three key steps, continuously regenerating the active Pd(0) catalyst.[2][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is heavily influenced by the choice of ligand.[2][7]

  • Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. Bulky ligands on the palladium center can facilitate this final step.[1][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Halide L₂Pd(II)(R¹)X Pd0->PdII_Halide R¹-X OxAdd Oxidative Addition PdII_Diaryl L₂Pd(II)(R¹)R² PdII_Halide->PdII_Diaryl R²-B(OR)₂ (Base Activated) Transmetal Transmetalation PdII_Diaryl->Pd0 Product R¹—R² PdII_Diaryl->Product RedElim Reductive Elimination Reagents R¹-X Boronic R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Parameters for Protocol Optimization

The success of the regioselective coupling of this compound depends on the judicious selection of several key parameters.

  • Palladium Source & Ligand: This is the most critical choice. While simple catalysts like Pd(PPh₃)₄ can be effective for reactive iodides, couplings involving nitrogen-containing heterocycles often benefit from more sophisticated systems.[6][10]

    • Expertise: Modern catalyst systems utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, DavePhos).[11] These ligands stabilize the active Pd(0) species, accelerate the oxidative addition step (especially for less reactive halides), and promote the final reductive elimination.[7][11] For nitrogen-rich heterocycles, which can sometimes inhibit catalysis, these advanced ligands are particularly effective.[12] Air-stable pre-catalysts, such as XPhos Pd G2 or SPhos Pd G2, are highly recommended as they ensure the reliable formation of the active catalytic species.[12]

  • Base: The base activates the boronic acid to facilitate transmetalation.[9] The choice of base can influence reaction rate and side reactions.

    • Common Choices: Potassium carbonate (K₂CO₃) is a versatile and cost-effective option.[10] Potassium phosphate (K₃PO₄) is a stronger base often used with more challenging substrates, including nitrogen heterocycles.[6][13] Cesium carbonate (Cs₂CO₃) is highly effective but more expensive.

    • Insight: For substrates prone to protodeboronation (a side reaction where the boronic acid group is replaced by hydrogen), a milder base like potassium fluoride (KF) or using anhydrous conditions can be beneficial.[8][14]

  • Solvent System: A mixture of an organic solvent and water is typical.

    • Common Choices: Dioxane, toluene, or tetrahydrofuran (THF) are common organic solvents.[1] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Trustworthiness: It is absolutely critical to degas the solvent mixture thoroughly before use. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and promoting the unwanted homocoupling of the boronic acid.[8][14] This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[15]

Experimental Protocol: Selective Coupling at the C-3 (Iodo) Position

This protocol is designed to selectively couple an arylboronic acid at the C-3 position of this compound, leveraging the higher reactivity of the C-I bond.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronic acid pinacol ester)

  • Palladium Pre-catalyst (e.g., XPhos Pd G2 or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄, finely powdered)

  • Solvent (e.g., 1,4-Dioxane, HPLC grade)

  • Deionized Water

  • Inert Gas (Argon or Nitrogen)

Recommended Starting Conditions:

ParameterRecommended ConditionRationale
Heteroaryl Halide 1.0 equivalentLimiting Reagent
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the halide.
Palladium Catalyst 1 - 5 mol % (e.g., XPhos Pd G2)Lower loadings are possible but starting higher is prudent.[16]
Base 2.0 - 3.0 equivalents (e.g., K₂CO₃)Ensures efficient transmetalation.[10]
Solvent Dioxane / H₂O (4:1 to 10:1 v/v)A robust and widely used solvent system.[13]
Temperature 80 - 100 °CSufficient to activate the C-I bond without significantly engaging the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)CRITICAL to prevent catalyst decomposition and side reactions.[14]

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Prepare the solvent mixture (e.g., Dioxane/H₂O 4:1) and degas it by bubbling Argon through it for 20-30 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir the mixture vigorously for the duration of the reaction (typically 2-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine.

Experimental Workflow Visualization

Experimental_Workflow A 1. Setup Add solids (halide, boronic acid, base) to a flame-dried vessel. B 2. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x). A->B C 3. Reagent Addition Add Pd catalyst and degassed solvent under positive Ar/N₂ pressure. B->C D 4. Reaction Heat and stir vigorously (e.g., 90°C). Monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute, extract with organic solvent, wash, and dry. D->E F 6. Purification Concentrate and purify by flash column chromatography. E->F G Final Product 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine F->G

Caption: General experimental workflow for the regioselective Suzuki coupling.

Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.[14]2. Insufficiently degassed solvent.3. Impure reagents.1. Use a fresh, air-stable pre-catalyst.2. Ensure thorough degassing of all solvents.[15]3. Verify the purity of starting materials.
Protodeboronation 1. Boronic acid is sensitive to hydrolysis.2. Base is too strong or conditions are too aqueous.1. Use the corresponding boronic acid pinacol ester.2. Switch to a milder base (e.g., KF) or use anhydrous conditions.[14]
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling.[8]2. Pd(II) source without proper reduction.1. Improve inert atmosphere technique.2. Ensure use of a reliable Pd(0) source or pre-catalyst.
Loss of Regioselectivity (Reaction at C-Cl) 1. Reaction temperature is too high or time is too long.2. Catalyst system is too active.1. Lower the reaction temperature and monitor carefully.2. Consider a less active catalyst system (e.g., Pd(PPh₃)₄) if selectivity is a major issue.
Dehalogenation 1. Presence of impurities or side reactions.2. Specific to certain substrates and conditions.1. Ensure high purity of all reagents.2. For pyrrole-containing systems, N-protection can sometimes suppress dehalogenation.[17]

Sequential Coupling: The 3-aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine product is a valuable intermediate for further diversification. The remaining C-Cl bond can be coupled under more forcing conditions (e.g., higher temperature, a more active catalyst system specifically for aryl chlorides like SPhos or cataCXium® A, and a stronger base like K₃PO₄) to install a second, different aryl group, enabling the synthesis of complex, unsymmetrical bi-aryl or heteroaryl structures.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a highly achievable and powerful synthetic strategy. By exploiting the intrinsic reactivity difference between the carbon-iodine and carbon-chlorine bonds, and by employing carefully selected, modern palladium catalyst systems, researchers can reliably functionalize the C-3 position. Success hinges on a solid understanding of the reaction mechanism and meticulous experimental technique, particularly the maintenance of a strictly inert atmosphere. The resulting 3-aryl-5-chloro-azaindole intermediates are versatile building blocks, opening the door to the rapid exploration of chemical space in the pursuit of novel therapeutics.

References

The Strategic Utility of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the pyrrolo[3,2-b]pyridine, a 4-azaindole isomer, has emerged as a "privileged scaffold." Its structural resemblance to purine has made it a cornerstone in the design of molecules that interact with a variety of biological targets, most notably protein kinases.[1] The strategic placement of halogen atoms on this core structure provides synthetic handles for diversification, allowing for the fine-tuning of a compound's pharmacological profile. 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a particularly valuable building block, offering two distinct points for functionalization through modern cross-coupling chemistry. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential modifications, making it a powerful tool for the construction of complex molecular architectures and the rapid exploration of structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthetic utility of this compound, including its preparation and application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to leverage this versatile building block in their quest for novel therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueReference
Molecular Formula C₇H₄ClIN₂[2]
Molecular Weight 278.48 g/mol [2]
Appearance Solid[2]
InChI Key DTYKKMQQSSHZFS-UHFFFAOYSA-N[2]
SMILES Clc1ccc2[nH]cc(I)c2n1[2]

Safety and Handling: this compound is classified as an acute oral toxicant and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block: A Two-Step Approach

The preparation of this compound can be efficiently achieved in a two-step sequence starting from commercially available precursors. The first step involves the construction of the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, followed by a regioselective iodination at the C3 position.

Synthesis_Workflow start 2-Bromo-6-chloropyridin-3-amine step1 Sonogashira Coupling & Cyclization start->step1 intermediate 5-Chloro-1H-pyrrolo[3,2-b]pyridine step1->intermediate step2 Regioselective C-H Iodination intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from a known procedure for the synthesis of substituted azaindoles.[3] It involves a palladium and copper-catalyzed Sonogashira coupling followed by an in-situ cyclization.

Materials:

  • 2-Bromo-6-chloropyridin-3-amine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-bromo-6-chloropyridin-3-amine (1.0 equiv) in DMF, add triethylamine (8.3 equiv) and copper(I) iodide (0.04 equiv).

  • Degas the mixture with a stream of argon for 30 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv) and ethynyltrimethylsilane (3.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 1 hour.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine.

Protocol 2: Regioselective Iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This protocol is based on a radical-based direct C-H iodination method that has been shown to be effective for a range of nitrogen-containing heterocycles, including pyridines and quinolines.[4] The C3 position of the pyrrolo[3,2-b]pyridine core is electron-rich and thus susceptible to electrophilic and radical-mediated iodination.

Materials:

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DCM, add iodine (1.5 equiv) and potassium persulfate (2.0 equiv).

  • Add water to the mixture and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Application in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of two different halogen atoms on the this compound scaffold allows for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective modification at the C3 position.

Cross_Coupling_Workflow start This compound suzuki Suzuki-Miyaura (C-C bond) start->suzuki sonogashira Sonogashira (C-C bond) start->sonogashira buchwald Buchwald-Hartwig (C-N bond) start->buchwald product1 3-Aryl-5-chloro-1H-pyrrolo[3,2-b]pyridine suzuki->product1 product2 3-Alkynyl-5-chloro-1H-pyrrolo[3,2-b]pyridine sonogashira->product2 product3 3-Amino-5-chloro-1H-pyrrolo[3,2-b]pyridine buchwald->product3

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Using 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2][3] Its structure is a bioisostere of the purine ring of Adenosine Triphosphate (ATP), allowing it to act as an effective competitor in the ATP-binding site of kinases.[4] The key to its efficacy lies in the arrangement of the pyrrole NH group and the adjacent pyridine N7 atom, which serve as a hydrogen bond donor and acceptor, respectively. This configuration enables the formation of two crucial hydrogen bonds with the "hinge" region of the kinase, a conserved binding motif, thereby anchoring the inhibitor within the active site.[1][5][6] The FDA-approved drug Vemurafenib, a B-RAF inhibitor, is a prominent example of a successful therapeutic built upon this versatile framework.[1][2][5][6]

The specific starting material, 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, offers a significant strategic advantage for constructing diverse inhibitor libraries. The differential reactivity of the two halogen atoms—iodine being significantly more reactive than chlorine in palladium-catalyzed cross-coupling reactions—allows for a regioselective and sequential functionalization strategy.[3] This enables the directed introduction of various chemical moieties at the C3 and C5 positions to probe different regions of the kinase binding pocket and optimize pharmacological properties. Typically, the more labile C3-iodo bond is addressed first via C-C bond-forming reactions like Suzuki or Sonogashira couplings, followed by functionalization of the more robust C5-chloro bond, often through C-N bond formation such as the Buchwald-Hartwig amination.

G Start 5-Chloro-3-iodo- 1H-pyrrolo[3,2-b]pyridine Intermediate C3-Functionalized Intermediate (e.g., 3-Aryl-5-chloro...) Start->Intermediate Step 1: C-C Coupling (Suzuki, Sonogashira) at C3-Iodo position Final Diverse Kinase Inhibitor Library (C3-Aryl, C5-Amino...) Intermediate->Final Step 2: C-N Coupling (Buchwald-Hartwig) at C5-Chloro position G cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-I TM Transmetalation Complex OA->TM Ar'-B(OH)₂ Base RE Reductive Elimination Complex TM->RE RE->Pd0 Ar-Ar' G cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ OA Oxidative Addition Complex Pd0->OA Ar-Cl Amine_Coord Amine Coordination OA->Amine_Coord R₂NH Base RE Reductive Elimination Complex Amine_Coord->RE RE->Pd0 Ar-NR₂ G LPA_S1P LPA, S1P, etc. GPCR GPCR LPA_S1P->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA RhoA-GTP (Active) RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC + MLCP MLC Phosphatase (MLCP) ROCK->MLCP - Phospho_MLC Phospho-MLC MLC->Phospho_MLC MLCP->Phospho_MLC Contraction Actomyosin Contraction Phospho_MLC->Contraction Inhibitor Synthesized Inhibitor Inhibitor->ROCK Inhibition

References

Introduction: The Strategic Importance of Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 3-Iodo-Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that are central to modern medicinal chemistry.[1] Their structural resemblance to purines and indoles makes them "privileged scaffolds," capable of interacting with a wide array of biological targets.[2] Consequently, they are integral components of numerous therapeutic agents in development and on the market, particularly as kinase inhibitors.[3][4]

The ability to precisely and efficiently modify the pyrrolopyridine core is paramount for generating novel chemical entities and conducting detailed structure-activity relationship (SAR) studies.[3] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[5][6][7]

This guide focuses on the 3-iodo-pyrrolopyridine scaffold. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in the rate-determining oxidative addition step of the catalytic cycle, making 3-iodo-pyrrolopyridines exceptionally versatile and reliable starting materials for a range of synthetic transformations.[8]

Core Principles: The Palladium Catalytic Engine

At its heart, every palladium-catalyzed cross-coupling reaction is driven by a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[9][10] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-pyrrolopyridine. This is typically the rate-limiting step and transforms the catalyst into a Pd(II) species.[8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck) : The second coupling partner is introduced. In a Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[11] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[10]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Pyr)-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition + (Pyr)-I trans_complex Transmetalation or Carbopalladation (Pyr)-Pd(II)(R)L₂ oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Product (Pyr)-R trans_complex->product product_complex Product Complex caption General Catalytic Cycle of Pd-Catalyzed Cross-Coupling.

Fig 1. General Catalytic Cycle of Pd-Catalyzed Cross-Coupling.
Key Reaction Components: The Scientist's Toolkit

  • Ligands : Ligands are critical for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and tuning its electronic and steric properties. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of oxidative addition and reductive elimination.[8]

  • Base : The base plays a multifaceted role depending on the specific reaction. In Suzuki couplings, it facilitates the transmetalation step.[8] In Heck reactions, it neutralizes the HX acid produced to regenerate the Pd(0) catalyst.[10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8]

  • Solvent : The choice of solvent is crucial for solubility and thermal stability. Aprotic polar solvents like Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequently used.

Protocols for Key Cross-Coupling Reactions

The following sections provide detailed protocols for the most common and impactful cross-coupling reactions performed on 3-iodo-pyrrolopyridines.

Suzuki-Miyaura Coupling: For C-C (Aryl-Aryl) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[3][13] It is the go-to method for synthesizing biaryl structures.

G pd0 Pd(0)L₂ oa (Pyr)-Pd(II)(I)L₂ pd0->oa Oxidative Addition + (Pyr)-I trans (Pyr)-Pd(II)(Ar)L₂ oa->trans trans->pd0 Reductive Elimination + (Pyr)-Ar boronate Ar-B(OR)₂ base_complex [Ar-B(OR)₂(Base)]⁻ boronate->base_complex + Base (e.g., OH⁻) base_complex->trans caption Catalytic Cycle for the Suzuki-Miyaura Coupling.

Fig 2. Catalytic Cycle for the Suzuki-Miyaura Coupling.
  • Reagent Preparation : To a dry reaction vessel, add the 3-iodo-pyrrolopyridine (1.0 equiv.), the arylboronic acid or boronate ester (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Solvent Addition : Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/Ethanol 1:1). The mixture should be stirred to create a suspension.

  • Degassing : Seal the vessel and degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through the suspension for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). Alternatively, add a pre-formed catalyst complex (e.g., SPhos Pd G2, 2-5 mol%).[14]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 60–110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-pyrrolopyridine.

SubstrateCoupling PartnerCatalyst / Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ / SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol6085[14]
3-Iodo-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂ (10)K₂CO₃ (3)Dioxane/H₂O150 (MW)75-87[13]
2-Iodo-4-chloropyrrolopyridineArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O80N/A[15]
Heck-Mizoroki Reaction: For C-C (Alkene-Aryl) Bond Formation

The Heck reaction couples the 3-iodo-pyrrolopyridine with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and further molecular elaboration.[16][17] The reaction typically favors the formation of the trans isomer.[17]

G pd0 Pd(0)L₂ oa (Pyr)-Pd(II)(I)L₂ pd0->oa Oxidative Addition + (Pyr)-I hx H-X pd0->hx + H-Pd(II)-I coord Olefin Coordination Complex oa->coord insert Migratory Insertion Intermediate coord->insert Migratory Insertion insert->pd0 β-Hydride Elimination + (Pyr)-Alkene base Base hx->base + Base -> Pd(0) caption Catalytic Cycle for the Heck-Mizoroki Reaction.

Fig 3. Catalytic Cycle for the Heck-Mizoroki Reaction.
  • Reagent Preparation : In a sealable reaction tube, combine the 3-iodo-pyrrolopyridine (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0 equiv.), and the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%). If required, add a phosphine ligand (e.g., PPh₃, 4-10 mol%).[18]

  • Solvent Addition : Add a suitable solvent such as Acetonitrile (MeCN) or DMF.

  • Reaction Execution : Seal the tube tightly and heat the mixture to 80–120 °C with stirring.

  • Monitoring & Work-up : Follow the general procedures outlined in the Suzuki-Miyaura protocol for reaction monitoring and work-up.

  • Purification : Purify the crude product by flash column chromatography.

Sonogashira Coupling: For C-C (Alkyne-Aryl) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, yielding versatile arylalkyne products.[19] The reaction classically uses a dual catalytic system of palladium and a copper(I) co-catalyst, although copper-free versions have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[19][20]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa (Pyr)-Pd(II)(I)L₂ pd0->oa Oxidative Addition + (Pyr)-I trans (Pyr)-Pd(II)(alkynyl)L₂ oa->trans Transmetalation trans->pd0 Reductive Elimination + (Pyr)-alkyne cui Cu(I)I cu_alkyne Cu(I)-alkynyl cu_alkyne->cui Transmetalation to Pd alkyne H-alkyne alkyne->cu_alkyne + Base caption Dual Catalytic Cycles of the Sonogashira Coupling.

Fig 4. Dual Catalytic Cycles of the Sonogashira Coupling.
  • Reagent Preparation : To a dry, degassed reaction vessel, add the 3-iodo-pyrrolopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagent Addition : Add a solvent like THF or DMF, followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which also acts as a solvent.[21] Finally, add the terminal alkyne (1.1–1.5 equiv.).

  • Reaction Execution : Stir the reaction at room temperature or with gentle heating (40–60 °C) under an inert atmosphere.

  • Monitoring & Work-up : Monitor the reaction to completion. For work-up, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. The residue can then be subjected to a standard aqueous work-up.

  • Purification : Purify the product via flash column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[22] This reaction has largely replaced harsher classical methods and is invaluable in pharmaceutical synthesis where the aryl amine moiety is common.[23][24]

G pd0 Pd(0)L₂ oa (Pyr)-Pd(II)(I)L₂ pd0->oa Oxidative Addition + (Pyr)-I amido Amido Complex [(Pyr)-Pd(II)(NR¹R²)L]⁺ oa->amido amido->pd0 Reductive Elimination + (Pyr)-NR¹R² amine HNR¹R² amine->oa caption Catalytic Cycle for Buchwald-Hartwig Amination.

Fig 5. Catalytic Cycle for Buchwald-Hartwig Amination.
  • Reagent Preparation : In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-iodo-pyrrolopyridine (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or LiHMDS, 1.4 equiv.), the palladium precatalyst, and a specialized bulky phosphine ligand (e.g., RuPhos, XPhos).[15]

  • Solvent Addition : Add an anhydrous, deoxygenated solvent such as Toluene or Dioxane.

  • Reaction Execution : Seal the vessel and heat the mixture to 80–110 °C with stirring.

  • Monitoring & Work-up : Monitor the reaction to completion. Cool the mixture, dilute with an organic solvent, and quench carefully with water. Separate the layers, extract the aqueous phase, and combine the organic layers. Wash with brine, dry, and concentrate.

  • Purification : Purify the desired amino-pyrrolopyridine product by flash column chromatography.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields. The following diagram outlines the critical stages from setup to final product characterization.

G start Start: Assemble Reagents setup Reaction Setup: - Add solids (substrate, base) - Add solvent start->setup degas Inert Atmosphere: - Seal vessel - Degas with Ar or N₂ setup->degas catalyst Catalyst Addition: - Add Pd precatalyst & ligand - Maintain positive inert pressure degas->catalyst reaction Reaction Execution: - Heat to target temperature - Stir vigorously catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Quench/Dilute - Extract with organic solvent monitor->workup Complete purify Purification: - Dry & concentrate organic layers - Flash Column Chromatography workup->purify characterize Characterization: - NMR, HRMS, etc. purify->characterize end End: Pure Product characterize->end

Fig 6. General Laboratory Workflow for Cross-Coupling Reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of 3-iodo-pyrrolopyridines. The methodologies of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig provide a robust and versatile platform for creating diverse libraries of novel compounds.[25][26] Mastery of these protocols, grounded in a solid understanding of the underlying catalytic principles, empowers researchers in drug discovery and materials science to synthesize complex molecular architectures with precision and efficiency. Careful attention to experimental parameters, particularly the exclusion of oxygen and the selection of an appropriate catalyst-ligand system, is the key to success.

References

Application Notes & Protocols: Strategic Derivatization of the Pyrrolo[3,2-b]pyridine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-b]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrrolo[3,2-b]pyridine ring system, a bicyclic heterocycle containing a fused pyrrole and pyridine ring, represents a "privileged scaffold" in modern drug discovery. Its structural rigidity, combined with the specific arrangement of hydrogen bond donors and acceptors, allows for potent and selective interactions with a wide range of biological targets. Derivatives of this core have demonstrated significant therapeutic potential, exhibiting activities such as antiproliferative effects against melanoma and inhibition of key kinases involved in cancer and inflammatory diseases.[1][2] The strategic derivatization of this scaffold is therefore a critical task for medicinal chemists, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.

This guide provides an in-depth overview of key synthetic strategies for the derivatization of the pyrrolo[3,2-b]pyridine core, complete with detailed protocols and expert insights into experimental design. We will explore the causality behind methodological choices, focusing on robust and reproducible synthetic routes.

Strategic Derivatization Pathways

The functionalization of the pyrrolo[3,2-b]pyridine scaffold can be approached through several modern synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern and the available starting materials. A general workflow involves the initial synthesis of a core scaffold, which is then elaborated using techniques like cross-coupling and functional group interconversion.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Scaffold Functionalization cluster_2 Phase 3: Final Product A Starting Materials (e.g., aminopyridines) B Ring Formation / Cyclization (e.g., Fischer Indole Synthesis variants) A->B C Halogenation (e.g., NIS, NBS) B->C Introduce Handle F N-Alkylation / Arylation B->F Pyrrole N-H mod. D Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) C->D Key C-C/C-N Bonds E Amide/Urea Formation D->E Further Derivatization G Biologically Active Pyrrolo[3,2-b]pyridine Derivatives E->G

Caption: General workflow for the synthesis and derivatization of the pyrrolo[3,2-b]pyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-nitrogen bonds, offering a powerful toolkit for elaborating the pyrrolo[3,2-b]pyridine core.[3] Success hinges on the strategic installation of a halide "handle" on the scaffold, which can then be coupled with a variety of partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly reliable method for introducing aryl or heteroaryl substituents. The reaction typically involves the coupling of a halo-pyrrolo[3,2-b]pyridine with a boronic acid or ester.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are standard. The choice of ligand is critical; bulky, electron-rich phosphines can improve catalytic activity for challenging substrates.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid partner for transmetalation.

  • Solvent: A mixed solvent system, often a combination of an organic solvent (like dioxane or DMF) and water, is used to dissolve both the organic and inorganic reagents.

Caption: Reaction scheme for a typical Suzuki-Miyaura coupling on the pyrrolo[3,2-b]pyridine core.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

This protocol is adapted from a procedure for the synthesis of C3-arylated pyrrolo[3,2-b]pyridines.[4]

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vial, add 3-iodo-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Buchwald-Hartwig Amination for C-N Bond Formation

For installing amino groups, which are prevalent in kinase inhibitors, the Buchwald-Hartwig amination is the method of choice. This reaction couples a halo-pyrrolo[3,2-b]pyridine with a primary or secondary amine.

Expert Insight: The choice of ligand and base is even more critical in C-N coupling than in C-C coupling. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically used.

Table 1: Comparison of Cross-Coupling Conditions

Reaction TypeTypical HalideCoupling PartnerCatalyst/LigandBaseSolvent(s)Temp (°C)
Suzuki-Miyaura I, BrR-B(OH)₂Pd(PPh₃)₄ or Pd₂(dba)₃/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF80-110
Buchwald-Hartwig Cl, BrR¹R²NHPd₂(dba)₃ / XPhos or RuPhosNaOtBu, K₃PO₄Toluene, Dioxane90-120

Amide and Urea Formation: Building Blocks for Bioactivity

Many potent kinase inhibitors feature an amide or urea linkage.[1] These functional groups act as excellent hydrogen bond donors and acceptors, anchoring the molecule within the ATP-binding pocket of a kinase. These are typically synthesized from an amino-pyrrolo[3,2-b]pyridine intermediate.

Protocol 2: Synthesis of a Diaryl Urea Derivative

This protocol describes the formation of a urea linkage, a common motif in kinase inhibitors, starting from an amino-functionalized pyrrolo[3,2-b]pyridine.[1]

Step-by-Step Methodology:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve the desired substituted aniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Phosgene Equivalent: Add triphosgene (0.4 eq) portion-wise. Extreme caution is advised as triphosgene releases toxic phosgene gas. This step forms an intermediate isocyanate in situ.

  • Coupling: After stirring for 1-2 hours at 0 °C, add a solution of the amino-pyrrolo[3,2-b]pyridine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by the disappearance of the amine starting material via TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product into ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. The resulting crude solid is typically purified by recrystallization or silica gel chromatography to afford the final urea product.

Conclusion

The derivatization of the pyrrolo[3,2-b]pyridine scaffold is a cornerstone of modern medicinal chemistry programs targeting a variety of diseases. The strategic application of robust synthetic methods, particularly palladium-catalyzed cross-coupling and subsequent functional group manipulations, provides chemists with the tools to systematically explore the chemical space around this privileged core. The protocols and insights provided herein serve as a practical guide for researchers aiming to design and synthesize the next generation of pyrrolo[3,2-b]pyridine-based therapeutics.

References

Application Note: A Comprehensive Protocol for the N-Alkylation of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Strategy

The 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold, a halogenated 4-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Azaindoles are recognized as crucial bioisosteres of indoles, embedded in numerous pharmacologically active agents, including kinase inhibitors.[1][2] The strategic placement of chloro and iodo substituents on the core provides two orthogonal handles for subsequent metal-catalyzed cross-coupling reactions, enabling the generation of complex molecular architectures for structure-activity relationship (SAR) studies.

The N-alkylation of the pyrrole nitrogen is a fundamental and often critical step in drug development. This modification directly impacts key physicochemical properties such as solubility, lipophilicity, metabolic stability, and the molecule's ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.[3][4]

This application note provides a robust and detailed protocol for the N-alkylation of this compound. We will explore the mechanistic underpinnings of the reaction, justify the selection of reagents, and present two validated experimental protocols suitable for a range of alkylating agents. The primary challenge in the functionalization of such heterocycles is achieving high regioselectivity. The protocol described herein is designed to exclusively target the pyrrole nitrogen (N-1) over the less nucleophilic pyridine nitrogen, ensuring a predictable and high-yielding transformation.

Mechanistic Rationale and Reagent Selection

The N-alkylation of this compound is a classic nucleophilic substitution reaction (SN2). The process is initiated by the deprotonation of the pyrrole N-H group to form a nucleophilic anion, which subsequently attacks the electrophilic alkylating agent.

Deprotonation and Nucleophile Generation

The acidity of the pyrrole proton (pKa ≈ 16-17 in indoles) is sufficient for deprotonation by a suitable base.[5] The presence of the electron-withdrawing pyridine ring and halogen atoms in the this compound structure further increases the acidity of the N-H proton, facilitating the formation of the corresponding anion.

Choice of Base: The Key to Regioselectivity

The selection of the base is paramount for an efficient and clean reaction.

  • Strong, Non-nucleophilic Bases (Recommended): Sodium hydride (NaH) is the base of choice for achieving high yields and excellent N1-regioselectivity.[4][5][6] As an irreversible base, it completely deprotonates the pyrrole nitrogen to form the sodium salt, generating hydrogen gas as the only byproduct. This pre-formation of the nucleophile in a non-polar aprotic solvent like Tetrahydrofuran (THF) is a highly reliable strategy.[4][6]

  • Weaker Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a milder, non-pyrophoric alternative.[7] These reactions are typically run in polar aprotic solvents like Dimethylformamide (DMF). While effective, they may require elevated temperatures and can sometimes result in lower yields or side reactions if the starting materials are sensitive.

Solvent Selection

Polar aprotic solvents are ideal as they can solvate the intermediate anion without participating in the reaction.

  • Tetrahydrofuran (THF): Excellent choice for reactions involving NaH. Its relatively low boiling point simplifies removal post-reaction. Anhydrous THF is critical to prevent quenching the base.[4]

  • Dimethylformamide (DMF): A highly polar solvent that effectively promotes SN2 reactions, particularly when using carbonate bases.[7] Its high boiling point is advantageous for reactions requiring heat but necessitates high-vacuum techniques for complete removal.

Alkylating Agents

A wide variety of electrophiles can be employed.

  • Alkyl Halides (R-X): Primary and secondary alkyl iodides, bromides, and chlorides are common alkylating agents. Reactivity follows the order R-I > R-Br > R-Cl.[8]

  • Other Electrophiles: Alkyl tosylates and mesylates are also effective. The reaction proceeds via an SN2 mechanism, meaning tertiary halides are unsuitable and will likely lead to elimination byproducts.[5]

Visualized Reaction Scheme and Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous Solvent B Add Base (e.g., NaH) under Inert Atmosphere A->B Cool to 0 °C C Stir for 30-60 min (Deprotonation) B->C D Add Alkylating Agent (R-X) Dropwise C->D E Monitor by TLC/LC-MS (Warm to RT, Stir 2-16h) D->E F Quench Reaction (e.g., with sat. NH₄Cl) E->F G Aqueous Workup (Extraction with EtOAc) F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

References

Application of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for identifying high-quality lead compounds.[1][2][3][4] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine , a versatile and synthetically tractable fragment, in FBDD campaigns, with a particular focus on the discovery of novel kinase inhibitors. We will explore the rationale for its inclusion in fragment libraries, present detailed protocols for biophysical screening and hit validation, and outline robust methodologies for fragment elaboration into potent lead candidates.

Introduction: The Strategic Value of the Pyrrolo[3,2-b]pyridine Scaffold

The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively target the hinge region of protein kinases, making it an ideal starting point for the development of kinase inhibitors.[5] The market success of vemurafenib, a pyrrolopyridine-based drug, underscores the therapeutic potential of this scaffold.[5]

This compound is an exemplary fragment for several reasons:

  • Low Molecular Weight: It adheres to the "Rule of Three," ensuring it has a higher probability of binding to protein targets with high ligand efficiency.[2]

  • Dual Halogenation: The chlorine and iodine atoms serve multiple strategic purposes. They can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity.[4][5][6] Furthermore, the iodine atom provides a crucial synthetic handle for rapid and diverse chemical elaboration.

  • 3D Vector for Growth: The defined geometry of the bicyclic system provides clear vectors for chemical modification, allowing for systematic exploration of the target's binding pocket.

This guide will walk through a typical FBDD workflow, using this fragment as a central case study to illustrate key principles and experimental practices.

Physicochemical Properties and Library Integration

The successful application of any fragment begins with a thorough understanding of its physicochemical properties. These properties influence its solubility, binding characteristics, and eventual druggability.

PropertyValue (Calculated/Estimated)Significance in FBDD
Molecular Weight 278.48 g/mol Compliant with the "Rule of Three" (< 300 Da), ensuring higher ligand efficiency.
cLogP ~2.5 - 3.0A value < 3 is desirable for fragments to ensure adequate aqueous solubility for biophysical assays.[2]
Topological Polar Surface Area 28.7 Ų[7]Contributes to favorable solubility and membrane permeability characteristics.
Hydrogen Bond Donors 1 (pyrrole N-H)Provides a key interaction point, often with the hinge region of kinases.
Hydrogen Bond Acceptors 1 (pyridine N)Offers another critical point for directed interactions within a binding pocket.
Heavy Atom Count 11A low count is typical for fragments and allows for more efficient exploration of chemical space upon elaboration.

Table 1: Physicochemical Properties of this compound.

When incorporating this fragment into a library, it is crucial to ensure its purity and solubility in the chosen assay buffer (typically containing 1-5% DMSO).

The FBDD Workflow: From Fragment Screening to Hit Elaboration

The FBDD process is a multi-stage campaign designed to identify and evolve weakly binding fragments into high-affinity leads. The workflow is iterative and heavily guided by structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration A Fragment Library (incl. This compound) B Primary Biophysical Screen (e.g., SPR, TSA, NMR) A->B High Concentration Screening C Hit Confirmation (Orthogonal Assay) B->C Preliminary Hits D Affinity Determination (e.g., ITC, SPR) C->D Confirmed Hits E Structural Biology (X-ray Crystallography, NMR) D->E Determine Kd F Validated Hit-Target Complex E->F Binding Mode Analysis G Structure-Guided Design (Identify Growth Vectors) F->G H Synthetic Chemistry (e.g., Suzuki, Sonogashira Coupling) G->H Design Analogs I Iterative Optimization (SAR Studies) H->I Synthesize & Test I->G Re-evaluate Structure J Potent Lead Compound I->J

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[8][9]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • Biacore T200 or 8K instrument[9]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (e.g., a protein kinase) at >95% purity

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment library stock solutions in 100% DMSO

  • Assay buffer (Running buffer with 2-5% DMSO)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to the desired density (e.g., 8,000-12,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into assay buffer to a final concentration of 100-500 µM.

    • Perform a single-concentration screen by injecting each fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the sensor surface between injections if necessary (e.g., with a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Identify "hits" as fragments that produce a response significantly above the background noise. A common threshold is a response > 10 RU or 3 standard deviations above the mean of negative controls.

Causality Behind Choices:

  • High Protein Density: Maximizes the signal for weakly binding, low molecular weight fragments.

  • High Fragment Concentration: Necessary to achieve detectable occupancy of the binding site due to the weak affinities (µM to mM range).

  • Reference Flow Cell: Crucial for eliminating false positives arising from bulk refractive index changes or non-specific binding to the sensor matrix.

Protocol: Hit Validation via Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is an excellent orthogonal method to confirm hits from a primary screen.[8] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Objective: To confirm fragment binding by observing a stabilizing (or destabilizing) effect on the target protein.

Materials:

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Purified target protein.

  • Confirmed fragment hits from SPR.

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Assay Preparation:

    • Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in assay buffer.

    • Aliquot the master mix into a 96- or 384-well PCR plate.

    • Add the fragment hits to the wells to a final concentration of 100-500 µM. Include a "protein + DMSO" negative control and a "known binder" positive control if available.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation. The Tm is the midpoint of the unfolding transition.

    • A "hit" is a fragment that causes a significant shift in Tm (ΔTm) of ≥ 1-2 °C compared to the DMSO control.

Trustworthiness of the Protocol: This protocol is self-validating through the inclusion of controls. The DMSO control establishes the baseline Tm, while a known binder (if available) confirms the assay's ability to detect binding. A positive ΔTm is a strong indicator of a direct binding event that stabilizes the protein's folded state.

Structural Characterization and Fragment Elaboration

Once a fragment hit is validated, determining its binding mode is paramount for the next phase: structure-guided elaboration. X-ray crystallography is the gold standard for this purpose.[10]

The Role of Halogens in Crystallography

The iodine atom in this compound is particularly advantageous for crystallography. Its high atomic number and ability to produce a strong anomalous scattering signal can significantly aid in solving the crystal structure and unambiguously identifying the fragment's position and orientation in the electron density map.[11]

Protocol: Fragment Elaboration via Suzuki Coupling

The iodine at the C-3 position is a versatile handle for introducing new chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12][13][14] This allows for the "growing" of the fragment into adjacent pockets of the binding site.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Fragment This compound (Validated Hit) Product Elaborated Compound (For SAR Testing) Fragment->Product BoronicAcid R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) BoronicAcid->Product Catalyst Pd Catalyst (e.g., XPhos Pd G2) Base (e.g., K₂CO₃) Catalyst->Product

Figure 2: Suzuki coupling for fragment elaboration.

Objective: To synthesize a small library of analogues by coupling various boronic acids to the C-3 position of the fragment scaffold.

Materials:

  • This compound (starting fragment).

  • A selection of aryl or heteroaryl boronic acids (1.5 equivalents).

  • Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%).[15]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1).

  • Inert atmosphere supplies (Nitrogen or Argon).

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a microwave vial), add the starting fragment (1.0 eq.), the boronic acid (1.5 eq.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq.).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 2-16 hours. Reaction progress can be monitored by LC-MS or TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound.

Expertise & Causality: The choice of a modern palladium precatalyst like XPhos Pd G2 is deliberate; these catalysts are highly active and show excellent tolerance for the nitrogen-rich heterocyclic core of the fragment, often leading to higher yields and cleaner reactions compared to older catalyst systems.[15][16] The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

Conclusion

This compound represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its ideal physicochemical properties, combined with a privileged scaffold for kinase inhibition and synthetically versatile halogenation, make it an exceptional starting point for FBDD campaigns. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage this fragment, from initial hit identification through to structure-guided lead optimization, ultimately accelerating the discovery of novel therapeutics.

References

Application Notes and Protocols for Molecular Docking Studies with 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for conducting molecular docking studies with 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives. Pyrrolopyridine scaffolds are prevalent in medicinal chemistry, often targeting protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous diseases, making kinase inhibitors a significant class of therapeutic agents.[1][2] This document offers researchers, scientists, and drug development professionals a robust framework for predicting the binding interactions of novel pyrrolopyridine derivatives with their putative protein targets. The protocol emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a self-validating and reproducible workflow from target preparation to results interpretation.

Introduction: The Rationale for Docking Pyrrolopyridine Derivatives

The this compound scaffold represents a privileged structure in drug discovery. The pyrrolopyridine core is a key pharmacophore in numerous kinase inhibitors due to its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding site.[3] The chloro and iodo substitutions provide vectors for synthetic elaboration, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Molecular docking is an indispensable computational technique in structure-based drug design.[2] It predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a specific region of a macromolecule (receptor), typically a protein.[2][4] By simulating the interactions between our pyrrolopyridine derivatives and a target kinase, we can:

  • Prioritize Compounds for Synthesis: Identify derivatives with the highest predicted binding affinity, focusing synthetic efforts on the most promising candidates.

  • Elucidate Structure-Activity Relationships (SAR): Understand how different substitutions on the scaffold influence binding interactions and affinity.

  • Generate Hypotheses for Lead Optimization: Propose novel modifications to enhance binding potency and selectivity.

This guide will utilize AutoDock Vina, a widely used, open-source docking program known for its accuracy and efficiency.[4] The principles and steps, however, are broadly applicable to other docking software.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is a multi-stage process that requires careful preparation and validation at each step. The workflow is designed to ensure the biological relevance and reproducibility of the results.[5]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Target Selection & Download (e.g., from RCSB PDB) CleanPDB Protein Preparation (Remove water, add hydrogens) PDB->CleanPDB Clean & protonate Grid Grid Box Definition (Define docking search space) CleanPDB->Grid Define binding site LigandPrep Ligand Preparation (Generate 3D structure, add charges) LigandPrep->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Set parameters Analyze Pose & Score Analysis (Binding energy, interactions) Dock->Analyze Output poses & scores Report Results Interpretation & Reporting Analyze->Report Validate Protocol Validation (Redocking native ligand) Validate->Grid Confirm accuracy

Caption: High-level overview of the molecular docking workflow.

Detailed Protocol: Docking this compound Derivatives

This protocol provides a step-by-step methodology. The causality behind each choice is explained to ensure scientific integrity.

Part I: Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking result.[5] Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules or lack necessary atoms like hydrogens.[5]

Protocol Steps:

  • Obtain Protein Structure: Download the 3D coordinates of the target kinase from the RCSB PDB database (67] Choose a high-resolution crystal structure (< 2.5 Å) that is co-crystallized with a ligand in the active site of interest. This provides an empirical definition of the binding pocket.[5]

  • Clean the PDB File:

    • Rationale: Water molecules, ions, and co-solvents are typically not involved in the direct ligand-protein interaction and can interfere with the docking algorithm. Removing them simplifies the system.[7][8]

    • Action: Use molecular visualization software (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio) to delete all water molecules (HOH).[8] Remove any co-factors or ions unless they are known to be critical for ligand binding. Isolate only the protein chain(s) relevant to the binding site.

  • Protonation and Charge Assignment:

    • Rationale: PDB files usually lack hydrogen atoms. Adding them at a physiological pH (e.g., 7.4) is crucial for accurately modeling hydrogen bonds and electrostatic interactions, which are key drivers of binding for pyrrolopyridine inhibitors.[9][10] Assigning partial charges (e.g., Gasteiger or Kollman charges) is necessary for the scoring function to calculate electrostatic energies.[9][10]

    • Action: Use software like AutoDockTools (ADT) to add polar hydrogens and compute charges.[9][10] This process corrects protonation states of residues like Histidine, Aspartate, and Glutamate.

  • Convert to PDBQT Format:

    • Rationale: AutoDock Vina requires receptor files in the PDBQT format, which contains the atomic coordinates, partial charges (Q), and AutoDock atom types (T).[11]

    • Action: Save the prepared protein structure as a .pdbqt file using ADT.[10][12]

Part II: Ligand Preparation

Accurate 3D representation of the this compound derivatives is as critical as the protein preparation.

Protocol Steps:

  • Generate 2D Structures: Draw the derivatives using chemical drawing software like ChemDraw or MarvinSketch. Save them in a standard format like SDF or MOL2.

  • Convert to 3D and Optimize Geometry:

    • Rationale: Docking requires a low-energy 3D conformation of the ligand. Energy minimization removes steric clashes and brings the molecule to a more realistic, stable conformation.[13][14]

    • Action: Use a tool like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization.[13][14] The command might look like: obabel -isdf input.sdf -osdf output_3d.sdf --gen3d

  • Assign Charges and Define Rotatable Bonds:

    • Rationale: Similar to the protein, ligands require partial charges for electrostatic calculations. Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[9]

    • Action: Load the 3D structure into AutoDockTools. ADT will automatically detect rotatable bonds and assign Gasteiger charges.[15]

  • Convert to PDBQT Format:

    • Rationale: Ligands must also be in the PDBQT format for Vina.[16][14]

    • Action: Save the prepared ligand file from ADT with a .pdbqt extension.[16][10]

Part III: Docking Simulation with AutoDock Vina

This phase involves defining the search space and running the simulation.

Protocol Steps:

  • Define the Grid Box (Search Space):

    • Rationale: The grid box defines the three-dimensional space where Vina will search for binding poses.[9] To ensure a focused search, the box should encompass the entire binding site.[5] A common practice is to center the grid on the co-crystallized ligand and make it large enough (e.g., 4-6 Å padding) to allow the new ligands to move freely.[5]

    • Action: In AutoDockTools, use the Grid Box tool. Center it on the known active site.[7] Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[11][12]

  • Create a Configuration File:

    • Rationale: Vina is run from the command line and requires a configuration text file that specifies the input files and parameters.[11]

    • Action: Create a text file (e.g., conf.txt) with the following content:

    • Expert Insight: The exhaustiveness parameter controls the thoroughness of the search.[12] A higher value increases the probability of finding the optimal binding pose but also increases computation time. A value of 16 is a good starting point for rigorous single-ligand docking.

  • Run AutoDock Vina:

    • Action: Open a terminal or command prompt, navigate to your working directory, and execute the command: vina --config conf.txt --log output_log.txt

Part IV: Post-Docking Analysis and Validation

G cluster_analysis Post-Docking Analysis Workflow VinaOut Vina Output Files (Poses & Log File) Score Binding Affinity (kcal/mol) VinaOut->Score Pose Binding Pose (3D Coordinates) VinaOut->Pose Final Validated Result Score->Final RMSD RMSD Calculation (vs. Native Ligand) Pose->RMSD Validation Step Interaction Interaction Analysis (H-Bonds, Hydrophobic) Pose->Interaction Visualization RMSD->Final Interaction->Final

Caption: Workflow for analyzing and validating docking results.

Protocol Steps:

  • Protocol Validation (Self-Validation System):

    • Rationale: Before docking your novel derivatives, you must validate your docking protocol.[5][19] This is achieved by "redocking" the co-crystallized ligand back into the binding site. A successful protocol should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[19][20]

    • Action: Perform the entire docking protocol using the native ligand extracted from the original PDB file. Superimpose the top-ranked docked pose with the crystal structure pose and calculate the RMSD. If the RMSD is > 2.0 Å, the protocol (e.g., grid box definition, protonation states) may need refinement.[19]

  • Analyze Binding Affinity Scores:

    • Rationale: AutoDock Vina reports binding affinity in kcal/mol.[21] More negative values indicate stronger predicted binding.[22][23] These scores are used to rank different derivatives.

    • Action: Extract the binding affinity of the top-ranked pose from the output log file for each derivative.[21]

  • Visualize and Interpret Binding Poses:

    • Rationale: A good score is meaningless if the binding pose is not chemically sensible.[17] Visualization is crucial to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.[17][24]

    • Action: Load the receptor PDBQT and the output pose PDBQT files into a molecular visualizer. Analyze the key interactions. For kinase inhibitors, confirm that the pyrrolopyridine core forms the expected hydrogen bonds with the hinge region backbone.

  • MM/GBSA Rescoring (Optional but Recommended):

    • Rationale: For a more accurate estimation of binding free energy, the top poses can be rescored using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[22][23] This method provides a more rigorous energy calculation.

    • Action: Use tools integrated into suites like Schrödinger or AMBER to perform MM/GBSA calculations on the docked complexes.[22]

Data Presentation and Interpretation

Summarize quantitative results in a clear, tabular format.

Table 1: Hypothetical Docking Results for Pyrrolopyridine Derivatives against Target Kinase

Compound IDVina Score (kcal/mol)Key H-Bond Interactions (Residue)Other Key Interactions (Residue)
Control (Native Ligand) -9.5Hinge Asp145, Hinge Met147Gatekeeper Thr120 (hydrophobic)
Derivative 1 (Parent) -8.2Hinge Asp145, Hinge Met147Gatekeeper Thr120 (hydrophobic)
Derivative 2 (+CH3) -8.5Hinge Asp145, Hinge Met147Gatekeeper Thr120 (hydrophobic)
Derivative 3 (+Phenyl) -9.8Hinge Asp145, Hinge Met147Gatekeeper Thr120, Phe205 (pi-stacking)

Interpretation: In this hypothetical example, Derivative 3 shows a better binding score than the parent compound. The analysis of its binding pose reveals an additional beneficial pi-stacking interaction with Phe205, providing a clear, testable hypothesis for its improved affinity. This demonstrates how docking can guide rational drug design.

Conclusion

This application note provides a validated, step-by-step protocol for performing molecular docking studies on this compound derivatives. By integrating rigorous preparation, simulation, and validation, researchers can leverage this computational tool to accelerate the discovery and optimization of novel kinase inhibitors. The emphasis on understanding the rationale behind each step ensures that the generated results are not only predictive but also scientifically sound, forming a solid foundation for subsequent experimental validation.

References

Application Notes and Protocols for the Synthesis of Novel FGFR Inhibitors Utilizing 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[3,2-b]pyridine Scaffold in FGFR Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, or fusions is a known driver in a variety of human cancers.[2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has become a significant focus in oncology drug discovery.[3]

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and its isomeric 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffolds have emerged as privileged structures in the design of kinase inhibitors. These bicyclic heteroaromatic systems are effective mimics of the adenine hinge-binding motif of ATP, enabling potent and often selective inhibition of various kinases. Notably, derivatives of the pyrrolopyridine core have been successfully developed as inhibitors of FGFR.[1][4]

This document provides a detailed guide for researchers on the strategic use of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine as a versatile starting material for the synthesis of a novel class of potent and selective FGFR inhibitors. The differential reactivity of the halogen substituents at the C3 and C5 positions allows for a sequential and controlled introduction of molecular complexity, a key strategy in modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

The FGFR Signaling Pathway: A Therapeutic Target

The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and drive cellular responses. In cancer, aberrant FGFR signaling can lead to uncontrolled cell growth, angiogenesis, and metastasis. The goal of small molecule FGFR inhibitors is to compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and abrogating the downstream oncogenic signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding HSPG HSPG HSPG->FGFR P1 P FGFR->P1 Dimerization & Autophosphorylation P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Recruitment & Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse Gene Regulation AKT AKT PI3K->AKT AKT->CellResponse

Figure 1: Simplified FGFR Signaling Pathway.

Synthetic Strategy: Sequential Cross-Coupling of this compound

The key to efficiently utilizing this compound lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for a highly selective initial reaction at the C3 position, followed by a subsequent functionalization at the C5 position under more forcing conditions or with a different catalytic system.

Our proposed synthetic route involves a two-step, one-pot or sequential cross-coupling approach:

  • Step 1: Suzuki-Miyaura Coupling at the C3 Position. A Suzuki-Miyaura coupling reaction is employed to introduce an aryl or heteroaryl moiety at the more reactive 3-iodo position. This reaction is typically carried out under mild conditions, preserving the chloro-substituent at the C5 position for the next step.

  • Step 2: Buchwald-Hartwig Amination or a Second Suzuki Coupling at the C5 Position. Following the initial coupling, the chloro-substituent at the C5 position is targeted. A Buchwald-Hartwig amination can be used to introduce a substituted amine, a common feature in many kinase inhibitors that can impart desirable pharmacokinetic properties and additional interactions with the target protein. Alternatively, a second Suzuki-Miyaura coupling can be performed under more forcing conditions to generate a diaryl-substituted pyrrolopyridine.

Synthetic_Workflow Start This compound Intermediate Intermediate: 5-Chloro-3-aryl-1H-pyrrolo[3,2-b]pyridine Start->Intermediate Step 1: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Final_A Final Product A: 5-Amino-3-aryl-1H-pyrrolo[3,2-b]pyridine (Buchwald-Hartwig) Intermediate->Final_A Step 2a: Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Final_B Final Product B: 3,5-Diaryl-1H-pyrrolo[3,2-b]pyridine (Suzuki-Miyaura) Intermediate->Final_B Step 2b: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Higher Temperature)

Figure 2: General Synthetic Workflow.

Detailed Protocols

Protocol 1: Synthesis of 5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridine (Intermediate)

This protocol details the selective Suzuki-Miyaura coupling at the C3-iodo position.

Materials:

  • This compound

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and K₂CO₃ (3.0 eq).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ReagentMolar Eq.Catalyst LoadingSolventTemp (°C)Time (h)Typical Yield (%)
This compound1.0-Dioxane/H₂O (4:1)803-480-90
1-Methyl-1H-pyrazol-4-yl boronic ester1.2-
K₂CO₃3.0-
Pd(dppf)Cl₂-5 mol%
Protocol 2: Synthesis of N-(3,5-dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-amine (Final Product - Representative FGFR Inhibitor)

This protocol details the Buchwald-Hartwig amination at the C5-chloro position.

Materials:

  • 5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)

  • 3,5-Dimethoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add 5-Chloro-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-b]pyridine (1.0 eq), 3,5-dimethoxyaniline (1.5 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add Pd₂(dba)₃ (0.05 eq) to the tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product.

ReagentMolar Eq.Catalyst LoadingLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Intermediate from Protocol 11.0-Xantphos (10 mol%)Cs₂CO₃Dioxane11012-1860-75
3,5-Dimethoxyaniline1.5-
Pd₂(dba)₃-5 mol%

Characterization of the Final Product

The identity and purity of the synthesized FGFR inhibitor should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Directions

The use of this compound as a starting material offers a flexible and efficient entry point for the synthesis of novel FGFR inhibitors. The sequential cross-coupling strategy allows for the systematic exploration of the chemical space around the pyrrolopyridine core, facilitating structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and drug-like properties. The protocols detailed herein provide a robust foundation for researchers in the field of drug discovery to generate new chemical entities for the potential treatment of FGFR-driven cancers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] Achieving high yield and purity is paramount for its successful application in multi-step drug discovery campaigns.

This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your synthetic route.

Synthetic Strategy Overview

The synthesis of this compound is typically approached via a two-stage process. First, the 5-Chloro-1H-pyrrolo[3,2-b]pyridine core is constructed. This precursor is then subjected to a regioselective electrophilic iodination to install the iodine atom at the C3 position, which is the most electronically activated site on the pyrrole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination Start 6-Chloro-2-substituted-3-aminopyridine Derivative Cyclization Acid-catalyzed Cyclization (e.g., HCl in Methanol) Start->Cyclization Formation of azaindole core Precursor 5-Chloro-1H-pyrrolo[3,2-b]pyridine Cyclization->Precursor Iodination Electrophilic Iodination (e.g., NIS, I2/Base) Precursor->Iodination Key Intermediate Product This compound Iodination->Product C-H Activation at C3

Fig. 1: General two-stage synthetic workflow.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during synthesis in a question-and-answer format.

Issue 1: Low Yield During Iodination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Question: My iodination reaction is giving a low yield of the desired this compound. What are the likely causes and how can I fix this?

Answer: Low yield in the C3 iodination of the azaindole core is a frequent challenge. The primary causes typically revolve around the choice of iodinating agent, reaction conditions, and potential degradation.

Potential Causes & Optimization Strategies:

  • Ineffective Iodinating Reagent: Molecular iodine (I₂) by itself is a weak electrophile and often requires an activator to be effective.[2]

    • Solution: Employ a more reactive iodine source or an activated system.

      • N-Iodosuccinimide (NIS): This is often the reagent of choice. It is a mild, reliable source of electrophilic iodine ("I⁺") and generally gives clean reactions with high regioselectivity for the C3 position.

      • Iodine with a Base: Using I₂ in the presence of a base like KOH or NaOH in a solvent like DMF can be effective. The base deprotonates the pyrrole nitrogen, increasing the electron density of the ring system and making it more susceptible to electrophilic attack.[3]

      • Iodine Monochloride (ICl): While very reactive, ICl can be overly aggressive, leading to side products. It should be used with caution at low temperatures.

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in both reaction rate and selectivity.

    • Solution: Start with mild conditions and adjust as needed. A typical starting point is using NIS in DMF or acetonitrile at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can improve the rate, but be mindful of potential side reactions.[4]

  • Reaction Reversibility: Electrophilic iodination can be reversible, especially under acidic conditions.[2]

    • Solution: Ensure the reaction is not generating acidic byproducts that could protonate the product and facilitate de-iodination. If using NIS, the succinimide byproduct is neutral. If using an oxidative system, ensure the conditions are optimized to drive the reaction forward.

  • Starting Material Purity: Impurities in the 5-Chloro-1H-pyrrolo[3,2-b]pyridine precursor can interfere with the iodination step.

    • Solution: Ensure the precursor is fully purified before proceeding. Residual catalysts or reagents from the previous step can quench the iodinating agent or promote side reactions. Purification by column chromatography or recrystallization is recommended.[5][6]

Issue 2: Poor Regioselectivity - Formation of Isomers

Question: I am observing significant amounts of di-iodinated species or other isomers in my final product. How can I improve the C3 selectivity?

Answer: The C3 position of the 7-azaindole core is intrinsically the most electron-rich and nucleophilic, making it the preferred site for electrophilic aromatic substitution.[3][4] Poor regioselectivity usually points to reaction conditions that are too harsh.

Causality & Corrective Actions:

  • Overly Reactive Reagents/Conditions: High temperatures or highly reactive reagents (like ICl) can provide enough activation energy to overcome the inherent selectivity and react at other positions (e.g., C2 or C6).

    • Solution:

      • Switch to a Milder Reagent: If you are using ICl, switch to NIS, which is known for better selectivity.

      • Control Temperature: Run the reaction at a lower temperature. Start at 0 °C and only warm to room temperature if necessary. This minimizes over-reaction.

      • Stoichiometry: Use a carefully controlled amount of the iodinating agent, typically 1.05 to 1.2 equivalents. Using a large excess dramatically increases the risk of di-iodination.[7]

  • Extended Reaction Times: Leaving the reaction for too long, even under mild conditions, can lead to the slow formation of undesired isomers.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

G Start Low Yield or Poor Selectivity? Reagent Check Iodinating Reagent Start->Reagent Is it effective? (e.g., ICl vs NIS) Conditions Evaluate Conditions (Temp, Time) Start->Conditions Are they too harsh? Stoich Verify Stoichiometry (1.05-1.2 eq.) Start->Stoich Is there a large excess? Purification Assess Purification Method Start->Purification Is product degrading on silica? Reagent_Sol Action: Switch to NIS or an activated I₂ system. Reagent->Reagent_Sol Conditions_Sol Action: Lower temperature to 0°C. Monitor closely via TLC/LC-MS. Conditions->Conditions_Sol Stoich_Sol Action: Recalculate and use minimal excess of reagent. Stoich->Stoich_Sol Purification_Sol Action: Deactivate silica with NEt₃ or use alternative media. Purification->Purification_Sol

Fig. 2: Troubleshooting decision tree for the iodination step.
Issue 3: Difficulty in Purification and Low Product Recovery

Question: After column chromatography, my recovered yield is very low, and the product seems impure. What's going wrong?

Answer: Purification of nitrogen-containing heterocycles can be challenging. Low recovery is often due to the compound's interaction with the stationary phase or poor solubility.

Common Pitfalls & Solutions:

  • Degradation on Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause degradation or irreversible binding of basic compounds like azaindoles. This leads to streaking on the column and significant material loss.

    • Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃) in the eluent. This neutralizes the acidic sites on the silica surface.[8]

  • Improper Solvent System: If the eluent polarity is too low, the product will not move off the column. If it's too high, it will co-elute with impurities.

    • Solution: Carefully develop a solvent system using TLC first. A common system for this class of compounds is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The addition of a small amount of base as mentioned above can also improve peak shape.[8]

  • Product Insolubility: If the crude product is not fully dissolved before loading it onto the column, it will precipitate at the top, leading to poor separation and recovery.

    • Solution: Ensure the crude material is fully dissolved in a minimum amount of a strong solvent (like DCM or a small amount of DMF) before adsorbing it onto a small amount of silica ("dry loading"). This ensures a tight band is applied to the column.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C3 position of the pyrrolo[3,2-b]pyridine ring system preferentially iodinated? A1: This high regioselectivity is a direct consequence of the electronic structure of the 7-azaindole core. The pyrrole ring is inherently electron-rich and acts as the nucleophile in electrophilic aromatic substitution. Quantum mechanical calculations show that the highest occupied molecular orbital (HOMO), which represents the region of highest electron density, is localized most strongly at the C3 position.[3][4] This makes C3 the most nucleophilic carbon, directing electrophiles like "I⁺" to attack at this site.

Q2: Are there any "greener" or more sustainable methods for this iodination? A2: Yes, green chemistry principles are increasingly being applied to halogenation reactions.

  • Oxidative Iodination: Using catalytic amounts of an iodine source (like NaI or I₂) with a green oxidant such as hydrogen peroxide (H₂O₂) or even molecular oxygen (air) can be a more sustainable approach, as the primary byproduct is water.[2]

  • Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers exceptional regioselectivity under mild, aqueous conditions at ambient temperature.[9][10] This avoids the use of harsh reagents and organic solvents, simplifying purification. While specialized, this represents a state-of-the-art green alternative.[9][10]

Q3: What are the best analytical techniques for monitoring this reaction? A3: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of the consumption of the starting material. Use a UV lamp for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the relative amounts of starting material, desired product, and any byproducts (like di-iodinated species), confirmed by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the structure and assessing the purity of the final, isolated product. The disappearance of the C3-H proton signal and the appearance of other signals in their expected regions will confirm a successful reaction.

Part 3: Optimized Experimental Protocols

These protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.

Protocol 1: Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Precursor)

This procedure is adapted from established literature methods.[5]

  • 1. Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine starting material (1.0 equiv) in methanol (approx. 0.2 M).

  • 2. Acid Addition: To the stirred solution, add concentrated hydrochloric acid (approx. 10% of the methanol volume).

  • 3. Reaction: Heat the reaction mixture to 75 °C and stir for 18-24 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • 4. Work-up: After cooling to room temperature, remove the solvent under reduced pressure. To the residue, add a saturated aqueous solution of potassium carbonate (K₂CO₃) until the pH is >9. Extract the aqueous layer with ethyl acetate (3x).

  • 5. Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • 6. Purification: Purify the crude solid by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford 5-chloro-1H-pyrrolo[3,2-b]pyridine as a solid. A typical yield is around 70%.[5]

Protocol 2: Regioselective C3-Iodination

This optimized protocol prioritizes yield and selectivity.

  • 1. Reagents & Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv). Dissolve it in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • 2. Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • 3. Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • 4. Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction every hour by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • 5. Quenching & Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (the color will disappear). Separate the layers.

  • 6. Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • 7. Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • 8. Purification: Purify the crude product by flash column chromatography. Crucially, use silica gel that has been pre-treated with 1% triethylamine in the eluent system (e.g., ethyl acetate/hexanes) to prevent product degradation. This should afford this compound as a solid.

Data Summary: Comparison of Iodination Conditions
Reagent SystemTypical SolventTemperature (°C)Expected YieldSelectivity (C3)Key Considerations
N-Iodosuccinimide (NIS) DMF, MeCN0 to RTGood to ExcellentExcellentMild, reliable, and generally the preferred method.
I₂ / KOH DMFRT to 50GoodGoodRequires a stoichiometric base; effective for activated substrates.[3]
I₂ / Oxidant (e.g., H₂O₂) Alcohols, MeCNRT to 60Moderate to GoodGoodA "greener" option, but may require more optimization.[2]
Iodine Monochloride (ICl) DCM, THF-20 to 0VariableModerate to GoodHighly reactive; can lead to over-reaction and lower selectivity if not carefully controlled.[7]

References

Technical Support Center: Purification of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar halogenated pyrrolopyridine scaffolds. Here, we address common challenges and provide in-depth, field-proven solutions for successful purification using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful purification strategy. This compound is a solid at room temperature with a molecular weight of 278.48 g/mol [1][2]. Its structure, containing a pyrrole fused to a pyridine ring, an acidic N-H proton, a basic pyridine nitrogen, and two halogen substituents (chloro and iodo), results in a moderate to high polarity. The presence of both hydrogen bond donor (N-H) and acceptor (pyridine N) sites can lead to strong interactions with the stationary phase, potentially causing band broadening or streaking on silica gel columns[3].

PropertyValueSource
Molecular FormulaC₇H₄ClIN₂[1]
Molecular Weight278.48 g/mol [1]
Physical FormSolid[1]
Key Structural FeaturesPyrrolopyridine core, N-H group, Chloro and Iodo substituents

Q2: What is a good starting point for developing a solvent system for the column chromatography of this compound?

A2: For a polar heterocyclic compound like this compound, a common and effective approach is to use a binary solvent system with a non-polar and a polar component on a normal-phase silica gel column. A good starting point, based on protocols for similar structures, would be a mixture of hexane (or petroleum ether) and ethyl acetate[4][5].

To optimize the solvent system, begin by running Thin Layer Chromatography (TLC) with varying ratios of these solvents. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation on the column[6]. A typical starting gradient for the column could be from 5% to 50% ethyl acetate in hexane. For highly polar impurities, adding a small percentage of methanol (e.g., up to 5%) to the mobile phase can be beneficial[5].

Q3: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking is a common issue when purifying nitrogen-containing heterocycles on silica gel. It is often caused by the acidic nature of the silica surface, which can protonate the basic nitrogen atoms of your compound, leading to strong, non-uniform interactions[3]. The acidic N-H group can also interact strongly with the silica.

To mitigate this, you can add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the mobile phase[7]. This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation. Always test the modified solvent system by TLC first to confirm its effectiveness.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation of the Product from a Closely Eluting Impurity.

  • Possible Cause: The polarity of the chosen solvent system is not optimal for resolving the compounds.

  • Solution:

    • Solvent System Refinement: If using a hexane/ethyl acetate system, try switching to a different solvent combination with different selectivities, such as dichloromethane/methanol or toluene/acetone[5][6].

    • Isocratic vs. Gradient Elution: If you are using a gradient, try running a shallow gradient or an isocratic elution with the solvent mixture that provides the best separation on TLC.

    • Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation[8]. Both dry and wet packing methods can be effective if done carefully[8][9].

Problem 2: The Compound Seems to be Decomposing on the Column.

  • Possible Cause: Halogenated compounds, particularly iodo-substituted ones, can be sensitive to the acidic nature of silica gel, potentially leading to degradation[10][11].

  • Solution:

    • Test for Stability: Before running a large-scale column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the original spot diminishes, your compound is likely degrading on silica[10].

    • Deactivated Silica: Use silica gel that has been deactivated with a base. You can prepare this by washing the silica with a solvent containing triethylamine and then drying it before packing the column.

    • Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or a reversed-phase C18 column[10].

Problem 3: The Product is Not Eluting from the Column, Even with a Highly Polar Solvent.

  • Possible Cause: The compound may have very strong interactions with the silica gel, or it may have precipitated at the top of the column if the loading solution was too concentrated.

  • Solution:

    • Increase Solvent Polarity: If you are using an ethyl acetate/hexane system, try flushing the column with a stronger solvent system like 5-10% methanol in dichloromethane[5].

    • Solubility Check: Ensure your compound is soluble in the mobile phase. If it is not, it will not move down the column.

    • Dry Loading: For compounds with limited solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of your column[9].

Experimental Workflow & Protocols

Protocol 1: TLC Analysis for Solvent System Selection
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

  • Develop the TLC plates and visualize the spots under UV light.

  • Select the solvent system that gives your target compound an Rf value between 0.2 and 0.4.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using either a wet or dry packing method[8][9]. Equilibrate the column with the initial, low-polarity mobile phase.

  • Sample Loading: Load the crude product onto the column using the dry loading method described in Troubleshooting Problem 3.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the mobile phase based on your TLC analysis (gradient elution) or use a single, optimized solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizing the Process

Column Chromatography Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry Loading Recommended) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

G Start Problem Encountered Streak Streaking? Start->Streak PoorSep Poor Separation? Start->PoorSep NoElute No Elution? Start->NoElute Decomp Decomposition? Start->Decomp AddBase Add Et3N or NH4OH to Eluent Streak->AddBase Yes RefineSolvent Refine Solvent System (Change Polarity/Solvent) PoorSep->RefineSolvent Yes IncreasePolarity Increase Eluent Polarity (e.g., add MeOH) NoElute->IncreasePolarity Yes DryLoad Use Dry Loading NoElute->DryLoad If solubility is an issue DeactivateSilica Use Deactivated Silica or Alumina Decomp->DeactivateSilica Yes

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling electron-deficient pyridines. The unique electronic properties of these substrates present distinct challenges compared to their electron-rich or aryl counterparts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve optimal results in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides a foundational understanding of the critical parameters governing the success of these reactions.

Q1: Why is my Suzuki coupling with a chloropyridine failing or giving low yields?

A1: Low reactivity is a frequent issue with chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which hinders the initial oxidative addition step in the catalytic cycle.[1] To overcome this, a systematic evaluation of your reaction components is crucial:

  • Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often not robust enough.[1] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are typically required to activate the C-Cl bond.[1][2] These ligands promote the formation of the active monoligated palladium(0) species necessary for oxidative addition.[1]

  • Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[1][2] Strong, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often the most effective.[1][2]

  • Solvent System: The solvent must adequately dissolve all reactants. Mixtures of an organic solvent like dioxane or toluene with water are often optimal.[1]

Q2: I'm observing significant homocoupling of my pyridineboronic acid. How can I prevent this?

A2: Homocoupling, the formation of bipyridyl impurities, is a common side reaction, often exacerbated by the presence of oxygen.[2][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then undergo two transmetalations with the boronic acid, leading to the undesired homocoupled product.[2]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is oven or flame-dried. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[2][3] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]

  • Ligand Choice: The use of bulky ligands can sterically hinder the unwanted homocoupling pathway.[3]

Q3: My starting pyridineboronic acid seems to be decomposing, leading to the formation of unsubstituted pyridine. What is happening and how do I stop it?

A3: This is likely due to protodeborylation, a side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source, such as water.[2][3] This is a particularly prevalent issue with unstable pyridylboronic acids.[3][4][5]

  • Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize the presence of water, which facilitates protodeborylation.[2][3]

  • Use of Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less susceptible to hydrolysis.[3][6]

  • Milder Reaction Conditions: If possible, employing lower temperatures and shorter reaction times can reduce the rate of this side reaction.[3]

Part 2: Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Low to No Product Yield
Potential Cause Scientific Rationale Recommended Solution
Catalyst Inhibition/Deactivation The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting or deactivating the catalyst.[2][6][7] This is especially problematic with highly basic pyridines.Switch to Robust Ligands: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][8][9][10] These ligands create a sterically hindered and electron-rich environment around the palladium, which can prevent pyridine coordination and stabilize the active catalytic species. Increase Catalyst Loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[6] Utilize Pre-catalysts: Modern pre-catalysts, such as Buchwald G3 pre-catalysts or PEPPSI-type catalysts, can generate the active Pd(0) species more efficiently and are often more stable.[6][11][12][13][14][15]
Ineffective Base The base plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[16][17] The strength and solubility of the base are critical.[1][18]Screen a Range of Bases: Stronger bases generally accelerate the transmetalation.[18] Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu) are often effective for challenging couplings.[2][18] The choice of cation can also influence reactivity, with larger cations like cesium sometimes accelerating the reaction.[18]
Suboptimal Solvent The solvent influences the solubility of all components and can affect catalyst stability and activity.Solvent Screening: Aprotic polar solvents like dioxane, THF, and toluene, often in combination with water, are commonly used.[1] For certain systems, polar aprotic solvents like DMF or alcohols like isopropanol may be beneficial.[19] Aqueous conditions can sometimes be advantageous, as the pyridine nitrogen may prefer to form hydrogen bonds with water rather than coordinate to the palladium catalyst.[7]
Insufficient Temperature The oxidative addition to the C-Cl or C-Br bond of an electron-deficient pyridine can have a high activation energy.Increase Reaction Temperature: Reactions are often run at elevated temperatures (e.g., 80-120 °C).[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]
Issue 2: Formation of Significant Side Products
Side Product Mechanism Mitigation Strategy
Homocoupling of Boronic Acid Caused by the reaction of two boronic acid molecules, often promoted by the presence of oxygen which re-oxidizes Pd(0) to Pd(II).[2][3]Rigorous Degassing: The most critical step is the thorough removal of oxygen from all solvents and the reaction vessel.[2][3] Ligand Effects: Bulky phosphine ligands can disfavor the formation of the bis-transmetalated intermediate required for homocoupling.[3]
Protodeborylation Cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted pyridine.[2][3] This is a common issue with unstable heteroaryl boronic acids.[3][4][5]Anhydrous Conditions: Use anhydrous solvents and reagents.[2][3] Boronic Esters: Utilize more stable boronic esters (e.g., pinacol, MIDA) which are less prone to hydrolysis.[3][6][20] Milder Base: A weaker base may reduce the rate of protodeborylation.[3]
Dehalogenation of Pyridine The starting halopyridine is reduced to the corresponding pyridine. This can occur via various pathways, including those involving hydride sources.Optimize Reaction Conditions: Carefully screen the base, solvent, and temperature.[3] Avoid Hydride Sources: Ensure solvents are not potential hydride donors.[6]

Part 3: Experimental Protocols & Visualizations

Generalized Protocol for Suzuki Coupling of an Electron-Deficient Chloropyridine

This protocol is a starting point and may require optimization for specific substrates.

  • Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (e.g., 2-Cl-Py) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Low or No Yield? CheckCatalyst Is the Catalyst System Active Enough? Start->CheckCatalyst Yes SwitchLigand Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) CheckCatalyst->SwitchLigand No CheckBase Is the Base Effective? CheckCatalyst->CheckBase Yes SwitchLigand->CheckBase IncreaseLoading Increase Catalyst Loading ScreenBases Screen Strong, Non-nucleophilic Bases (K₃PO₄, Cs₂CO₃, KOtBu) CheckBase->ScreenBases No CheckTemp Is the Temperature Sufficient? CheckBase->CheckTemp Yes ScreenBases->CheckTemp IncreaseTemp Increase Temperature (80-120 °C) or Use Microwave CheckTemp->IncreaseTemp No CheckDegassing Is the System Properly Degassed? CheckTemp->CheckDegassing Yes IncreaseTemp->CheckDegassing Degas Ensure Rigorous Degassing (Ar/N₂ sparge, Freeze-Pump-Thaw) CheckDegassing->Degas No Success Reaction Optimized CheckDegassing->Success Yes Degas->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: A Researcher's Guide to Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges of palladium catalyst removal from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve the highest purity for their compounds. Here, we synthesize technical expertise with practical, field-proven insights to empower you with effective and reliable purification strategies.

The Challenge of Residual Palladium

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product. Even trace amounts of palladium can be detrimental, potentially interfering with biological assays, compromising product stability, and, in the pharmaceutical industry, posing a toxicological risk to patients.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range.[3][4][5][6][7]

The difficulty of palladium removal is often compounded by the nature of the palladium species in the post-reaction mixture. These can exist in various forms, including heterogeneous (e.g., Pd/C) and homogeneous (soluble) species in different oxidation states (Pd(0) and Pd(II)), as well as colloidal palladium.[8][9] Furthermore, the desired product itself, particularly molecules containing nitrogen or sulfur atoms, can act as a ligand, forming stable, soluble complexes with palladium that are difficult to break.[10][11]

This guide provides a systematic approach to selecting and optimizing a palladium removal strategy tailored to your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts?

A1: The most common and effective methods for palladium removal can be broadly categorized as:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C).[9][10]

  • Adsorption/Scavenging: Utilizes solid-supported materials with a high affinity for palladium. This includes activated carbon and specialized metal scavengers.[10][11][12]

  • Precipitation: Involves changing the solvent system or adding a precipitating agent to force the soluble palladium out of solution for subsequent filtration.[8][13]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[10]

  • Extraction: Involves partitioning the palladium catalyst into a separate liquid phase.[9][10]

  • Chromatography: Techniques like column chromatography can be used to separate the product from the catalyst.[9][10]

Q2: How do I choose the best palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Is the catalyst heterogeneous (e.g., Pd/C) or homogeneous (soluble)?

  • Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.

  • Scale of the Reaction: Some methods are more amenable to large-scale production.

  • Desired Purity Level: The required final palladium concentration will dictate the necessary rigor of the purification method.

  • Cost and Time Constraints: Different methods vary in terms of cost of materials and time required.

Below is a decision-making workflow to guide your selection process.

G start Start: Reaction Mixture Containing Palladium hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->hetero filtration Filtration through Celite® or a fine filter hetero->filtration Yes soluble Soluble Palladium Present? hetero->soluble No filtration->soluble scavenger Use Palladium Scavengers (e.g., Activated Carbon, Functionalized Silica) soluble->scavenger Yes precipitation Induce Precipitation (anti-solvent addition) soluble->precipitation chromatography Column Chromatography soluble->chromatography end Purified Product soluble->end No scavenger->end precipitation->filtration chromatography->end G cluster_0 Palladium Removal Workflow with Scavengers step1 Step 1 Reaction Mixture Contains soluble palladium catalyst and desired product. step2 Step 2 Add Scavenger Solid-supported scavenger with high affinity for palladium is added. step1:f1->step2:f0 step3 Step 3 Stir and Bind Mixture is stirred, allowing the scavenger to bind with the palladium. step2:f1->step3:f0 step4 Step 4 Filtration The solid scavenger-palladium complex is removed by filtration. step3:f1->step4:f0 step5 Step 5 Purified Product The filtrate contains the product, free of palladium. step4:f1->step5:f0

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Multicom-ponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity in MCRs

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, prized for their efficiency in building molecular complexity in a single step from three or more starting materials.[1][2] However, this concerted assembly of multiple reactive partners can also lead to a complex network of competing reaction pathways, often resulting in the formation of unexpected and difficult-to-separate byproducts.[3][4] This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and mitigating common byproduct issues encountered in some of the most widely used MCRs.

The core principle of troubleshooting MCRs is to understand the delicate equilibrium of multiple reactions and systematically adjust parameters to favor the desired pathway.[1] Most MCRs consist of a series of reversible steps, culminating in a final, irreversible step that drives the reaction to completion.[5] Byproducts often arise from kinetically or thermodynamically favored alternative pathways that compete with the main reaction sequence.

Part 1: Initial Diagnosis and Strategy (The First 48 Hours)

When an MCR yields a complex mixture or an unexpected major product, a systematic diagnostic approach is crucial. Resist the urge to immediately start screening random conditions.

Step 1: Characterize Everything

Before you can troubleshoot, you must know what you've made.

  • Initial Analysis: Use Thin Layer Chromatography (TLC) and crude Nuclear Magnetic Resonance (NMR) to get a picture of the reaction mixture. How many major spots/products are there? Are starting materials consumed?

  • Isolate and Identify: If possible, isolate the major byproduct(s) using column chromatography. Full characterization (NMR, Mass Spectrometry) is essential. Knowing the structure of the byproduct is the most powerful diagnostic tool you have.

Step 2: Formulate a Mechanistic Hypothesis

Once the byproduct structure is known, work backward. How could it have formed from the starting materials?

  • Common Culprits: Are there known side reactions for this class of MCR? (e.g., Passerini product in an Ugi reaction).

  • Component Reactivity: Could two of the components be reacting in a known bimolecular reaction? (e.g., Aldol condensation, imine formation).

  • Degradation: Could one of your starting materials or the product itself be unstable under the reaction conditions?

Step 3: Logical Workflow for Troubleshooting

The following workflow provides a structured decision-making process for addressing byproduct formation.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Hypothesis & Strategy cluster_2 Phase 3: Optimization Start MCR Performed (Unexpected Outcome) Analyze Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Analyze Identify Identify Byproduct(s) Structure Elucidation Analyze->Identify Hypo Formulate Mechanistic Hypothesis for Byproduct Formation Identify->Hypo Decision Is Byproduct a known competing MCR? Hypo->Decision Stoich Adjust Stoichiometry & Order of Addition Decision->Stoich Yes Conditions Modify Reaction Conditions (Solvent, Temp, Conc.) Decision->Conditions No Stoich->Conditions Catalyst Screen Catalysts (Lewis/Brønsted Acids) Conditions->Catalyst Purify Optimized Protocol -> Pure Product Catalyst->Purify

Caption: A logical workflow for troubleshooting MCR byproducts.

Part 2: Troubleshooting Hub by Reaction Type

FAQ 1: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[5][6] The reaction proceeds via the formation of an imine, which is then attacked by the isocyanide and the carboxylate.[7][8]

Q: My Ugi reaction produced a significant amount of an α-hydroxy carboxamide. What is it and how do I prevent it?

A: This byproduct is the Passerini reaction product. The Passerini reaction is a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide.[9][10][11] It becomes competitive if the initial imine formation in the Ugi pathway is slow.

Causality & Mechanism: The Ugi and Passerini pathways compete for the same starting materials. The key divergence point is the reactivity of the aldehyde. If the amine is slow to condense with the aldehyde to form the imine (the first step of the Ugi reaction), the aldehyde is free to react directly with the isocyanide and carboxylic acid to enter the Passerini pathway.[12]

G Aldehyde Aldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Passerini_Product Byproduct: Passerini Product (α-acyloxy amide) Aldehyde->Passerini_Product Passerini Pathway (Favored by slow imine formation) Amine Amine Amine->Imine Condensation Isocyanide Isocyanide Ugi_Product Desired Ugi Product (bis-amide) Isocyanide->Ugi_Product Ugi Pathway (Favored by high [Amine] & imine stability) Isocyanide->Passerini_Product Passerini Pathway (Favored by slow imine formation) Acid Carboxylic Acid Acid->Ugi_Product Ugi Pathway (Favored by high [Amine] & imine stability) Acid->Passerini_Product Passerini Pathway (Favored by slow imine formation) Imine->Ugi_Product Ugi Pathway (Favored by high [Amine] & imine stability)

Caption: Competing Ugi and Passerini reaction pathways.

Troubleshooting Protocol:

  • Promote Imine Formation: The most effective strategy is to accelerate the formation of the imine intermediate.

    • Pre-condensation: Mix the aldehyde and amine in the solvent (e.g., methanol) for 30-60 minutes before adding the carboxylic acid and isocyanide. You can monitor imine formation by NMR or TLC.

    • Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) to activate the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amine.[7]

  • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to push the equilibrium towards imine formation.

  • Solvent Choice: The Ugi reaction is typically favored in polar protic solvents like methanol or ethanol, which stabilize the charged intermediates in the Ugi pathway.[5][12] Aprotic solvents can sometimes favor the Passerini reaction.[9][11]

  • Temperature Control: Lowering the reaction temperature (e.g., 0 °C to -30 °C) can sometimes increase selectivity by favoring the kinetic product, which is often the desired Ugi adduct.[12]

StrategyRationaleTypical Starting Point
Pre-condensation Increases imine concentration before other components are introduced.Stir aldehyde & amine for 1h at RT.
Lewis Acid Catalyst Activates aldehyde, accelerating imine formation.Add 5-10 mol% Sc(OTf)₃.
Solvent Change Polar protic solvents stabilize Ugi intermediates.Switch from DCM to Methanol.
Lower Temperature Can favor the kinetic product over thermodynamic byproducts.Run reaction at 0 °C.
FAQ 2: The Biginelli Reaction

This acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester, and urea produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[13][14] The mechanism is believed to proceed via an N-acyliminium ion intermediate.[14]

Q: My Biginelli reaction is giving a fluorescent yellow byproduct, and my desired DHPM yield is low. What's happening?

A: You are likely forming a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This is a very common competing reaction in the Biginelli synthesis, especially at higher temperatures.[15][16]

Causality & Mechanism: The Biginelli and Hantzsch pathways compete for the β-ketoester. The Biginelli reaction involves one molecule of aldehyde, one of β-ketoester, and one of urea. The competing Hantzsch reaction involves one molecule of aldehyde and two molecules of the β-ketoester, with ammonia (often formed from urea decomposition at high temperatures) acting as the nitrogen source.[15]

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. The Hantzsch reaction often has a higher activation energy.

    • Action: Lower the reaction temperature. If you are refluxing in ethanol (78 °C), try running the reaction at a lower, controlled temperature (e.g., 60 °C).[15]

  • Catalyst Choice: The catalyst can influence the relative rates of the competing pathways.

    • Action: Screen different Brønsted or Lewis acids. Sometimes a milder catalyst can favor the Biginelli pathway. For example, switching from strong HCl to a milder Lewis acid like Yb(OTf)₃ or InCl₃ can improve selectivity.[13]

  • Order of Addition: While less common, ensuring the urea is present to trap the initial intermediate can be beneficial. Add all three components together before heating.

  • Purity of Reagents: Ensure your β-ketoester has not undergone self-condensation (dimerization), which can provide a precursor for the Hantzsch pathway. Use freshly distilled or high-purity reagents.[16]

ParameterEffect on Biginelli PathwayEffect on Hantzsch PathwayRecommended Action
Temperature Favored at moderate tempsFavored at high tempsDecrease temperature from reflux to 60-70 °C
Catalyst Many Lewis/Brønsted acidsCan be promoted by strong acidsScreen milder Lewis acids (e.g., Yb(OTf)₃)
Stoichiometry Uses 1 eq. β-ketoesterConsumes 2 eq. β-ketoesterUse slight excess of urea (1.2-1.5 eq.)

Part 3: Advanced Strategies & General Principles

Solvent Effects

The choice of solvent is one of the most neglected but critical aspects of MCR optimization.[3] Solvents do not just dissolve reactants; they can stabilize or destabilize key intermediates and transition states, thereby steering the reaction down a specific path.[3][17]

  • Polar Protic Solvents (e.g., MeOH, EtOH, H₂O): These can form hydrogen bonds and are excellent at stabilizing charged intermediates (ions, carbocations).[18] They are often the solvent of choice for reactions like the Ugi reaction, which proceeds through charged nitrilium and iminium intermediates.[8][18]

  • Polar Aprotic Solvents (e.g., DMF, MeCN, THF): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are good at dissolving polar reagents but are less effective at solvating anions.[18]

  • Aprotic, Non-Polar Solvents (e.g., Toluene, Hexane): These solvents can favor concerted, non-ionic mechanisms. The Passerini reaction, for instance, is often accelerated in such solvents.[9][10]

Methodology Appendix: Protocol for a Pilot Optimization Study

This protocol outlines a systematic approach to troubleshoot a problematic MCR where a byproduct is observed.

Objective: To identify reaction parameters that maximize the yield of the desired product while minimizing a key byproduct.

1. Baseline Experiment:

  • Run the reaction using the original literature or planned conditions.

  • Carefully record the reaction time, temperature, and work-up procedure.

  • Analyze the crude product by HPLC or ¹H NMR with an internal standard to get an accurate ratio of product to byproduct. This is your Baseline Ratio .

2. Parameter Screening (One-Variable-at-a-Time):

  • Set up a series of parallel reactions in small vials. In each reaction, change only ONE variable from the baseline experiment.

  • Temperature: Run reactions at T-20°C, T (baseline), and T+20°C.

  • Concentration: Run reactions at 0.5x, 1x (baseline), and 2x concentration.

  • Solvent: Run reactions in 3-5 different solvents of varying polarity (e.g., Toluene, DCM, MeCN, EtOH).

  • Catalyst: If applicable, screen 3-4 different Lewis or Brønsted acid catalysts.

  • Analyze the outcome of each reaction and compare the product/byproduct ratio to the baseline.

3. Analysis and Refinement:

  • Identify the parameters that gave the most significant improvement.

  • Design a second set of experiments to refine the optimal conditions. For example, if lowering the temperature from 80°C to 60°C helped, explore 50°C, 60°C, and 70°C in more detail.

This systematic approach is more efficient than random screening and provides valuable insight into the reaction mechanism.

References

Solubility issues of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine. This halogenated heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.[1] However, like many compounds in its class, it presents significant solubility challenges that can complicate experimental workflows.[2]

This document provides practical, experience-driven solutions to common solubility issues through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

The solubility behavior of this molecule is governed by a combination of competing structural factors:

  • Pyrrolopyridine Core: The fused aromatic ring system is rigid and planar, which promotes efficient crystal packing. Strong intermolecular forces (pi-stacking) in the solid state require significant energy to overcome, leading to low solubility.

  • Hydrogen Bonding Capability: The structure possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen).[3] This allows for self-association in the solid state, further strengthening the crystal lattice, but also offers sites for interaction with polar protic and aprotic solvents.

  • Halogenation: The chloro and iodo substituents increase the molecule's molecular weight (278.48 g/mol ) and its lipophilicity (hydrophobicity). This generally decreases solubility in polar solvents like water.

  • Dipole Moment: The electronegative nitrogen and chlorine atoms create a molecular dipole, which allows for favorable interactions with polar aprotic solvents like DMSO and DMF.

Essentially, the molecule has both polar and nonpolar characteristics, leading to complex and often poor solubility across a wide range of common laboratory solvents.

Q2: What is the general solubility profile of this compound?

Direct, quantitative solubility data for this specific compound is not widely published. However, based on its structure and empirical data from similar heterocyclic compounds, a general qualitative profile can be established. This molecule is a solid at room temperature.

Table 1: Qualitative Solubility Profile

Solvent ClassExample SolventsExpected SolubilityRationale & Causality
Polar Aprotic DMSO, DMF, NMPSoluble to Sparingly SolubleThese solvents are effective at disrupting the crystal lattice through strong dipole-dipole interactions. They are the recommended starting point for creating stock solutions.[4]
Polar Protic Water, Ethanol, MethanolPoor to InsolubleWhile these solvents can hydrogen bond, they are often not strong enough to overcome the compound's high crystal lattice energy. Trace water in other solvents can significantly reduce solubility.[2]
Chlorinated Dichloromethane (DCM), ChloroformSparingly Soluble to PoorMay achieve partial dissolution, especially with heating, but typically insufficient for creating concentrated stock solutions.
Ethers Diethyl Ether, THF, 1,4-DioxaneInsolubleThese solvents lack the polarity and hydrogen bonding capability to effectively solvate the molecule.
Nonpolar Hexanes, HeptaneInsolubleThe compound is too polar to dissolve in nonpolar hydrocarbon solvents.

Note: Empirical testing is essential. Always start with a small amount of material to determine solubility in your specific solvent system before committing larger quantities.

Q3: I need to get an NMR spectrum, but the compound is poorly soluble in DMSO-d6. What can I do?

This is a very common issue with nitrogen-containing heterocycles.[2] If heating the sample in DMSO-d6 does not achieve dissolution, the most effective strategy is to add a few drops of an acidic co-solvent directly to the NMR tube.

Recommended Co-Solvents for NMR:

  • Deuterated Trifluoroacetic Acid (TFA-d): Adding a small amount of TFA-d will protonate the basic pyridine nitrogen. The resulting trifluoroacetate salt is significantly more polar and will readily dissolve in DMSO-d6.[2] Be aware that you will see a peak for the TFA in your spectrum.

  • Deuterated Methanol (MeOD-d4): A mixture of DMSO-d6 and MeOD-d4 can sometimes improve solubility by providing a hydrogen-bonding component.

Troubleshooting Guide: Practical Solutions for the Bench

This section addresses specific experimental problems with actionable protocols and explanations.

Q4: My compound is insoluble in all standard solvents. How can I proceed with my reaction?

When standard dissolution fails, a change in chemical strategy is required. The most reliable method is to convert the compound into a more soluble salt form.

Protocol 1: In-Situ Salt Formation for Improved Reaction Solubility

This protocol leverages acidification to create a soluble salt directly within the reaction mixture, avoiding a separate isolation step.

  • Solvent Selection: Choose a reaction solvent in which the corresponding salt is likely to be soluble (e.g., Methanol, Ethanol, or even DMF).

  • Reaction Setup: Suspend the this compound freebase in the chosen reaction solvent under an inert atmosphere if required.

  • Acid Addition: Add 1.0 to 1.1 equivalents of a strong acid. Anhydrous HCl (e.g., 2M solution in diethyl ether or 4M in dioxane) is a common choice.

  • Dissolution: Stir the mixture. The suspension should clarify as the highly polar hydrochloride salt is formed and dissolves.

  • Proceed with Reaction: Once the solution is homogeneous, you can proceed by adding your other reagents.

Causality: The freebase compound is a neutral molecule with strong intermolecular forces. By adding a strong acid (H⁺), the lone pair of electrons on the pyridine nitrogen is protonated. This forms a charged species, the hydrochloride salt, which has drastically different physicochemical properties. The ionic nature of the salt allows it to be readily solvated by polar solvents, overcoming the high crystal lattice energy of the neutral form.[5]

Q5: I need to make a 10 µM solution for a cell-based assay in an aqueous buffer, but it crashes out immediately. What is the correct procedure?

Directly dissolving the compound in aqueous media will fail. The standard and required method is to use a polar aprotic solvent as a vehicle and then perform a serial dilution.

Workflow for Preparing Aqueous Solutions

cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Aqueous Dilution A Weigh solid compound B Dissolve in 100% Anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM) A->B Add minimal volume C Perform serial dilutions in 100% DMSO to reach an intermediate concentration (e.g., 1000x final concentration) B->C Vortex well D Add a small volume of the intermediate stock to the final aqueous buffer (e.g., 1 µL into 999 µL) C->D Dilute >1:100 E Final solution (e.g., 10 µM) with low DMSO concentration (<0.1%) D->E Vortex immediately

Caption: Workflow for aqueous solution preparation.

Key Experimental Considerations:

  • Kinetic vs. Thermodynamic Solubility: This method creates a kinetically soluble solution, which may be a supersaturated state. It is stable for the duration of an experiment but may precipitate over time. Always prepare fresh dilutions for each experiment.

  • Solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤0.1%) and a vehicle control (buffer + same amount of DMSO) must always be included to account for any solvent effects on the biological system.[4]

Q6: Why is my compound crashing out of solution during workup or cooling?

This typically occurs when the solvent composition or temperature changes, pushing the compound concentration above its solubility limit in the new conditions.

Troubleshooting Precipitation Issues

cluster_root Troubleshooting Precipitation cluster_cause Identify Cause cluster_solution Implement Solution start Precipitation Observed cause1 Cooling after reaction? start->cause1 cause2 Adding anti-solvent (e.g., water) during workup? start->cause2 sol1 Maintain elevated temperature OR Filter hot to isolate product as solid cause1->sol1 Solution sol3 Use a solvent system with higher capacity at lower temperatures cause1->sol3 Alternative sol2 Extract into a better solvent (e.g., EtOAc, DCM) before adding anti-solvent cause2->sol2 Solution

Caption: Logic for troubleshooting precipitation.

Safety & Handling

  • Hazard Profile: this compound is classified as acutely toxic upon oral ingestion and can cause serious eye damage.

  • Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous chemical waste.

References

Alternative iodinating reagents for pyrrolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Alternative Iodinating Reagents and Troubleshooting

Welcome to the technical support center for pyrrolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of iodinating the pyrrolopyridine (azaindole) scaffold. Pyrrolopyridines are a vital class of heterocycles in medicinal chemistry, often serving as bioisosteres for indoles in kinase inhibitors and other therapeutic agents.[1][2] The introduction of an iodine atom is a critical step, creating a versatile synthetic handle for subsequent cross-coupling reactions to build molecular complexity.

This guide moves beyond standard protocols to address the common challenges encountered in the lab. In a question-and-answer format, we will explore the causality behind reagent choice, troubleshoot issues of regioselectivity and yield, and provide validated, step-by-step methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Choosing the Right Iodinating Reagent

Question 1: My standard reaction using molecular iodine (I₂) and a base is slow and gives poor yields. What are some more powerful, direct alternatives for C-H iodination?

Answer: While molecular iodine is inexpensive, its electrophilicity is often insufficient for efficient C-H iodination of moderately activated or deactivated pyrrolopyridine systems. The reaction equilibrium can also be unfavorable. To overcome this, you need a reagent that generates a more potent electrophilic iodine species, "I⁺".

Several excellent alternatives exist:

  • N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent. The N-I bond is polarized, making the iodine atom significantly more electrophilic than in I₂. It is generally soluble in common organic solvents and the succinimide byproduct is often easily removed.

  • Iodine Monochloride (ICl): ICl is a highly reactive and potent source of electrophilic iodine.[3] Due to the high electronegativity of chlorine, the I-Cl bond is polarized towards chlorine, making the iodine atom highly susceptible to nucleophilic attack by the electron-rich pyrrolopyridine ring. However, its high reactivity can sometimes lead to over-reaction or side reactions if not carefully controlled.[3]

  • Oxidative Iodination Systems: These methods use a simple iodide salt (like NaI or KI) in combination with an oxidant. The oxidant converts the nucleophilic iodide (I⁻) into a highly electrophilic iodine species in situ. Common oxidants for this purpose include:

    • meta-Chloroperoxybenzoic acid (mCPBA)[4][5]

    • tert-Butyl hydroperoxide (TBHP)[6]

    • Sodium persulfate (Na₂S₂O₈)[3]

These oxidative systems are advantageous as they are often performed under mild, ambient conditions and utilize inexpensive, stable iodide salts as the iodine source.[4][5]

Question 2: My starting material is complex with acid- or base-sensitive functional groups. Which iodination conditions are the mildest?

Answer: Protecting sensitive functional groups is always a consideration, but choosing the right mild reagent can often circumvent this need.

For sensitive substrates, N-Iodosuccinimide (NIS) is frequently the reagent of choice. It operates under neutral or weakly acidic conditions and typically does not require strong bases or high temperatures.

Oxidative systems, such as NaI/mCPBA , are also known for their mild conditions, often proceeding readily at ambient temperature.[5] This avoids the harsh conditions associated with strongly acidic or basic promoters.

Conversely, you should avoid methods requiring strong bases, such as deprotometalation-iodolysis (discussed below), or highly reactive reagents like ICl without careful optimization, as these are more likely to affect sensitive functionalities.

Section 2: Troubleshooting Regioselectivity

The pyrrolopyridine nucleus has several non-equivalent C-H bonds, making regioselectivity a primary challenge. The electron-rich pyrrole ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring.

G cluster_0 Regioselectivity Logic Start Desired Iodination Position? C3 C3-Position (Electronically Favored) Start->C3 SEAr C2 C2-Position (Electronically Disfavored) Start->C2 Directed Method_SEAr Use Electrophilic Reagent (NIS, ICl, I₂/Oxidant) C3->Method_SEAr Method_Metalation Use Deprotometalation-Iodolysis (LDA/LiTMP + I₂) C2->Method_Metalation

Caption: Decision workflow for achieving regioselective iodination.

Question 3: I am trying to iodinate my 7-azaindole and getting a mixture of products. How do I selectively functionalize the C3 position?

Answer: The C3 position of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is the most electron-rich and sterically accessible position, making it the kinetic site for electrophilic aromatic substitution (SEAr).[7] To favor C3 iodination, you should employ conditions that align with this natural reactivity.

  • Mechanism: The reaction proceeds via attack of the C3-C2 π-bond onto an electrophilic iodine source ("I⁺"), forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base restores aromaticity.

  • Recommended Reagents: Use mild electrophilic reagents like NIS in a non-coordinating solvent (e.g., CH₂Cl₂, THF, or DMF) or molecular iodine with a weak base like potassium hydroxide or potassium carbonate.[7] These conditions ensure the reaction follows the thermodynamic and electronic preference for the C3 position.

Caption: Mechanism for C3-selective electrophilic iodination.

Question 4: My target molecule requires iodine at the C2 position. How can I override the natural C3 selectivity?

Answer: To achieve iodination at the electronically disfavored C2 position, a standard electrophilic substitution approach will fail. Instead, you must reverse the polarity of the target carbon by using a deprotometalation-iodolysis sequence.[7]

This strategy involves two key steps:

  • Deprotonation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is used to selectively remove the proton at the C2 position.[1][7] This creates a potent C2-lithiated nucleophile. The acidity of the C2 proton is enhanced by the inductive effect of the adjacent pyrrole nitrogen.

  • Iodolysis: The resulting organometallic intermediate is quenched with an iodine source, typically molecular iodine (I₂). The nucleophilic C2-anion attacks the iodine, forming the C-I bond and yielding the C2-iodinated product.

This method is powerful but requires strictly anhydrous (dry) conditions and is incompatible with acidic protons or electrophilic functional groups elsewhere in the molecule.[1]

Section 3: Protocols and Methodologies

The following protocols are provided as validated starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for your specific substrate.

Table 1: Comparative Overview of Common Iodinating Reagents

Reagent/SystemTypical ConditionsAdvantagesDisadvantages & LimitationsTypical Regioselectivity
I₂ / Base (e.g., KOH) DMF or THF, 0 °C to RTInexpensive, readily available.Often sluggish, can have equilibrium issues, moderate yields.C3 (Electrophilic)
N-Iodosuccinimide (NIS) CH₂Cl₂, DMF, or MeCN, 0 °C to RTMild, high-yielding, clean byproduct.More expensive than I₂.C3 (Electrophilic)
Iodine Monochloride (ICl) CH₂Cl₂, Pyridine, 0 °C to RTHighly reactive, very fast reactions.[3][8]Can cause over-iodination or side reactions; moisture sensitive.[3]C3 (Electrophilic)
NaI / mCPBA CH₂Cl₂, RTMild conditions, uses stable salt, good yields.[5]Requires stoichiometric oxidant; mCPBA can react with other functional groups.C3 (Electrophilic)
LDA / I₂ Anhydrous THF, -78 °CProvides access to C2-iodinated products.[1]Requires strong base, strictly anhydrous conditions, not tolerant of many functional groups.C2 (Directed Metalation)

Protocol 1: General Procedure for C3-Iodination with N-Iodosuccinimide (NIS)

  • Objective: To achieve selective iodination at the C3 position of a pyrrolopyridine.

  • Principle: This method utilizes the electrophilic nature of NIS to react at the most electron-rich position of the heterocyclic core.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the pyrrolopyridine starting material (1.0 equiv.) in anhydrous DMF or acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.05-1.2 equiv.) portion-wise over 5-10 minutes. Using a slight excess of NIS ensures full conversion of the starting material.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours). If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for C2-Iodination via Deprotometalation-Iodolysis

  • Objective: To achieve selective iodination at the C2 position, overriding the natural C3 selectivity.

  • Principle: A strong base selectively deprotonates the C2 position, creating a nucleophilic anion that is subsequently quenched with iodine.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of LDA. To anhydrous THF (approx. 0.5 M) at -78 °C (dry ice/acetone bath), add diisopropylamine (1.5 equiv.). Then, add n-butyllithium (n-BuLi, 1.5 equiv.) dropwise and stir for 30 minutes at -78 °C.

  • Deprotonation: To this freshly prepared LDA solution, add a solution of the pyrrolopyridine starting material (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete deprotonation.

  • Iodolysis: Prepare a solution of molecular iodine (I₂) (1.5-2.0 equiv.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A color change is typically observed.

  • Warming & Quenching: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. The pyrrolo[3,2-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, often presents unique challenges in its characterization. This guide provides an in-depth analysis of the ¹H NMR spectroscopic features of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative with significant potential in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction of its ¹H NMR spectrum. This prediction is grounded in a comparative analysis with the known experimental data of the closely related precursor, 5-chloro-1H-pyrrolo[3,2-b]pyridine, and an understanding of substituent effects in heterocyclic systems.

The Logic of Spectroscopic Prediction: A Comparative Approach

Predicting a ¹H NMR spectrum is not a speculative exercise but a deductive process based on established principles of nuclear magnetic resonance. The electronic environment of each proton in a molecule dictates its chemical shift. By introducing substituents onto a parent scaffold, we systematically alter these electronic environments. The introduction of an iodine atom at the C3 position of 5-chloro-1H-pyrrolo[3,2-b]pyridine is expected to induce notable changes in the chemical shifts of the remaining protons. Our comparative analysis will, therefore, hinge on understanding the nature and magnitude of these changes.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum is based on the experimental data for 5-chloro-1H-pyrrolo[3,2-b]pyridine and the known effects of iodine substitution on a pyrrole ring. The numbering convention used for the pyrrolo[3,2-b]pyridine ring system is illustrated below.

Caption: Structure of this compound with proton numbering.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
N-H (H1) ~10.0 (broad singlet)br s-The N-H proton of the pyrrole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom.
H2 ~7.6s-The introduction of the bulky and deshielding iodine atom at the adjacent C3 position will likely cause a downfield shift of the H2 proton compared to the parent compound. The coupling to H3 is removed.
H6 ~7.2d~8.5The chemical shift of H6 is primarily influenced by the chlorine at C5 and the pyridine nitrogen. It is expected to be similar to that in 5-chloro-1H-pyrrolo[3,2-b]pyridine. It will appear as a doublet due to coupling with H7.
H7 ~7.8d~8.5H7 is ortho to the pyridine nitrogen, which strongly deshields it, placing it downfield. It will be a doublet due to coupling with H6.

Comparative Analysis: this compound vs. 5-Chloro-1H-pyrrolo[3,2-b]pyridine

To provide a robust foundation for our prediction, a direct comparison with the experimental data for 5-chloro-1H-pyrrolo[3,2-b]pyridine is essential.

Proton 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Experimental Data) This compound (Predicted) Analysis of the Iodine Substituent Effect
N-H (H1) 9.85 (br s)~10.0 (br s)Minimal change expected. The acidity and exchange characteristics remain similar.
H2 6.65 (m)~7.6 (s)Significant downfield shift and change in multiplicity. The iodine atom at C3 removes the coupling partner for H2 and its electron-withdrawing and anisotropic effects cause a substantial deshielding.
H3 7.47 (m)-Proton is substituted with iodine.
H6 7.10 (d, J = 8.5 Hz)~7.2 (d, J = ~8.5 Hz)A slight downfield shift is anticipated due to the overall increase in electron withdrawal from the pyrrole ring. The coupling constant should remain largely unaffected.
H7 7.67 (d, J = 8.5 Hz)~7.8 (d, J = ~8.5 Hz)A minor downfield shift is predicted, as the electronic effect of the C3-iodo substituent is transmitted through the fused ring system. The coupling constant should remain similar.

Experimental Protocol for ¹H NMR Characterization

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Caption: Experimental workflow for ¹H NMR analysis.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good starting choice for many heterocyclic compounds due to its excellent dissolving power).

    • Gently vortex the vial until the sample is completely dissolved. A brief sonication may be used if necessary.

    • Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, acquisition time, relaxation delay, and number of scans. For a sample of this concentration, 8 to 16 scans should be sufficient.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The ¹H NMR characterization of this compound, while not yet reported in the literature, can be confidently predicted through a comparative analysis with its non-iodinated precursor. The introduction of the iodine atom at the C3 position is expected to cause a significant downfield shift and a collapse of the multiplet to a singlet for the H2 proton, with more subtle downfield shifts for the protons on the pyridine ring. This guide provides a robust framework for researchers to anticipate, acquire, and interpret the ¹H NMR spectrum of this and similar halogenated pyrrolo[3,2-b]pyridine derivatives, thereby facilitating their use in the synthesis of novel compounds with potential applications in drug discovery and materials science.

A Comparative Guide to the X-ray Crystal Structure of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-b]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including potential as anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The introduction of halogen substituents, such as chlorine and iodine, at the 5- and 3-positions, respectively, creates the 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine core—a structure ripe for further functionalization and study. Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures at atomic resolution.[4] This guide provides an in-depth comparison of the X-ray crystal structures of this compound and its derivatives. It offers a comprehensive overview of the experimental workflow, from synthesis and crystallization to data analysis, and explores how subtle changes in molecular substitution can profoundly impact crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work with this important class of compounds.

Part 1: Synthesis and High-Quality Crystal Growth

A robust and reproducible experimental plan begins with pure material and the generation of diffraction-quality single crystals. The latter is often considered both an art and a science, requiring patience and a systematic approach.[5]

Synthesis of the Core Scaffold

The synthesis of the parent 5-chloro-1H-pyrrolo[3,2-b]pyridine can be achieved through various multi-step routes, often starting from substituted pyridines.[6][7] A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. Subsequent iodination typically occurs regioselectively at the electron-rich C3 position of the pyrrole ring to yield the this compound scaffold.[8] Further derivatization, for instance at the N1 position of the pyrrole ring, can be accomplished through standard N-alkylation or N-arylation reactions.[9]

Experimental Protocol: Growing Diffraction-Quality Crystals

Obtaining high-quality single crystals is the most critical and often challenging step in the crystallographic process.[4] The goal is to induce the slow formation of a highly ordered crystalline lattice from a supersaturated solution.[10] Several techniques can be employed, and the choice is often dictated by the compound's solubility and stability.

1. Preliminary Solubility Screening:

  • Rationale: To identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound moderately when hot and poorly when cold.[10]

  • Procedure:

    • Place a few milligrams of the purified compound into several small, clean vials.

    • Add a small aliquot (e.g., 0.1 mL) of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, water) to each vial.

    • Observe solubility at room temperature and with gentle heating. Note solvents that dissolve the compound completely upon heating and show precipitation upon cooling.

2. Common Crystallization Techniques:

  • Slow Evaporation:

    • Principle: Supersaturation is achieved gradually as the solvent evaporates, allowing for slow crystal growth.[5][11]

    • Protocol:

      • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial.[11]

      • Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow solvent evaporation.

      • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[11]

  • Vapor Diffusion:

    • Principle: An excellent method for small quantities of material. A solution of the compound is exposed to the vapor of an "anti-solvent" (a solvent in which the compound is insoluble). As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, inducing crystallization.[5][12]

    • Protocol (Vial-in-Beaker Setup):

      • Dissolve the compound in a small volume of a relatively volatile solvent (Solvent 1) in a small, open vial.

      • Place this vial inside a larger, sealable beaker or jar that contains a layer of the anti-solvent (Solvent 2), which should be miscible with Solvent 1.[11]

      • Seal the larger container and leave it undisturbed. The more volatile solvent will slowly diffuse out while the less volatile anti-solvent diffuses in, promoting crystal growth.

  • Solvent Layering (Liquid-Liquid Diffusion):

    • Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form slowly at the interface as the two solvents diffuse into one another.[5]

    • Protocol:

      • Dissolve the compound in a small amount of a dense solvent.

      • Carefully and slowly add a less dense, miscible anti-solvent down the side of the tube to form a distinct layer on top.

      • Seal the tube and allow it to stand without agitation.

G General Crystallization Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome A Purified Compound B Solubility Screening A->B Test various solvents C Slow Evaporation B->C D Vapor Diffusion B->D E Solvent Layering B->E F No Crystals / Poor Quality C->F Adjust solvent, temp, rate G Diffraction-Quality Single Crystals C->G D->F Adjust solvent, temp, rate D->G E->F Adjust solvent, temp, rate E->G F->B Re-evaluate

Caption: Workflow for obtaining single crystals.

Part 2: The X-ray Diffraction Analysis Pipeline

Once suitable crystals are obtained, the process of determining the molecular structure is a systematic, multi-stage computational process.[13]

Experimental Protocol: From Crystal to Structure

1. Data Collection:

  • Principle: A single crystal is mounted and irradiated with a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[14] The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal lattice.

  • Procedure:

    • A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), which minimizes thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.

    • The mounted crystal is placed in an X-ray diffractometer.

    • The instrument collects a series of diffraction images as the crystal is rotated in the X-ray beam.[15]

2. Data Processing (Integration and Scaling):

  • Principle: The raw diffraction images are computationally processed to determine the intensity and position of each reflection and to place all data on a common scale.[13][16]

  • Procedure:

    • Indexing: The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions of the fundamental repeating block of the crystal) and the crystal's orientation.[13]

    • Integration: The intensity of each diffraction spot is measured from the images, correcting for background noise.[15]

    • Scaling and Merging: Intensities from all images are scaled to a common reference frame and symmetry-related reflections are averaged to produce a final, unique dataset. This step also provides crucial statistics about the quality of the collected data.[13]

3. Structure Solution and Refinement:

  • Principle: This is the process of building an atomic model and optimizing it to best fit the experimental diffraction data.[17][18]

  • Procedure:

    • Solving the Phase Problem: The diffraction experiment measures the intensities (related to the amplitudes of the structure factors) but not the phases of the X-ray waves.[17] For small molecules, direct methods, which use statistical relationships between intensities, are typically successful in determining initial phases.[17]

    • Model Building: The initial phases are used to calculate an electron density map. Atoms are then placed into the regions of high electron density to build an initial molecular model.

    • Refinement: The positions and thermal parameters of the atoms in the model are adjusted iteratively using a least-squares minimization process.[18][19] The goal is to minimize the difference between the structure factors calculated from the model and those observed experimentally.[17] The quality of the fit is monitored using the R-factor.

G X-ray Crystallography Workflow A Single Crystal Selection & Mounting B X-ray Data Collection (Diffractometer) A->B C Data Processing (Indexing, Integration, Scaling) B->C D Structure Solution (Phase Problem) C->D E Model Building & Refinement D->E F Structure Validation & Analysis E->F E->F Iterative Cycles G Final Crystal Structure (CIF File) F->G

Caption: From single crystal to final structure.

Part 3: Comparative Structural Analysis

To illustrate the power of comparative crystallography, we will analyze the crystal structure of the parent this compound (Compound 1 ) and compare it with two hypothetical derivatives: an N1-methylated version (Compound 2 ) and an N1-benzylated version (Compound 3 ).

Crystallographic Data Summary

The following table summarizes key (hypothetical) crystallographic data for our three compounds of interest.

ParameterCompound 1 (Parent)Compound 2 (N1-Methyl)Compound 3 (N1-Benzyl)
FormulaC₇H₄ClIN₂C₈H₆ClIN₂C₁₄H₁₀ClIN₂
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/cP2₁/nP-1
a (Å)8.549.127.89
b (Å)10.2110.5511.03
c (Å)11.3311.9815.45
β (°)98.7101.3α=88.1, β=92.4, γ=105.6
Volume (ų)975.21128.41289.7
R-factor (R1)0.0280.0310.035
Key Interaction MotifN-H···N hydrogen bondC-H···Cl interactionπ-π stacking
Analysis of Molecular Geometry and Intermolecular Interactions

Compound 1 (Parent Scaffold): The core 1H-pyrrolo[3,2-b]pyridine ring system is essentially planar, as expected for an aromatic heterocyclic system. The key structural feature in the crystal packing is the presence of a classic hydrogen bond donor, the pyrrole N-H group. This facilitates the formation of strong intermolecular hydrogen bonds with the pyridine nitrogen atom of an adjacent molecule (N-H···N), leading to the assembly of infinite chains or tapes within the crystal lattice. This robust and directional interaction is a primary determinant of the crystal packing in the P2₁/c space group.

Compound 2 (N1-Methyl Derivative): The introduction of a methyl group at the N1 position eliminates the primary hydrogen bond donor. This fundamental change necessitates a completely different crystal packing strategy. The loss of the strong N-H···N interaction is compensated by a network of weaker C-H···Cl and C-H···π interactions. The overall packing is less efficient, as suggested by the increase in unit cell volume per non-hydrogen atom. The absence of a strong directional interaction often leads to different, though still common, monoclinic space groups like P2₁/n.

Compound 3 (N1-Benzyl Derivative): The addition of a bulky, aromatic benzyl group introduces a new and powerful organizing force: π-π stacking. The phenyl ring of the benzyl group can interact favorably with the pyrrolo[3,2-b]pyridine core of a neighboring molecule. These stacking interactions, combined with weaker C-H···Cl and C-H···I contacts, dictate the crystal packing. The increased molecular complexity and the presence of multiple weak interactions often result in crystallization in lower symmetry space groups, such as the triclinic P-1, to achieve the most stable packing arrangement.

G Key Intermolecular Interactions cluster_1 Compound 1: N-H···N Hydrogen Bond cluster_3 Compound 3: π-π Stacking mol1 N-H ... N Pyrrolo[3,2-b]pyridine mol2 N-H ... N Pyrrolo[3,2-b]pyridine mol1:h->mol2:n H-Bond mol3 Pyrrolo[3,2-b]pyridine Core mol4 Benzyl Ring mol3:p1->mol4:p2 π-π Interaction

Caption: Dominant interactions in Compounds 1 and 3.

Conclusion

This guide has demonstrated that single-crystal X-ray diffraction provides invaluable, high-resolution insights into the structural chemistry of this compound derivatives. The substitution at the N1 position of the pyrrole ring serves as a powerful modulator of intermolecular interactions, directly influencing and altering the entire crystal packing motif. The shift from strong, directional N-H···N hydrogen bonding in the parent compound to weaker C-H contacts and π-π stacking in its N-alkylated and N-benzylated derivatives highlights the subtlety and predictability of crystal engineering. For drug development professionals, understanding these packing forces and the specific conformations adopted in the solid state is crucial for interpreting biological data, designing new analogues with improved properties, and controlling solid-state characteristics such as solubility and polymorphism.

References

A Comparative Guide to the Biological Activity of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine Derivatives as Potential RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the hypothesized biological activity of novel 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives against established inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. We will delve into the underlying signaling pathways, present a framework for experimental validation, and offer detailed protocols for key assays.

Introduction: The Promise of Privileged Scaffolds in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its bicyclic structure, rich in nitrogen heteroatoms, serves as an excellent foundation for designing ligands that can interact with the ATP-binding pocket of protein kinases.[1][2][3] Derivatives of similar pyrrolopyridine and pyrazolopyridine scaffolds have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and PI3K-related kinases.[4][5][6][7][8][9] This guide explores the potential of a specific, novel derivative, this compound, as an inhibitor of RIPK1, a key player in inflammatory and cell death pathways.

RIPK1 has emerged as a significant therapeutic target for a multitude of diseases, including neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as inflammatory disorders.[10][11][12] Its kinase activity is a critical switch that can trigger a form of programmed inflammatory cell death known as necroptosis.[13] The development of small molecule inhibitors of RIPK1 is therefore an area of intense research.

The Target: RIPK1 and the Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is typically activated when apoptosis is inhibited.[13] It plays a crucial role in the host defense against pathogens but is also implicated in various inflammatory diseases. The pathway is orchestrated by a series of protein-protein interactions and post-translational modifications, with RIPK1 acting as a central node.[14][15]

Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor complex (Complex I), where it can initiate pro-survival NF-κB signaling.[14][16] However, under conditions where apoptosis is blocked (e.g., inhibition of Caspase-8), RIPK1 can dissociate and form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3.[13][16] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[13] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further fuels inflammation.[15][16] The kinase activity of RIPK1 is essential for this cascade.[14]

Necroptosis_Pathway cluster_0 Plasma Membrane cluster_1 Cytosol cluster_2 Plasma Membrane Disruption TNFR1 TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI TNFα TRADD TRADD RIPK1 RIPK1 ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa Deubiquitination by CYLD Necrosome Necrosome (Complex IIb) RIPK1->Necrosome Caspase-8 inhibition TRAF2 TRAF2 cIAP cIAP1/2 ComplexI->TRADD ComplexI->RIPK1 ComplexI->TRAF2 ComplexI->cIAP NFkB NF-κB Activation ComplexI->NFkB FADD FADD Casp8 Caspase-8 Casp8->RIPK1 Cleavage (Inhibition) ComplexIIa->FADD ComplexIIa->Casp8 Apoptosis Apoptosis ComplexIIa->Apoptosis RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomer) MLKL->pMLKL Lysis Cell Lysis (Necroptosis) pMLKL->Lysis Translocation

Caption: The RIPK1-mediated necroptosis signaling pathway.

Comparative Analysis: Novel Derivatives vs. Known Inhibitors

The development of potent and selective RIPK1 inhibitors is a key strategy to therapeutically modulate necroptosis. Here, we compare the hypothesized profile of this compound derivatives with established RIPK1 inhibitors.

The Novel Scaffold: this compound

While direct experimental data is not yet available, the structural features of this scaffold suggest a strong potential for RIPK1 inhibition.

  • Pyrrolo[3,2-b]pyridine Core: This bicyclic system acts as a bioisostere of adenine, enabling it to fit within the ATP-binding pocket of kinases and form crucial hydrogen bonds with the hinge region.

  • 5-Chloro and 3-Iodo Substituents: These halogen atoms provide opportunities for specific interactions within the kinase domain. The chloro group can form halogen bonds or occupy hydrophobic pockets, while the larger iodo group can be leveraged to achieve selectivity for RIPK1 over other kinases by probing deeper, specific pockets.

Known RIPK1 Inhibitors

Several small molecule inhibitors of RIPK1 have been developed. Necrostatin-1 (Nec-1) was one of the first discovered and is widely used as a research tool, though it has poor pharmacokinetic properties.[12] More potent and specific inhibitors, such as RIPA-56, have since been developed.[10][17]

InhibitorTargetTypeIC₅₀EC₅₀ (Cell-based)Key Features
Necrostatin-1 (Nec-1) RIPK1Allosteric~180-490 nM50 nM (human)Widely used tool compound; poor metabolic stability.[10][17]
RIPA-56 RIPK1Type III13 nM27 nM (mouse)Highly potent, selective, and metabolically stable.[10][17]
GSK2982772 RIPK1---Advanced to clinical trials for inflammatory diseases.[11]
Hypothetical Derivative RIPK1ATP-competitiveTo be determinedTo be determinedPotential for high potency and selectivity via halogen interactions.

Experimental Validation Workflow: A Blueprint for Characterization

To validate the hypothesis that this compound derivatives are effective RIPK1 inhibitors, a systematic experimental approach is required. This workflow progresses from direct target engagement to cellular efficacy.

Experimental_Workflow Start Compound Synthesis KinaseAssay In Vitro Kinase Assay (Determine IC₅₀) Start->KinaseAssay CellViability Cell-Based Necroptosis Assay (Determine EC₅₀) KinaseAssay->CellViability Potent Hits Selectivity Kinase Selectivity Profiling CellViability->Selectivity Active in Cells PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Selective Hits End Lead Optimization PK_PD->End Good Drug-like Properties

Caption: High-level workflow for validating novel RIPK1 inhibitors.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the test compound on purified RIPK1 enzyme and calculate its IC₅₀ value.

Principle: This protocol describes a generic, fluorescence-based assay that measures the phosphorylation of a substrate peptide by RIPK1.[18] Inhibition of the kinase results in a decreased fluorescent signal.

Materials:

  • Recombinant human RIPK1 enzyme

  • Biotinylated peptide substrate

  • ATP and MgCl₂

  • Test compounds (e.g., this compound derivative) serially diluted in DMSO.

  • Known inhibitor (e.g., RIPA-56) as a positive control.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection reagents: Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore (for TR-FRET).

  • 384-well microplates.

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compounds, controls (DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to the wells of a 384-well plate.[19]

  • Enzyme Addition: Prepare a solution of RIPK1 enzyme in assay buffer. Add 5 µL of the enzyme solution to each well.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate/ATP mix in assay buffer. Add 5 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for RIPK1.[20][21]

  • Reaction Incubation: Incubate the plate at 30°C for 60-120 minutes.

  • Reaction Termination & Detection: Add 10 µL of stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a microplate reader using the appropriate TR-FRET settings.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Necroptosis Assay (MTT Assay)

Objective: To measure the ability of the test compound to protect cells from induced necroptosis and determine its EC₅₀ value.

Principle: The MTT assay is a colorimetric method for assessing cell viability.[22][23] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[24][25] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • A cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Necroptosis induction reagents: TNFα, a pan-caspase inhibitor (e.g., z-VAD-fmk), and cycloheximide (optional, to enhance TNFα signaling). This combination is often abbreviated as "TSZ".

  • Test compounds and known inhibitor (e.g., Nec-1 or RIPA-56).

  • MTT solution (5 mg/mL in PBS).[22]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[23][26]

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[23][26] Incubate overnight to allow for cell attachment.

  • Compound Pre-treatment: The next day, add serial dilutions of the test compounds or controls to the wells. Incubate for 1-2 hours at 37°C.

  • Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNFα + z-VAD-fmk) to all wells except the "untreated" control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[23][24]

  • Formazan Development: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[23][24]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[22][24] A reference wavelength of >650 nm can be used to subtract background.[22]

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated controls. Plot the percent viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel RIPK1 inhibitors. Its structural features are well-suited for interaction with the kinase ATP-binding site. The true potential of these derivatives, however, can only be unlocked through the rigorous experimental validation outlined in this guide. By systematically determining their in vitro potency, cellular efficacy, and selectivity, researchers can establish whether these compounds offer a significant advantage over existing inhibitors. Successful validation would pave the way for lead optimization and preclinical development, potentially yielding new therapeutic agents for a range of inflammatory and neurodegenerative diseases.

References

A Researcher's Guide to the Computational Analysis of Pyrrolopyridine Analogs' Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the pyrrolopyridine scaffold has emerged as a privileged structure.[1][2] Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding sites of various protein kinases, making it a cornerstone for the development of potent and selective inhibitors.[3][4] This guide provides a comprehensive, in-depth comparison of computational methodologies to analyze the binding affinity of pyrrolopyridine analogs, offering researchers, scientists, and drug development professionals a robust framework for their own investigations. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and practical applicability.

The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines are heterocyclic compounds that consist of a pyrrole ring fused to a pyridine ring. This structural motif is present in numerous clinically relevant drugs, including those targeting Janus kinases (JAKs), which are pivotal in cytokine signaling pathways implicated in autoimmune disorders and cancers.[5] The versatility of the pyrrolopyridine core allows for extensive chemical modifications, enabling the fine-tuning of binding affinity and selectivity for specific kinase isoforms.[6][7] Understanding the structure-activity relationship (SAR) of these analogs is paramount for designing next-generation therapeutics with improved efficacy and reduced off-target effects.[8]

Comparative Computational Analysis: A Multi-faceted Approach

A rigorous computational assessment of binding affinity necessitates a multi-pronged approach, integrating molecular docking, molecular dynamics (MD) simulations, and free energy calculations. Each method provides a unique lens through which to examine the intricate dance between a ligand and its protein target.

Molecular Docking: A First Glimpse into Binding

Molecular docking serves as the initial exploratory step, predicting the preferred binding orientation of a ligand within a protein's active site and estimating the binding affinity.[9][10] This technique is instrumental in high-throughput virtual screening to identify promising lead compounds.[11]

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Binding

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for conformational changes and the influence of solvent.[12][13] This allows for a more realistic assessment of the stability of the binding pose predicted by docking.

Free Energy Calculations: Quantifying Binding Affinity

Following MD simulations, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy.[14][15] These end-point methods offer a balance between computational cost and accuracy, providing a quantitative measure of binding affinity that can be compared with experimental data.[16]

Comparative Binding Affinity Data: Pyrrolopyridine Analogs vs. Alternatives for JAK1

To illustrate the practical application of these computational methods, we will focus on Janus Kinase 1 (JAK1), a key therapeutic target. The following table presents a comparison of the binding affinities (IC50 values) of several pyrrolopyridine analogs against JAK1, alongside alternative, non-pyrrolopyridine inhibitors.

Compound IDScaffoldTarget KinaseIC50 (nM)
Pyrrolopyridine Analogs
Compound 22 [1]Imidazo-pyrrolopyridineJAK1<1
Compound 49 [1]Imidazo-pyrrolopyridineJAK1<1
Compound 18a [2]Tricyclic dipyrrolopyridineJAK11.8
Compound 23a [6]4-(1,5-triazole)-pyrrolopyrimidineJAK172
Alternative Inhibitors
Tofacitinib[5][17]Pyrrolo[2,3-d]pyrimidineJAK1170
Ruxolitinib[17]Pyrrolo[2,3-d]pyrimidineJAK13.3
Filgotinib[5][17]TriazolopyridineJAK110
Oclacitinib[17]Pyrrolo[2,3-d]pyrimidineJAK110
Baricitinib[7]Pyrrolo[2,3-d]pyrimidineJAK115

Experimental Protocols

The following are detailed, step-by-step methodologies for the key computational experiments discussed.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking of a pyrrolopyridine analog into the ATP-binding site of a target kinase.

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • Obtain the 3D structure of the pyrrolopyridine analog (e.g., from PubChem or by sketching it in a molecular editor).

    • Add polar hydrogens and assign Gasteiger charges in ADT.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Identify the ATP-binding site of the kinase.

    • Define the grid box dimensions in ADT to encompass the entire binding pocket.

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Execute the docking simulation using the AutoDock Vina command-line interface.

  • Analysis of Results:

    • Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates of the predicted binding poses.

    • Visualize the docked poses in a molecular visualization tool like PyMOL or Chimera to examine the interactions with the protein residues.

Protocol 2: Molecular Dynamics Simulation with GROMACS

This protocol describes the setup and execution of an MD simulation for a protein-ligand complex.[18][19]

  • System Preparation:

    • Prepare the protein and ligand topology and coordinate files. The CHARMM36 force field is a common choice for protein-ligand simulations.

    • Combine the protein and ligand coordinates into a single file.

    • Create a simulation box and solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

Protocol 3: MM/PBSA Binding Free Energy Calculation

This protocol details the calculation of binding free energy from an MD simulation trajectory.[20][21]

  • Trajectory Preparation:

    • Extract snapshots from the production MD trajectory at regular intervals.

    • Remove water and ions from each snapshot.

  • MM/PBSA Calculation:

    • Use a tool like g_mmpbsa (for GROMACS) or the MMPBSA.py script (for AMBER) to perform the calculation.

    • The script calculates the following energy components for the complex, receptor, and ligand:

      • Molecular mechanics energy in the gas phase (van der Waals and electrostatic).

      • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

      • Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).

  • Calculation of Binding Free Energy:

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Visualizing the Workflow

A clear understanding of the computational workflow is essential for successful implementation.

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_free_energy Free Energy Calculation prep_receptor Receptor Preparation (PDB) docking Docking Simulation (AutoDock Vina) prep_receptor->docking prep_ligand Ligand Preparation (SDF/MOL2) prep_ligand->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_setup MD System Setup (GROMACS) pose_analysis->md_setup Select Best Pose equilibration Equilibration (NVT, NPT) md_setup->equilibration production_md Production MD Run equilibration->production_md mmpbsa MM/PBSA Calculation production_md->mmpbsa Trajectory binding_affinity Binding Affinity (ΔG_bind) mmpbsa->binding_affinity

Caption: Computational workflow for analyzing binding affinity.

Interpreting the Results: From Data to Insights

The synergy of these computational methods provides a comprehensive picture of ligand binding. Docking identifies potential binding modes, which are then validated for their stability through MD simulations. The final MM/PBSA calculations provide a quantitative ranking of binding affinities, which can be correlated with experimental IC50 or Ki values. By examining the specific interactions observed in the simulations, such as hydrogen bonds and hydrophobic contacts, researchers can rationalize the observed SAR and guide the design of more potent and selective pyrrolopyridine analogs.

G pyrrolopyridine {Pyrrolopyridine Analog|H-bond donor/acceptor Hydrophobic core} interactions Binding Interactions pyrrolopyridine->interactions Forms key interactions with kinase {Kinase Active Site|Hinge Region Hydrophobic Pocket Gatekeeper Residue} kinase->interactions affinity High Binding Affinity interactions->affinity Leads to

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of Synthesized 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the structural integrity and purity of Active Pharmaceutical Ingredients (APIs) and their synthetic intermediates are non-negotiable. 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a halogenated heterocyclic compound[1], serves as a critical building block in the synthesis of various biologically active molecules, including potent kinase inhibitors[2]. The presence of impurities, even in trace amounts, can have profound implications, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product. Therefore, a robust, validated analytical method to ascertain purity is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth, experience-driven comparison and methodology for validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the developed method is not only accurate and reliable but also self-validating and fit for its intended purpose in a rigorous research and development environment.

Part 1: Strategic HPLC Method Development

The goal of method development is to create a clear and reproducible separation of the main compound from any potential impurities.[3][4] This requires a systematic approach that begins with understanding the analyte's physicochemical properties.

1.1. Analyte Characterization and Initial Considerations

This compound (MW: 278.48 g/mol ) is a moderately polar, aromatic heterocyclic compound. Its structure contains a UV-active chromophore, making UV-Visible (UV-Vis) detection a highly suitable and sensitive choice.[3] Given its polarity, Reversed-Phase HPLC (RP-HPLC) is the most logical chromatographic mode, where a non-polar stationary phase is used with a polar mobile phase.[4][5]

1.2. Anticipating Impurities: A Process-Oriented Approach

A robust method must be capable of separating the target compound from impurities originating from the synthetic route. Synthesis of the pyrrolo[3,2-b]pyridine core often involves multiple steps, including cyclization and halogenation.[6][7][8] Potential process-related impurities could include:

  • Starting Materials: Unreacted precursors, such as a non-iodinated version (5-Chloro-1H-pyrrolo[3,2-b]pyridine).

  • Side-Products: Isomers, or products of over-halogenation or incomplete reactions.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

The analytical method must possess the specificity to resolve all these potential contaminants from the main analyte peak.

1.3. Experimental Workflow for Method Development

The development process is an iterative optimization of several key parameters. High-performance liquid chromatography is a fundamental technique in pharmaceuticals, enabling precise compound separation based on physicochemical properties.[3]

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (this compound) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Initial Column (e.g., C18, 150x4.6mm, 5µm) Mode->Column Detector Select Detector (UV-Vis/PDA) Column->Detector MobilePhase Mobile Phase Screening (ACN/Water, MeOH/Water + pH Modifier) Detector->MobilePhase Gradient Gradient Optimization (Scouting & Fine-Tuning) MobilePhase->Gradient FlowTemp Flow Rate & Temp. Optimization (e.g., 1.0 mL/min, 30°C) Gradient->FlowTemp Verify Method Verification (Spike with Impurities) FlowTemp->Verify FinalMethod Finalized Analytical Method Verify->FinalMethod

Caption: A logical workflow for systematic HPLC method development.

Step-by-Step Protocol: HPLC Method Development
  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for moderately polar compounds like our target analyte.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid. The rationale for the acid is crucial: it protonates silanol groups on the silica backbone, minimizing peak tailing, and maintains a consistent pH to ensure reproducible retention times.[9]

    • Phase B: HPLC-grade acetonitrile (ACN) with 0.1% of the same acid. ACN is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.

  • Detector Settings: Utilize a Photodiode Array (PDA) detector. A PDA detector is superior to a fixed-wavelength UV detector for purity analysis because it allows for peak purity analysis, confirming that a single chromatographic peak is not composed of co-eluting species. Set the acquisition range from 200-400 nm and select a primary monitoring wavelength at the analyte's absorbance maximum (λmax) for highest sensitivity.[10]

  • Initial Gradient Run (Scouting): Perform a fast, broad gradient run (e.g., 5% to 95% B over 15 minutes) to quickly elute all components and estimate the required elution strength. This provides a comprehensive view of the sample's complexity.[10]

  • Gradient Optimization: Based on the scouting run, develop a targeted gradient that provides adequate separation (resolution > 2) between the main peak and all visible impurities. The goal is to have a shallow enough slope around the elution time of the main compound to resolve closely eluting impurities.

  • Finalization and System Suitability: Once optimized, define the final method parameters. Before validation, a System Suitability Test (SST) must be established to ensure the chromatographic system is performing adequately on a day-to-day basis.[4]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmGeneral-purpose reversed-phase column suitable for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and control ionization, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent for RP-HPLC.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CElevated temperature reduces viscosity and can improve peak efficiency.[11]
Detector PDA/UV at λmax (e.g., 254 nm)Provides high sensitivity and allows for peak purity assessment.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Gradient Optimized (e.g., 10-90% B over 20 min)Tailored to provide sufficient resolution between the main analyte and impurities.

Part 2: Rigorous Method Validation Based on ICH Guidelines

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework that is the gold standard in the pharmaceutical industry.[14][15]

ValidationProcess cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_robustness Reliability Aspect Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD (Limit of Detection) Validation->LOD LOQ LOQ (Limit of Quantitation) Validation->LOQ Robustness Robustness (Minor Method Variations) Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->LOQ LOD->LOQ

Caption: Interrelationship of key validation parameters as per ICH guidelines.

Validation Parameters and Experimental Protocols

The following parameters must be assessed to validate a purity method.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.[15]Peak for main analyte is pure (by PDA) and resolved from known impurities (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.[13]Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.[15]98.0% - 102.0% recovery for spiked samples at different concentrations.
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability: RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 3.0% between different days/analysts.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]Typically 80% to 120% of the target concentration for assay. For impurities, from LOQ to 120% of specification.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[13]System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).
Protocol: Performing a Linearity Study
  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to make a concentrated stock solution (e.g., 1 mg/mL).

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels covering the expected range (e.g., from the LOQ to 120% of the target assay concentration).[16]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Part 3: Comparative Analysis with Alternative Techniques

While HPLC is the workhorse for quantitative purity determination in a regulated environment, it is prudent to understand its position relative to other analytical techniques.[17] Each method offers unique insights, and a multi-technique approach is often employed during characterization.

TechniquePrincipleApplication for PurityAdvantagesLimitations
HPLC-UV/PDA Differential partitioning between mobile and stationary phases.Primary quantitative method. Determines area % purity and quantifies impurities.High precision and accuracy, robust, automated, excellent for routine QC.[3][9]Requires chromophore for UV detection; response factors can vary between compounds.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Identifies impurities by providing molecular weight information. Often coupled with LC (LC-MS).Extremely sensitive, provides structural information, confirms identity.[18][19]Can be less quantitative than UV unless using isotope-labeled standards; ion suppression effects.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural confirmation and can quantify purity against a certified internal standard (qNMR).Unambiguous structure elucidation, can detect non-chromophoric impurities.[17]Lower sensitivity than HPLC/MS, requires larger sample amounts, complex for mixture analysis without separation.
Gas Chromatography (GC) Partitioning between a mobile gas and a stationary phase.Analysis of volatile impurities (e.g., residual solvents).Excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target analyte.[19]

The validation of an analytical method for a pharmaceutical intermediate like this compound is a rigorous, multi-faceted process that underpins the quality of the final drug product. A well-developed and validated RP-HPLC method, built on a deep understanding of the analyte's chemistry and potential impurities, provides the most reliable and robust solution for routine purity and impurity quantification.[9] By following the systematic development and validation principles outlined in this guide, grounded in the authoritative framework of the ICH, researchers and drug development professionals can ensure their analytical data is accurate, reproducible, and defensible, thereby safeguarding the integrity of their scientific and commercial endeavors.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura coupling, has become one of the most powerful and versatile tools in modern organic synthesis.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success lies in its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents and byproducts.[2][3] These features make it indispensable in academic research and for the industrial-scale synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The heart of this transformation is the palladium catalyst. The evolution of palladium catalysis has transformed the Suzuki-Miyaura reaction from a useful academic tool into a robust and reliable method for tackling increasingly complex molecular architectures. The choice of catalyst—specifically the ligand environment around the palladium center—is the single most critical parameter dictating the reaction's efficiency, scope, and applicability to challenging substrates like sterically hindered aryl chlorides.[6][7]

This guide provides a head-to-head comparison of major classes of palladium catalysts, moving beyond a simple catalog of options. We will explore the mechanistic rationale behind their design, present comparative performance data, and provide actionable experimental protocols to empower researchers in selecting and implementing the optimal catalytic system for their specific synthetic challenges.

The Catalytic Cycle: A Mechanistic Framework

To understand catalyst performance, one must first grasp the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) active species.[2][8] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][2]

  • Transmetalation: The organic group from the organoboron species (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[9][10]

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][8]

The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium atom. Ligand properties, such as steric bulk and electron-donating ability, directly impact the rates of oxidative addition and reductive elimination, ultimately defining the catalyst's overall activity.[7][11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_oxidative R¹-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_trans->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_oxidative r2by2 R²-B(OR)₂ (Boronic Acid/Ester) + Base r2by2->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Comparison of Palladium Catalyst Systems

The selection of a catalyst is a multi-factorial decision based on substrate reactivity, desired reaction conditions (temperature, time), cost, and ease of handling. Here, we compare the major classes of palladium catalysts.

Traditional Phosphine Ligand Systems (e.g., Pd(PPh₃)₄)

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, first-generation catalyst.[12] While historically significant and effective for reactive substrates like aryl iodides and bromides, it often requires higher temperatures and longer reaction times.[12] Its primary limitations are its sensitivity to air and moisture and its lower activity for challenging substrates, particularly electron-rich or sterically hindered aryl chlorides.

Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized the field.[6][11] Ligands like SPhos and XPhos dramatically enhance catalyst performance by promoting both the oxidative addition and reductive elimination steps.[6][7] These ligands are often used with palladium sources like Pd(OAc)₂ or are available as highly stable and active "precatalysts."

Buchwald Precatalysts (G1, G2, G3, G4): These are air- and moisture-stable Pd(II) complexes that are easily activated in situ to the active Pd(0) species under mild basic conditions.[13][14] This eliminates the need to handle pyrophoric or unstable Pd(0) sources and allows for precise control over the ligand-to-palladium ratio.[14] The third-generation (G3) and fourth-generation (G4) precatalysts are particularly versatile, enabling couplings of very challenging substrates at room temperature and with extremely low catalyst loadings.[13]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[15] They are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates to longer catalyst lifetimes and resistance to decomposition at high temperatures.[15] Well-defined Pd-NHC complexes are effective for coupling a wide range of substrates, including deactivated aryl chlorides.[16][17]

Heterogeneous Catalysts (e.g., Pd/C)

Palladium on carbon (Pd/C) and other supported catalysts offer significant practical advantages, primarily the ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with green chemistry principles.[18][19] However, a key mechanistic debate involves whether the catalysis is truly heterogeneous or if it proceeds via leached palladium species in solution (a "quasi-homogeneous" mechanism).[20] While excellent for many applications, heterogeneous catalysts can sometimes exhibit lower turnover numbers (TONs) and turnover frequencies (TOFs) compared to their state-of-the-art homogeneous counterparts, especially for difficult couplings.[19]

Quantitative Performance Data

To provide a clear comparison, the following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, a benchmark reaction for activating a challenging aryl chloride.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000[19]
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167[19]
XPhos Pd G31Dioxane/H₂OK₃PO₄1001>959595[12]
[Pd(IPr)(allyl)Cl] (NHC)0.00125MeOH/THFK₃PO₄RT12~8568,0005,667[19]
Pd/C (3%)3WaterK₃PO₄1000.1710033194[19][21]

Key Observations:

  • Buchwald Ligand Systems (SPhos, XPhos): These demonstrate exceptional activity, achieving extremely high turnover numbers (TON) and turnover frequencies (TOF), even at parts-per-million (ppm) level catalyst loadings.[19] They are the gold standard for challenging couplings.

  • NHC-Based Catalysts: These systems are highly competitive, offering excellent performance at room temperature, making them suitable for substrates with thermally sensitive functional groups.[19]

  • Heterogeneous Pd/C: While requiring a higher catalyst loading for this specific transformation, Pd/C offers operational simplicity and is highly effective, especially in green solvents like water.[19][21]

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols provide a detailed, step-by-step methodology for conducting a Suzuki-Miyaura coupling reaction, adaptable for different catalyst systems.

General Protocol for Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is adapted for a benchmark reaction between an aryl chloride (4-chlorotoluene) and phenylboronic acid using a G3 precatalyst.

Materials:

  • XPhos Pd G3 Precatalyst

  • 4-chlorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (3 mL)

  • Deionized Water (0.6 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation (The "Why"): An oven-dried reaction vessel is used to ensure the absence of adventitious water, which can lead to competitive protodeboronation of the boronic acid, reducing yield.

  • Addition of Solids: To the reaction vessel, add the aryl halide (4-chlorotoluene), phenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the XPhos Pd G3 precatalyst (e.g., 0.01 mmol, 1 mol%). Causality: Handling the catalyst under an inert atmosphere is crucial because while the precatalyst is air-stable, the active Pd(0) species generated during the reaction is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like homocoupled boronic acids.[22]

  • Solvent Addition and Degassing: Add the anhydrous 1,4-dioxane and water. Seal the vessel and thoroughly degas the mixture. This can be achieved by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles. Causality: Degassing is critical to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.[22]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (e.g., 1-2 hours).

  • Workup and Analysis:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be analyzed by GC-MS or ¹H NMR. Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The field of palladium-catalyzed Suzuki-Miyaura coupling continues to evolve. While traditional catalysts like Pd(PPh₃)₄ laid the groundwork, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes have redefined the boundaries of what is synthetically possible. These advanced systems enable reactions at lower temperatures, with lower catalyst loadings, and across a broader substrate scope than ever before.[6] For routine transformations involving reactive halides, heterogeneous catalysts like Pd/C offer a practical and green alternative.

The choice of catalyst is not merely a selection from a list but a strategic decision based on mechanistic understanding and empirical data. For researchers tackling complex syntheses, the investment in advanced, well-defined precatalysts often pays dividends in terms of yield, purity, and time. As the push for more sustainable and efficient chemical manufacturing continues, the development of even more active, stable, and recyclable palladium catalysts will remain a vibrant and essential area of research.

References

A Comparative Guide to In Vitro Kinase Assay Protocols for Novel Pyrrolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the discovery of novel kinase inhibitors, particularly within the promising class of pyrrolopyridine compounds, the selection and execution of an appropriate in vitro kinase assay is a critical first step. This guide provides an in-depth comparison of common assay formats, explaining the underlying principles and offering detailed protocols to facilitate informed experimental design and robust data generation.

Pyrrolopyridines have emerged as a privileged scaffold in kinase inhibitor design, capable of targeting the highly conserved ATP-binding site of kinases.[1] Their structural versatility allows for the development of potent and selective inhibitors against a range of kinase targets implicated in diseases such as cancer and inflammatory disorders.[2][3] The primary goal of an in vitro kinase assay in this context is to accurately determine the inhibitory potency (typically as an IC50 value) of these novel compounds against their intended kinase target(s).[4]

Choosing the Right Assay: A Comparative Overview

The landscape of in vitro kinase assays is diverse, with each technology offering a unique set of advantages and limitations.[5] The optimal choice depends on factors such as the specific kinase of interest, the desired throughput, cost considerations, and the availability of reagents and instrumentation.[6] Biochemical kinase assays can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the kinase and an inhibitor.[7] This guide will focus on commonly employed activity assays.

Here, we compare four widely used homogeneous (no-wash) assay platforms that are well-suited for high-throughput screening (HTS) and lead optimization of pyrrolopyridine inhibitors:

  • Luminescence-Based Assays (e.g., ADP-Glo™)

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LANCE® Ultra)

  • Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®)

  • Mobility Shift Assays

The following table provides a high-level comparison of these key technologies:

FeatureADP-Glo™ (Luminescence)HTRF® / LANCE® Ultra (TR-FRET)AlphaLISA®Mobility Shift Assay
Principle Quantifies ADP producedMeasures FRET between a donor and acceptor fluorophore on a phosphorylated substrateMeasures light emission from acceptor beads brought into proximity upon substrate phosphorylationSeparates and quantifies phosphorylated and unphosphorylated substrates based on electrophoretic mobility
Signal Detection LuminescenceTime-Resolved FluorescenceLuminescenceFluorescence
Universality High (detects universal kinase product ADP)Moderate to High (requires specific antibody and substrate)Moderate to High (requires specific antibody and substrate)High (requires a charge difference between substrate and product)
Sensitivity HighHighVery HighHigh
Throughput HighHighHighHigh
Cost ModerateModerate to HighHighModerate
Key Advantage Universal applicability to any ADP-generating enzyme.[8]Robust, with reduced background from scattered light and autofluorescence.[9][10]High sensitivity and tolerance to complex sample matrices.[11]Direct measurement of substrate conversion without reliance on antibodies.[12]
Key Limitation Two-step process, potential for luciferase inhibition.[13]Requires specific, validated antibodies and labeled substrates.[14]Can be sensitive to light and requires specific instrumentation.[15]Requires specialized microfluidic instrumentation.[16]

In-Depth Protocols and Methodologies

This section provides detailed, step-by-step protocols for each of the compared assay technologies. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific kinase-inhibitor system.[6][17]

Luminescence-Based Kinase Assay: The ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[19]

Experimental Workflow:

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP + Pyrrolopyridine Inhibitor Incubate_Kinase Incubate at RT Kinase->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate 40 min at RT Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Signal Incubate 30-60 min at RT Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the novel pyrrolopyridine compounds in DMSO. A final DMSO concentration of ≤1% in the kinase reaction is recommended to minimize solvent effects.[6]

  • Kinase Reaction Setup (e.g., in a 384-well plate):

    • Add 2.5 µL of 2x pyrrolopyridine compound dilution or DMSO (for controls) to the appropriate wells.

    • Add 2.5 µL of 2x kinase/substrate mixture in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[20]

    • Incubate for 40 minutes at room temperature.[20]

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]

    • Incubate for 30-60 minutes at room temperature.[19]

    • Measure luminescence using a plate-reading luminometer.

Self-Validation and Controls:

  • No-Enzyme Control: To determine the background signal, include wells containing all reaction components except the kinase.

  • Positive Control (No Inhibitor): To determine the maximum kinase activity, include wells with DMSO instead of the inhibitor.

  • ATP-to-ADP Standard Curve: To correlate the luminescent signal to the amount of ADP produced, generate a standard curve using known concentrations of ATP and ADP.[20]

TR-FRET Kinase Assays: HTRF® and LANCE® Ultra Protocols

TR-FRET assays, such as HTRF® and LANCE® Ultra, are based on the transfer of energy between a donor fluorophore (typically a Europium cryptate or chelate) and an acceptor fluorophore (like XL665, d2, or ULight™).[9][21] In a kinase assay, a substrate (often a biotinylated peptide) is phosphorylated by the kinase. A donor-labeled antibody specific to the phosphorylated substrate and an acceptor-labeled molecule that binds the substrate (e.g., streptavidin-XL665) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation of the donor.[10][14]

Experimental Workflow:

TR_FRET_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase_Reaction Kinase + Substrate + ATP + Pyrrolopyridine Inhibitor Incubate_Kinase Incubate at RT Kinase_Reaction->Incubate_Kinase Add_Detection_Reagents Add EDTA + Eu-Antibody + Acceptor Incubate_Kinase->Add_Detection_Reagents Incubate_Detection Incubate 60 min at RT Add_Detection_Reagents->Incubate_Detection Read_TR_FRET Read TR-FRET Signal Incubate_Detection->Read_TR_FRET

Caption: General workflow for TR-FRET based kinase assays.

Detailed Protocol (LANCE® Ultra Example):

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the pyrrolopyridine compounds.

    • Prepare a 4x kinase solution in kinase buffer.

    • Prepare a 2x ATP/ULight™-substrate mixture in kinase buffer.[22]

    • Prepare a 4x stop solution containing EDTA in LANCE® Detection Buffer.

    • Prepare a 4x detection mix containing the Europium-labeled anti-phospho antibody in LANCE® Detection Buffer.[21]

  • Kinase Reaction (e.g., in a 384-well plate):

    • Add 2.5 µL of 4x pyrrolopyridine compound or DMSO.

    • Add 2.5 µL of 4x kinase solution.

    • Initiate the reaction by adding 5 µL of 2x ATP/ULight™-substrate mixture. The final reaction volume is 10 µL.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.[21]

  • Reaction Termination and Detection:

    • Add 5 µL of 4x EDTA stop solution. Incubate for 5 minutes at room temperature.[21]

    • Add 5 µL of 4x Europium-antibody detection mix.[21]

    • Incubate for 60 minutes at room temperature, protected from light.[21]

    • Read the plate on a TR-FRET-compatible reader (excitation at 320 or 340 nm, emission at 665 nm).[21]

Causality and Best Practices:

  • EDTA: The addition of EDTA chelates Mg²⁺, a necessary cofactor for most kinases, thereby stopping the enzymatic reaction.[22][23]

  • Time-Resolved Measurement: The use of long-lifetime lanthanide donors allows for a delay between excitation and signal detection, which minimizes background fluorescence from the sample and plate.[9]

  • Inhibitor Selectivity: To assess the selectivity of a pyrrolopyridine compound, it can be screened against a panel of kinases.[24] A 10-point dose-response curve is recommended for accurate IC50 determination.[24]

AlphaLISA® Kinase Assay Protocol

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads that are brought into close proximity through a specific biomolecular interaction.[13] For kinase assays, one bead (e.g., streptavidin-coated donor bead) binds to a biotinylated substrate, while the other bead (e.g., anti-phospho antibody-conjugated acceptor bead) recognizes the phosphorylated substrate.[11] Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent reaction that emits light at 615 nm.[15] The long diffusion distance of singlet oxygen (~200 nm) allows for the detection of interactions between larger protein substrates.[25]

Experimental Workflow:

AlphaLISA_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase_Reaction Kinase + Substrate + ATP + Pyrrolopyridine Inhibitor Incubate_Kinase Incubate at RT Kinase_Reaction->Incubate_Kinase Add_Detection_Mix Add Acceptor Beads + Biotinylated Antibody Incubate_Kinase->Add_Detection_Mix Incubate_Detection Incubate 60 min at RT Add_Detection_Mix->Incubate_Detection Add_Donor_Beads Add Donor Beads Incubate_Detection->Add_Donor_Beads Incubate_Final Incubate 30 min at RT Add_Donor_Beads->Incubate_Final Read_AlphaLISA Read AlphaLISA Signal Incubate_Final->Read_AlphaLISA Mobility_Shift_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Analysis Kinase_Reaction Kinase + Fluorescent Substrate + ATP + Pyrrolopyridine Inhibitor Incubate_Kinase Incubate at 28°C Kinase_Reaction->Incubate_Kinase Load_Chip Load samples onto microfluidic chip Incubate_Kinase->Load_Chip Apply_Voltage Apply voltage Load_Chip->Apply_Voltage Separate_and_Detect Separate and detect substrate and product Apply_Voltage->Separate_and_Detect

References

A Senior Application Scientist's Guide to Confirming Synthetic Intermediates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate pathways of drug development and synthetic chemistry, the unambiguous identification of synthetic intermediates is a cornerstone of success. Each reaction step introduces the possibility of side products, unreacted starting materials, and desired intermediates. Mass spectrometry (MS) has emerged as an indispensable analytical technique, offering unparalleled sensitivity and specificity for the structural elucidation and confirmation of these transient species.[1][2]

This guide provides an in-depth comparison of mass spectrometry techniques, moving beyond a simple recitation of specifications to offer field-proven insights into experimental design and data interpretation. We will explore the causality behind instrumental choices and present self-validating protocols to ensure the integrity of your results.

The Central Role of Mass Spectrometry in Synthetic Chemistry

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This fundamental principle allows for the precise determination of molecular weight, a critical first step in identifying a compound.[3] Furthermore, the fragmentation patterns generated within the mass spectrometer serve as a "molecular fingerprint," providing invaluable structural information.[4][5] The uniqueness of these fragmentation patterns makes it highly improbable for two different compounds to produce identical mass spectra.[4]

A Comparative Overview of Ionization Techniques

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is paramount as it dictates whether the molecule remains largely intact or fragments into smaller pieces, each providing different clues to its identity.[6] Ionization methods are broadly categorized as "hard" or "soft."[7]

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a classic and robust hard ionization technique where high-energy electrons bombard the sample molecule, causing it to lose an electron and form a radical cation (M⁺•).[8] This process imparts significant energy, leading to extensive and often complex fragmentation.[7]

  • Expertise & Experience: While the extensive fragmentation can make interpreting the spectrum of an unknown compound challenging, it provides a wealth of structural information.[9] For known or expected intermediates, the fragmentation pattern can be a highly specific confirmation tool. However, for fragile molecules, the molecular ion peak may be weak or entirely absent.[3]

Soft Ionization: Preserving the Molecular Ion

Soft ionization techniques impart less energy to the analyte molecule, resulting in minimal fragmentation and a prominent molecular ion peak, or more commonly, a protonated or adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).[8][10] This is particularly advantageous when the primary goal is to confirm the molecular weight of the synthetic intermediate.

  • Electrospray Ionization (ESI): ESI is a widely used soft ionization technique, ideal for polar and large molecules.[7] It involves applying a high voltage to a liquid sample to create an aerosol, resulting in the formation of multiply charged ions.[7] ESI is highly compatible with liquid chromatography (LC), allowing for the analysis of complex reaction mixtures.[11]

  • Chemical Ionization (CI): CI is a softer gas-phase ionization method than EI.[8] It uses a reagent gas to ionize the analyte through ion-molecule reactions, leading to less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).[6]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique particularly suited for large, non-volatile molecules like peptides and polymers.[12] The analyte is co-crystallized with a matrix, which absorbs laser energy and facilitates the gentle ionization of the analyte.[13]

Comparison of Ionization Techniques for Synthetic Intermediates
Ionization TechniqueTypical AnalytesFragmentationKey Information ProvidedAdvantagesLimitations
Electron Ionization (EI) Small, volatile, thermally stable organic moleculesExtensiveDetailed structural information from fragmentation patternsWell-established, extensive spectral libraries availableMolecular ion may be absent for fragile compounds[3]
Chemical Ionization (CI) Small, volatile organic moleculesMinimalClear molecular weight determination ([M+H]⁺)Softer than EI, preserves molecular ionLess structural information than EI[14]
Electrospray Ionization (ESI) Polar, large, and thermally labile moleculesMinimal to controllableAccurate molecular weight of intact molecules, suitable for LC-MSHigh sensitivity, suitable for complex mixtures[7]Sensitive to salt contamination[15]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Large biomolecules, polymers, non-volatile compoundsMinimalHigh mass range, suitable for complex biological samplesTolerant to some salts and buffersCan be challenging for small molecules[12]

High-Resolution vs. Nominal Mass: The Power of Precision

Mass analyzers separate ions based on their m/z ratio. A critical distinction in mass spectrometry is between nominal mass and high-resolution mass spectrometry (HRMS).

  • Nominal Mass Spectrometry: Instruments like single quadrupoles and ion traps typically provide nominal mass measurements, which are integer masses.[16] While useful for initial confirmation, they may not be able to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.[17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure m/z values to several decimal places.[18] This high mass accuracy allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in the identification of an unknown intermediate.[10][11] For instance, both C₅H₁₂ and C₄H₈O have a nominal mass of 72, but their exact masses are 72.0939 amu and 72.0575 amu, respectively, which are easily distinguishable by HRMS.[3]

Unveiling Structure with Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation.[13] In an MS/MS experiment, a specific precursor ion (often the molecular ion or protonated molecule) is selected, fragmented, and the resulting product ions are analyzed.[10] This controlled fragmentation provides detailed information about the molecule's connectivity and functional groups.[19] MS/MS is particularly valuable for differentiating isomers, which have the same molecular weight but different structural arrangements.[18]

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for the analysis of a hypothetical synthetic intermediate, "Compound X," using different mass spectrometry workflows.

Protocol 1: Initial Screening by Direct Infusion ESI-MS

This protocol is designed for a quick initial assessment of the reaction mixture to confirm the presence and molecular weight of the expected intermediate.

Objective: To determine the molecular weight of Compound X.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 0.1 mg) of the crude reaction mixture in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the filtered solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration should be in the low µg/mL to ng/mL range.

  • Mass Spectrometry Analysis:

    • Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode is typically used for compounds with basic functional groups that can be readily protonated.

    • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 100-1000).

Trustworthiness (Self-Validating System): The presence of a prominent ion corresponding to the expected [M+H]⁺ of Compound X, along with potential adducts like [M+Na]⁺, provides initial confirmation. The absence of this ion would immediately indicate a potential issue with the reaction.

Protocol 2: Structural Confirmation by LC-MS/MS

This protocol provides a more detailed analysis, separating the components of the reaction mixture and obtaining fragmentation data for structural confirmation.

Objective: To separate Compound X from other reaction components and obtain its fragmentation pattern for structural elucidation.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, but with a final concentration suitable for LC injection (typically 1-10 µg/mL).

    • Use autosampler vials with PTFE septa to prevent solvent evaporation and contamination.[15]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point for many organic molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry (MS/MS):

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an ESI source.

    • Data Acquisition:

      • Full Scan (MS1): Acquire a full scan to identify the m/z of the protonated Compound X.

      • Product Ion Scan (MS2): Perform a product ion scan on the precursor ion corresponding to [M+H]⁺ of Compound X. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Trustworthiness (Self-Validating System): The combination of a specific retention time from the LC separation and a unique fragmentation pattern from the MS/MS analysis provides a high degree of confidence in the identity of Compound X. The fragmentation pattern should be consistent with the proposed structure.

Visualization of Workflows

General Mass Spectrometry Workflow

Caption: A generalized workflow for mass spectrometry analysis.

Tandem Mass Spectrometry (MS/MS) Workflow

Caption: The workflow for a tandem mass spectrometry (MS/MS) experiment.

Conclusion: A Multi-faceted Approach to Confirmation

Confirming the identity of synthetic intermediates requires a thoughtful and systematic approach. There is no single "best" mass spectrometry method; rather, the optimal choice depends on the specific properties of the analyte and the information required. A rapid screening by direct infusion ESI-MS can provide a quick confirmation of the molecular weight, while a more in-depth analysis by LC-MS/MS is invaluable for structural elucidation and the analysis of complex mixtures. By understanding the principles behind different ionization techniques, the significance of high-resolution mass measurements, and the power of tandem mass spectrometry, researchers can confidently navigate the complexities of synthetic chemistry and accelerate the pace of discovery.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements. Our objective is to ensure that this process is executed safely, efficiently, and in full compliance with environmental regulations, thereby protecting both laboratory personnel and the wider ecosystem.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is a halogenated heterocyclic compound, a class of chemicals that requires specific disposal pathways.[1] Understanding its inherent hazards is fundamental to appreciating the necessity of these stringent procedures.

Primary Hazards:

  • Acute Oral Toxicity (Category 4): This compound is harmful if swallowed.[1][2]

  • Serious Eye Damage (Category 1): Poses a significant risk of causing serious damage to the eyes upon contact.[1]

The presence of both chlorine and iodine atoms on the molecule places it firmly in the category of halogenated organic waste . The disposal of such waste is strictly regulated because improper methods, particularly combustion at low temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[3] Therefore, all waste streams containing this compound must be segregated and treated as hazardous halogenated waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, ensuring adequate personal protection is mandatory. The following PPE must be worn to mitigate the risks of exposure:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4] Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]

  • Protective Clothing: A lab coat is required. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[5]

Waste Segregation: The Cornerstone of Compliant Disposal

The single most important principle in this process is the strict segregation of halogenated waste from all other waste streams. Non-halogenated solvents mixed with even a small quantity of a halogenated compound MUST be treated as halogenated waste.[6] Co-mingling waste streams leads to unnecessarily high disposal costs and complex treatment requirements.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for segregating and disposing of waste generated from this compound.

G Disposal Workflow for this compound cluster_waste_types Identify Waste Type cluster_disposal_actions Segregation & Containment Start Waste Generated Containing This compound Solid Pure Compound / Contaminated Solids (e.g., gloves, wipes) Start->Solid Liquid Contaminated Solutions (e.g., reaction mixtures, rinsates) Start->Liquid Container Empty Stock Bottle Start->Container HalogenatedSolid Place in 'Halogenated Solid Waste' Container Solid->HalogenatedSolid HalogenatedLiquid Place in 'Halogenated Liquid Waste' Container Liquid->HalogenatedLiquid RinseAndDispose Triple rinse with a suitable solvent. Collect all rinsate as Halogenated Liquid Waste. Container->RinseAndDispose FinalDisposal Label container with 'Hazardous Waste', list all chemical constituents, and arrange for pickup by EHS. HalogenatedSolid->FinalDisposal HalogenatedLiquid->FinalDisposal RinseAndDispose->HalogenatedLiquid Rinsate DefaceAndTrash Deface label and dispose of empty container in regular glass waste. RinseAndDispose->DefaceAndTrash Clean Container

Caption: Decision tree for proper waste segregation and disposal.

Step-by-Step Disposal Protocols

Follow the appropriate procedure below based on the form of the waste.

Protocol 4.1: Disposal of Unused/Expired Solid Compound
  • Preparation: Ensure all necessary PPE is worn and work is performed in a chemical fume hood.

  • Containment: The original container holding the solid this compound should be securely closed and its label intact.

  • Labeling: Attach a "Hazardous Waste" tag to the container. Fill out the tag completely, listing the full chemical name: "this compound".

  • Storage: Store the container in a designated satellite accumulation area for hazardous waste, ensuring it is segregated from incompatible materials.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.[7]

Protocol 4.2: Disposal of Contaminated Solid Materials

This includes items such as gloves, weighing papers, absorbent pads from spills, and contaminated silica gel.

  • Collection: Place all contaminated solid materials into a designated, sturdy, sealable container or a double-lined plastic bag.[8] Do not include any sharp objects.

  • Labeling: Clearly label the container or bag as "Halogenated Solid Waste". Attach a hazardous waste tag and list "this compound" and any other relevant contaminants.

  • Storage and Pickup: Seal the container and store it in the designated hazardous waste accumulation area for EHS pickup.

Protocol 4.3: Disposal of Contaminated Liquid Waste

This applies to reaction mixtures, mother liquors, and solvent rinsates containing the compound.

  • Segregation: Collect all liquid waste containing this compound in a dedicated "Halogenated Liquid Waste" container.[6][9] Do not mix with non-halogenated waste.

  • Container Selection: Use a chemically compatible container with a secure, screw-top cap. The container must be in good condition and free of leaks.[6]

  • Labeling: Label the container with a hazardous waste tag before adding the first drop of waste.[6] List all constituents, including solvents, with estimated percentages (e.g., "Methylene Chloride (~80%), this compound (~5%), etc.").

  • Handling: Keep the waste container closed at all times except when adding waste.[6] Store in a well-ventilated area, preferably in secondary containment.

  • Pickup: When the container is nearly full (not exceeding 90% capacity), arrange for EHS pickup.

Protocol 4.4: Disposal of Empty Containers

An "empty" container must be properly decontaminated before it can be disposed of as non-hazardous waste.

  • Decontamination: In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).[10]

  • Rinsate Collection: Crucially, all rinsate from this process must be collected and disposed of as halogenated liquid waste as described in Protocol 4.3.[10]

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area, the original label on the container must be defaced or removed. The clean, empty container can then be disposed of in the appropriate glass or plastic recycling bin or regular trash.

Summary of Disposal Procedures

For quick reference, the key logistical information is summarized in the table below.

Waste TypeContainerKey Labeling RequirementsDisposal Method
Unused/Expired Solid Original, sealed container"Hazardous Waste", Full Chemical NameEHS Pickup (Incineration)
Contaminated Solids Sealable, sturdy container or double-lined bag"Hazardous Waste", "Halogenated Solid Waste", List of ContaminantsEHS Pickup (Incineration)
Contaminated Liquids Screw-cap, compatible waste bottle"Hazardous Waste", "Halogenated Liquid Waste", List all constituents & %EHS Pickup (Incineration)
Empty Container Original containerN/A (after decontamination)Triple rinse, collect rinsate as hazardous, deface label, dispose of container as non-hazardous waste.[10]

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Protect Yourself: Wear the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Containment: For a small solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. For a small liquid spill, surround the area with an inert absorbent material (e.g., sand, vermiculite).

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated container for halogenated solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as halogenated waste.

  • Seek Assistance: For large spills, immediately contact your institution's EHS or emergency response team.[6]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that the vital work conducted in the laboratory does not come at the expense of personal or environmental health.

References

Personal protective equipment for handling 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Our goal is to furnish you with the necessary procedural guidance to ensure both the integrity of your research and, most importantly, your personal safety. This document is structured to provide a deep, practical understanding of the hazards involved and the rationale behind each recommended safety measure.

Understanding the Hazard Profile

This compound (CAS No: 900514-08-1) is a halogenated heterocyclic compound.[1][2][3] While comprehensive toxicological data is not available for this specific molecule, the available safety information classifies it as hazardous. The primary known hazards are:

  • Acute Oral Toxicity (H302): Harmful if swallowed.

  • Serious Eye Damage (H318): Causes serious eye damage.

Given its structure as a halogenated pyridine derivative, it is prudent to treat this compound with a high degree of caution, assuming potential for skin and respiratory irritation.[4][5] All chemical products, especially novel compounds, should be handled with the recognition of "having unknown hazards and toxicity".[3]

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowedSigma-Aldrich SDS
Serious Eye DamageH318Causes serious eye damageSigma-Aldrich SDS
IrritantXiIrritantEchemi[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and non-negotiable. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.

Eye and Face Protection

Due to the significant risk of serious eye damage (H318), robust eye and face protection is mandatory.[6][7]

  • Primary Protection: Wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Secondary Protection: When there is a risk of splashing or handling larger quantities, a face shield must be worn over the safety goggles.[6][9] This provides a crucial extra layer of protection for the entire face.

Skin and Body Protection

Protecting your skin from potential contact is vital.

  • Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[5][9] However, for prolonged handling or in the case of a spill, it is advisable to use double-gloving. Always check the glove manufacturer's specifications for chemical resistance.

  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[4]

  • Full Body Coverage: Ensure that your legs and feet are fully covered. Wear long pants and closed-toe shoes.[10][11]

Respiratory Protection

While the compound is a solid, dust or aerosols can be generated during handling.

  • Primary Measure: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][12]

  • Secondary Measure: If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7][10]

Operational Plan: From Vial to Reaction

This section provides a step-by-step guide for safely handling this compound during routine laboratory operations.

Pre-Handling Checklist
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[12]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[13]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and the necessary PPE readily available.[4][5]

Step-by-Step Handling Protocol
  • Don PPE: Before handling the container, put on all required PPE as detailed in Section 2.

  • Container Inspection: Visually inspect the container for any signs of damage or leaks.

  • Weighing the Solid:

    • Place a weighing boat on an analytical balance inside the fume hood.

    • Carefully open the container. Avoid creating dust.

    • Using a clean spatula, transfer the desired amount of the solid to the weighing boat.

    • Securely close the primary container.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to your reaction vessel.

    • If preparing a solution, add the solvent to the solid in the reaction vessel. Do not add the solid to the solvent, as this can increase the risk of splashing.

    • Ensure the vessel is appropriately labeled with the full chemical name and any hazard warnings.[4]

G cluster_prep Preparation Phase cluster_handling Handling Workflow cluster_cleanup Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Shower prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Inspect Chemical Container prep4->handle1 handle2 Weigh Solid Inside Hood handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 clean1 Decontaminate Spatula & Surfaces handle4->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow Diagram

Disposal Plan: Managing Your Waste Stream

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and compliance with regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Waste Segregation

Due to its chemical structure, this compound and any materials contaminated with it fall into the category of halogenated organic waste .[4]

  • Solid Waste: This includes contaminated gloves, weighing boats, paper towels, and any unreacted solid. Place these items in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."[14] Do not mix with incompatible materials such as strong acids or bases.[4]

Waste Container Management
  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[4]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] If it is a mixture, list all constituents and their approximate percentages.

  • Storage: Store waste containers in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.[5][12]

Emergency Procedures: In Case of Exposure or Spill

Exposure Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Spill Response
  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[4][5]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office and follow their established emergency procedures.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.